LP10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-16-6-8-17(9-7-16)23(29)28-22(24(30)27-19-10-12-25-13-11-19)14-18-15-26-21-5-3-2-4-20(18)21/h2-5,10-13,15-17,22,26H,6-9,14H2,1H3,(H,28,29)(H,25,27,30) |
InChI Key |
ICFUCABJWQGTGU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LP-10 (Liposomal Tacrolimus)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LP-10 is an innovative, proprietary liposomal formulation of tacrolimus (B1663567), a potent macrolide immunosuppressant. This document provides a comprehensive overview of the core mechanism of action of LP-10, integrating the molecular pharmacology of tacrolimus with the pharmaceutical advantages of its liposomal delivery system. LP-10 is currently under clinical investigation for localized treatment of inflammatory conditions such as Oral Lichen Planus (OLP) and Hemorrhagic Cystitis (HC). The liposomal formulation is designed to enhance local drug delivery, thereby maximizing therapeutic efficacy at the target site while minimizing systemic exposure and associated toxicities. This guide will detail the signaling pathways modulated by tacrolimus, present available quantitative data from clinical trials of LP-10, and provide insights into the experimental methodologies and logical frameworks underpinning its development.
Core Mechanism of Action: Tacrolimus
The active pharmaceutical ingredient (API) in LP-10 is tacrolimus (also known as FK-506). Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of T-lymphocyte activation. This is achieved by a multi-step intracellular process:
-
Binding to FKBP-12: Upon entering a T-cell, tacrolimus binds to the immunophilin FK506-binding protein 12 (FKBP-12).[1][2]
-
Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex acquires a new conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent phosphatase, calcineurin.[1][2][3]
-
Suppression of NFAT Activation: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation of NFAT.
-
Inhibition of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This prevents it from binding to the promoter regions of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation.
-
Downstream Effects: The inhibition of IL-2 production leads to a reduction in T-cell proliferation and a dampening of the overall immune response. Tacrolimus also inhibits the transcription of other key cytokines involved in the early stages of T-cell activation, including IL-3, IL-4, IL-5, GM-CSF, and TNF-α. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from mast cells and basophils.
Recent studies have also indicated that tacrolimus can inhibit the activation of the transcription factor NF-κB in peripheral human T-cells, further contributing to its immunosuppressive effects.
Signaling Pathway of Tacrolimus
References
In-Depth Technical Guide to a Representative Liposomal Tacrolimus Formulation
Disclaimer: The following technical guide details a representative liposomal tacrolimus (B1663567) formulation based on publicly available scientific literature. While "LP10" is identified as a liposomal tacrolimus formulation in development by Lipella Pharmaceuticals, its specific proprietary details regarding composition and manufacturing are not in the public domain.[1] The information presented here is compiled from various research sources to provide an in-depth technical overview for researchers, scientists, and drug development professionals, reflecting common practices in the field of liposomal drug delivery.
Introduction to Liposomal Tacrolimus
Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant that is widely used to prevent allograft rejection in organ transplant patients.[2][3][4] Its therapeutic application is often limited by a narrow therapeutic index, poor oral bioavailability, and potential for significant side effects such as nephrotoxicity and neurotoxicity.[3] To overcome these limitations, various drug delivery systems have been investigated, with liposomal formulations showing considerable promise.
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic drug like tacrolimus, liposomal encapsulation can enhance its solubility, modulate its pharmacokinetic profile, and potentially reduce systemic toxicity by targeting the drug to specific sites. This guide will focus on a representative liposomal tacrolimus formulation prepared by the thin film hydration method followed by extrusion, a common and well-documented technique in the literature.
Formulation and Composition
The composition of a liposomal tacrolimus formulation is critical to its stability, drug-loading capacity, and in vivo performance. The following tables summarize the key components and physicochemical properties of a representative formulation, compiled from various studies.
Quantitative Composition
The precise ratio of lipids and the drug-to-lipid ratio are key determinants of the liposome's characteristics.
| Component | Representative Concentration/Ratio | Purpose | Reference |
| Tacrolimus | 0.05 - 0.2 (Drug/Lipid weight ratio) | Active Pharmaceutical Ingredient (Immunosuppressant) | |
| Hydrogenated Soy Phosphatidylcholine (HSPC) | 8:2 (with Cholesterol) | Primary structural lipid, forms the bilayer. Saturated lipids like HSPC offer good stability. | |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Variable (as primary lipid) | Saturated phospholipid used to form a rigid and stable liposomal bilayer. | |
| Egg Phosphatidylcholine (EPC) | Variable (as primary lipid) | Unsaturated phospholipid that creates a more fluid bilayer compared to saturated lipids. | |
| Cholesterol | 10:1 (Phospholipid:Cholesterol wt/wt) | Modulates membrane fluidity and stability, reduces drug leakage. | |
| L-leucine | 12% of powder weight (for DPI) | Used as an anti-adherent in the preparation of dry powder inhaler formulations of liposomes. |
Physicochemical Characterization
The physical properties of the liposomes are crucial for their efficacy and safety.
| Parameter | Representative Value | Method of Analysis | Significance | Reference |
| Mean Particle Size (Z-average) | ~100 - 140 nm | Dynamic Light Scattering (DLS) | Influences in vivo distribution, cellular uptake, and stability. Smaller sizes are typical for IV use. | |
| Polydispersity Index (PDI) | < 0.5 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity. Lower values indicate a more uniform population. | |
| Zeta Potential | +1.107 mV | Electrophoretic Light Scattering | Indicates surface charge and predicts colloidal stability. Near-neutral values are common. | |
| Encapsulation Efficiency (%) | 78 - 98% | HPLC after separation of free drug | The percentage of the initial drug that is successfully entrapped within the liposomes. | |
| Drug/Lipid Ratio (final) | 0.05 - 0.2 | HPLC analysis | The final weight ratio of drug to lipid in the purified liposomal formulation. |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of liposomal tacrolimus.
Preparation of Tacrolimus-Loaded Liposomes by Thin Film Hydration
This method is a widely used technique for the preparation of liposomes.
-
Dissolution of Lipids and Drug: Pre-determined amounts of phospholipids (B1166683) (e.g., HSPC or DPPC), cholesterol, and tacrolimus are dissolved in an organic solvent mixture, typically chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).
-
Formation of a Thin Lipid Film: The organic solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-65°C). This process leaves a thin, dry film of the lipid and drug mixture on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) by gentle agitation. This step results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To achieve a uniform and smaller particle size, the MLV suspension is subjected to extrusion. The suspension is passed multiple times through polycarbonate filters with defined pore sizes (e.g., sequentially through 0.2 µm and 0.08 µm filters) using a high-pressure extruder. This process generates large unilamellar vesicles (LUVs) with a more homogenous size distribution.
Determination of Encapsulation Efficiency
This protocol quantifies the amount of tacrolimus successfully encapsulated within the liposomes.
-
Separation of Free Drug: The unencapsulated tacrolimus is separated from the liposomal formulation. This can be achieved by methods such as centrifugation or dialysis.
-
Quantification of Entrapped Drug: The liposomes are disrupted using a suitable solvent (e.g., methanol) to release the encapsulated tacrolimus.
-
HPLC Analysis: The concentration of tacrolimus in the solution is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: The encapsulation efficiency is calculated using the following formula:
-
Encapsulation Efficiency (%) = (Amount of entrapped drug / Total initial amount of drug) x 100
-
In Vitro Drug Release Study
This experiment evaluates the rate at which tacrolimus is released from the liposomes over time.
-
Sample Preparation: A known amount of the liposomal tacrolimus formulation is placed in a dialysis bag or other release-testing apparatus.
-
Release Medium: The dialysis bag is immersed in a release medium (e.g., PBS with a surfactant to ensure sink conditions) at a controlled temperature (e.g., 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Analysis: The concentration of released tacrolimus in the aliquots is quantified by HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile. Studies have shown a sustained release of tacrolimus from liposomes, with as little as 20% of the drug being released over 14 days for some formulations.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes and mechanisms related to liposomal tacrolimus.
Experimental Workflow for Liposome Preparation and Characterization
Tacrolimus Mechanism of Action in T-Lymphocytes
Tacrolimus exerts its immunosuppressive effect by inhibiting T-cell activation.
References
LP10: A Novel Nonazole Inhibitor of Trypanosoma cruzi CYP51 for the Treatment of Chagas Disease
An In-depth Technical Guide on its Core Scientific Principles
This technical guide provides a comprehensive overview of the underlying scientific principles of LP10, a promising nonazole inhibitor of sterol 14α-demethylase (CYP51) for the treatment of Chagas disease. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction to Chagas Disease and the Therapeutic Target
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major cause of heart failure in Latin America.[1] Current treatments are limited and can have significant side effects. The parasite's sterol biosynthesis pathway, which is essential for its survival and resembles that of fungi, presents a key therapeutic target.[1] A critical enzyme in this pathway is sterol 14α-demethylase (CYP51), which is responsible for the C14-demethylation of sterol precursors.[1] Inhibition of CYP51 disrupts the parasite's cell membrane integrity, leading to its death. While azole-based CYP51 inhibitors have been explored, concerns over resistance and cost have driven the development of novel, nonazole inhibitors like this compound.[1]
Mechanism of Action of this compound
This compound is a nonazole compound that specifically targets and inhibits the T. cruzi CYP51 enzyme.[2][3] Its primary mechanism of action involves the following key steps:
-
Binding to CYP51: this compound binds tightly to the active site of the T. cruzi CYP51 enzyme.[3] Titration experiments have shown that the binding plateaus at a 1:1 protein-to-inhibitor ratio.[3]
-
Inhibition of 14α-demethylation: By binding to CYP51, this compound blocks the 14α-demethylation step in the parasite's sterol biosynthesis pathway.[1][4]
-
Alteration of Sterol Composition: This enzymatic inhibition leads to a significant change in the parasite's sterol profile. Specifically, there is an accumulation of C-14-methylated precursors, such as lanosterol (B1674476) and 24-methylene-dihydrolanosterol (eburicol).[1] Concurrently, there is a depletion of essential 14-desmethyl sterols.[1]
-
Disruption of Cell Membrane and Parasite Death: The altered sterol composition disrupts the integrity and function of the parasite's cell membrane.[1] This leads to severe ultrastructural and morphological changes, ultimately causing the death of the clinically relevant amastigote stage of T. cruzi.[1][4]
The signaling pathway and mechanism of action are illustrated in the diagram below.
Preclinical Efficacy of this compound
This compound has demonstrated significant curative effects in a mouse model of acute Chagas disease.[1][5] The key findings from these preclinical studies are summarized below.
| Parameter | Untreated Control | This compound-Treated | K777-Treated (Positive Control) |
| Dosage | N/A | 40 mg/kg (oral, BID for 30 days) | Not specified |
| Clinical Signs of Acute Disease | Present | Absent | Absent |
| Mean Weight at End of Experiment | 32.2 g | 30.5 g | 29.0 g |
| Histopathology of Major Organs | Not specified | Normal | Not specified |
| PCR for T. cruzi | Not specified | 4/5 mice negative | Not specified |
| Hemoculture for T. cruzi | Not specified | 2/4 mice negative | Not specified |
| Cure Rate | 0% | 60% | Comparable to this compound |
Data sourced from Doyle et al., 2010.[1]
These results indicate that this compound is highly effective in clearing T. cruzi infection in an acute model, with an efficacy comparable to the positive control, K777, and favorable when compared to posaconazole (B62084) in similar studies.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
-
Animal Model: Mice were infected with Trypanosoma cruzi.
-
Treatment Groups:
-
Untreated control group.
-
Experimental group treated with this compound.
-
Positive control group treated with K777 (a protease inhibitor).
-
-
Dosing Regimen: this compound was administered at an oral dose of 40 mg/kg of body weight, twice a day (BID), for 30 days. Treatment was initiated 24 hours post-infection.
-
Monitoring: Mice were monitored for clinical signs of acute disease and body weight.
-
Assessment of Cure: Six months post-treatment, a stringent test of cure was performed, which included:
-
PCR: To detect the presence of residual T. cruzi DNA.
-
Hemoculture: To amplify any remaining viable parasites in the blood.
-
-
Histopathology: Major organ tissues were collected for histopathological examination to assess for any treatment-related toxicity or parasite-induced damage.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze the sterol composition of T. cruzi amastigotes following treatment with this compound.
-
Sample Preparation: Lipids were extracted from intracellular amastigotes.
-
Analysis: The extracted lipids were analyzed by GC-MS to identify and quantify the different sterol species.
-
Outcome: This analysis confirmed the accumulation of C-14-methylated precursors (lanosterol and eburicol) and a reduction in 14-desmethylated sterols, consistent with the inhibition of CYP51.[1]
The general workflow for these experimental protocols is depicted below.
Conclusion
This compound represents a significant advancement in the development of novel therapeutics for Chagas disease. As a nonazole inhibitor of T. cruzi CYP51, it effectively disrupts the parasite's sterol biosynthesis, leading to cell membrane dysfunction and parasite death. Preclinical studies in a mouse model of acute infection have demonstrated its curative potential. The detailed experimental protocols provide a solid foundation for further research and development of this compound and other compounds in its class. These findings underscore the potential of targeting the parasite's sterol metabolism for the effective treatment of this neglected tropical disease.
References
- 1. A Nonazole CYP51 Inhibitor Cures Chagas’ Disease in a Mouse Model of Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Sterol 14-demethylase Inhibitors for Chagas Disease. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of LP-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-10 is a proprietary liposomal formulation of tacrolimus (B1663567) developed by Lipella Pharmaceuticals.[1] It is a clinical-stage therapeutic candidate being investigated for the local treatment of inflammatory conditions of mucosal tissues. The formulation is designed to deliver tacrolimus directly to the site of inflammation, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated side effects.[2] Lipella is pursuing the development of LP-10 for several indications, including hemorrhagic cystitis (HC) and oral lichen planus (OLP), both of which are chronic inflammatory conditions with significant unmet medical needs.[1][3] The company has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for LP-10 for the treatment of HC.[4]
Discovery and Preclinical Development
The development of LP-10 is rooted in the need for a targeted, localized delivery of the potent immunosuppressive agent, tacrolimus, to treat severe mucosal inflammation. While systemically administered tacrolimus is effective for various inflammatory conditions, its use is often limited by significant side effects, including nephrotoxicity.[5] The poor aqueous solubility of tacrolimus presents a challenge for developing formulations suitable for direct instillation into organs like the bladder.[6]
To overcome these limitations, Lipella Pharmaceuticals developed a proprietary liposomal drug delivery platform utilizing "metastable liposomes."[2][3] This technology enables the encapsulation of hydrophobic drugs like tacrolimus, improving their solubility and facilitating targeted delivery to epithelial tissues.[3]
Preclinical Animal Studies
Preclinical studies in animal models were crucial in establishing the proof-of-concept for intravesical liposomal tacrolimus. In a rat model of cyclophosphamide-induced inflammatory cystitis, intravesical administration of liposomal tacrolimus (referred to as LFK) demonstrated significant suppression of the inflammatory response.[6] This was evidenced by a reduction in bladder overactivity and the normalization of elevated levels of inflammatory markers such as interleukin-2 (B1167480) (IL-2) and prostaglandin (B15479496) E2 (PGE2) in both bladder tissue and urine.[5][6]
Furthermore, in a rat model of radiation cystitis, intravesical liposomal tacrolimus was shown to protect against radiation-induced bladder damage and improve bladder function.[7][8] Histological analysis revealed that treatment with liposomal tacrolimus resulted in a bladder morphology comparable to that of healthy tissue, mitigating degenerative epithelial changes and urothelial swelling observed in placebo-treated animals.[7]
A key finding from these preclinical studies was the favorable pharmacokinetic profile of liposomal tacrolimus. Following intravesical instillation in rats, systemic levels of tacrolimus were significantly lower compared to direct instillation of non-liposomal tacrolimus or intraperitoneal injection.[5] This demonstrated the potential of the liposomal formulation to achieve high local drug concentrations in the bladder while minimizing systemic exposure and the risk of associated toxicities.[5]
Clinical Development
LP-10 has been evaluated in Phase 2a clinical trials for two primary indications: hemorrhagic cystitis and oral lichen planus.
Hemorrhagic Cystitis (HC)
Hemorrhagic cystitis is a severe and often debilitating condition characterized by persistent bleeding from the bladder, commonly caused by chemotherapy or pelvic radiation therapy.[4] There are currently no FDA-approved drug treatments for HC.[9]
A Phase 2a, multicenter, open-label, dose-escalation clinical trial (NCT03129126) was conducted to evaluate the safety and efficacy of LP-10 in patients with moderate to severe refractory HC.[9][10]
| Parameter | Results | Reference |
| Number of Patients | 13 | [9] |
| Dose Cohorts | 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation | [9] |
| Primary Safety Outcome | All patients tolerated LP-10 instillations and completed the study without any product-related serious adverse events. | [9] |
| Pharmacokinetics | Pharmacokinetic analysis demonstrated a short duration of low systemic uptake of tacrolimus. | [9] |
| Primary Efficacy Outcomes | - Decreased number of cystoscopic bleeding sites and bladder ulcerations.- Improvements in patients' urinary symptoms. | [9] |
| Dose-Response | A dose-response was observed, with higher efficacy noted in the 4 mg and 8 mg dose groups. | [9] |
| Responder Analysis | - Complete Response: 3 subjects- Partial Response: 7 subjects- No Response: 3 subjects | [3] |
-
Study Design: A multicenter, open-label, dose-escalation study.[9]
-
Participants: 13 adult patients with moderate to severe refractory hemorrhagic cystitis.[9]
-
Intervention: Patients received up to two intravesical instillations of LP-10 at doses of 2 mg, 4 mg, or 8 mg of liposomal tacrolimus.[9]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Pharmacokinetic Assessments: Blood samples were collected to assess the systemic absorption of tacrolimus.[4]
Oral Lichen Planus (OLP)
Oral lichen planus is a chronic, T-cell-mediated autoimmune disease that affects the mucous membranes of the mouth, causing painful lesions and inflammation.[1] There is no FDA-approved therapy for OLP.[11]
A Phase 2a, multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the safety and efficacy of LP-10 as an oral rinse in patients with symptomatic OLP.[12][13]
| Parameter | Results | Reference |
| Number of Patients | 27 | [14] |
| Dose Cohorts | 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL oral rinse | [14] |
| Primary Safety Outcome | All 27 patients completed the 4-week treatment course with no serious adverse events reported. The most common treatment-related adverse event was mild to moderate dry mouth (18.5% of patients). | [2] |
| Pharmacokinetics | Minimal systemic exposure, with 76% of tacrolimus blood measurements below the limit of detection (<1.0 ng/mL). The maximum individual blood level (4.5 ng/mL) was well below the toxicity threshold of 15 ng/mL. | [2][14] |
| Efficacy Outcomes (at Week 4) | Statistically significant and clinically meaningful improvements were observed across all efficacy endpoints (p < 0.0001 for all).- Investigator Global Assessment (IGA): Mean score decreased from 3.5 ± 0.51 to 1.8 ± 1.37.- Pain Numerical Rating Scale (NRS): Mean score decreased from 6.8 ± 1.90 to 2.3 ± 2.53.- Reticulation/Erythema/Ulceration (REU) Score: Mean score decreased from 26.5 ± 10.4 to 13.2 ± 8.15. | [14] |
-
Study Design: A multicenter, dose-ranging study.[12]
-
Participants: 27 adult patients with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[14][15]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention: Patients used a 10 mL LP-10 oral rinse (containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus) for 3 minutes, twice daily for 4 weeks.[12][14]
-
Follow-up: A safety follow-up was conducted 2 weeks after the last dose.[12]
-
Primary Outcome Measure: Safety and tolerability of LP-10.[14]
-
Secondary Efficacy Measures:
-
Change in Investigator Global Assessment (IGA) score.[14]
-
Change in Reticulation, Erythema, and Ulceration (REU) score.[12]
-
Change in OLP Pain and Sensitivity Numerical Rating Scale (NRS).[12]
-
Change in the Oral Lichen Planus Symptom Severity Measure (OLPSSM) score.[12]
-
Patient Global Response Assessment (GRA).[12]
-
Mechanism of Action
The active pharmaceutical ingredient in LP-10, tacrolimus, is a potent calcineurin inhibitor. Its mechanism of action involves the suppression of T-lymphocyte activation, which plays a central role in the inflammatory processes of both hemorrhagic cystitis and oral lichen planus.[1][7]
Signaling Pathway of Tacrolimus-Mediated T-Cell Inhibition
Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway in T-cells. The key steps are as follows:
-
Binding to FKBP12: Tacrolimus enters the cytoplasm of a T-cell and binds to the intracellular protein FKBP12 (FK506-binding protein 12).[16]
-
Inhibition of Calcineurin: The resulting tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[16][17]
-
Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation of NFAT.[16][18]
-
Inhibition of NFAT Translocation: Dephosphorylation is a critical step for the translocation of NFAT from the cytoplasm to the nucleus. In its phosphorylated state, NFAT cannot enter the nucleus.[18]
-
Suppression of Cytokine Gene Transcription: NFAT acts as a transcription factor for several key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT from reaching the nucleus, tacrolimus effectively blocks the transcription of the IL-2 gene and other cytokine genes.[16][19]
-
Inhibition of T-Cell Proliferation and Activation: IL-2 is a crucial cytokine for the proliferation and activation of T-cells. By suppressing IL-2 production, tacrolimus halts the T-cell-mediated inflammatory cascade.[19]
This mechanism of action is particularly relevant for the treatment of OLP, which is a T-cell-mediated autoimmune disease.[1] In the context of HC, which involves significant inflammation, the immunosuppressive and anti-inflammatory effects of tacrolimus are also believed to be beneficial.[6] The liposomal formulation of LP-10 is designed to deliver tacrolimus directly to the inflamed mucosal tissues in the bladder or oral cavity, thereby concentrating its therapeutic effects at the site of disease while minimizing systemic immunosuppression.[2]
Visualizations
Signaling Pathway of Tacrolimus in T-Cell Inhibition
Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin/NFAT signaling pathway.
LP-10 Clinical Development Workflow
Caption: Clinical development pathway for LP-10 in HC and OLP.
References
- 1. sec.gov [sec.gov]
- 2. Lipella Pharma Gets U.S. Patent for Liposomal Drug Delivery Platform [synapse.patsnap.com]
- 3. Lipella Pharmaceuticals Announces U.S. Patent Allowance for [globenewswire.com]
- 4. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in intravesical therapy for urinary tract disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravesical immune suppression by liposomal tacrolimus in cyclophosphamide-induced inflammatory cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravesical Liposomal Tacrolimus Protects Against Radiation Cystitis Induced by 3-Beam Targeted Bladder Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravesical Liposomal Tacrolimus Protects against Radiation Cystitis Induced by 3-Beam Targeted Bladder Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising Experimental Treatment in Animal Models and Human Studies of Interstitial Cystitis/Bladder Pain Syndrome [mdpi.com]
- 10. biotechhunter.com [biotechhunter.com]
- 11. lipella.com [lipella.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 16. The mechanism of action of tacrolimus [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
The Dual Role of LP10 in Immunomodulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The designation "LP10" refers to two distinct but significant entities in the field of immunomodulation. The first is the LDL Receptor-related Protein 10 (Lrp10), a cell surface protein with an emerging role in regulating T-cell homeostasis and anti-tumor immunity. The second is LP-10, a proprietary liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor, being investigated for localized treatment of inflammatory mucosal conditions. This technical guide provides an in-depth analysis of both Lrp10 and LP-10, detailing their mechanisms of action, summarizing key experimental data, and outlining relevant protocols for an audience of researchers, scientists, and drug development professionals.
Part 1: Lrp10 - An Intrinsic Regulator of T-Cell Function
Lrp10 is a member of the LDL Receptor-related Protein (LRP) superfamily, identified as a key player in the homeostasis and differentiation of peripheral CD8+ T cells.[1] Its immunomodulatory function is primarily centered on its ability to suppress the Interleukin-7 receptor (IL7R), thereby limiting T-cell expansion and influencing the anti-tumor immune response.[1]
Mechanism of Action: Lrp10 and IL7R Signaling
Lrp10 expression is induced upon T-cell activation.[1] Its primary immunomodulatory role is the post-translational suppression of IL7R levels.[1] The IL-7/IL7R signaling pathway is crucial for the survival, proliferation, and homeostatic maintenance of naive and memory T cells. By downregulating IL7R, Lrp10 effectively curtails T-cell homeostatic expansion.[1] This mechanism has significant implications for both normal immune function and the response to malignancies.
Quantitative Data on Lrp10 Function
| Parameter | Observation in Lrp10 Knockout (-/-) Mice | Reference |
| CD8+ T-Cell Proportion | Increased proportion of CD8+ T cells in peripheral blood. | [1] |
| NK1.1+ Cell Proportion | Reduction in NK1.1+ cells in the peripheral blood. | [1] |
| Tumor Growth | Intrinsic resistance to syngeneic tumors. | [1] |
| Tumor Infiltration | Dense tumor infiltration of CD8+ T cells. | [1] |
| CD8+ T-Cell Phenotype in Tumors | Increased memory cell characteristics and reduced terminal exhaustion. | [1] |
| Response to Immune Checkpoint Inhibition | Augmented responses. | [1] |
Experimental Protocols
1. Generation of Lrp10 Knockout Mice:
-
Method: CRISPR-Cas9 technology was utilized to create a constitutive knockout allele of Lrp10.[1]
-
Validation: Confirmation of the knockout was performed by analyzing the proportion of CD8+ T cells and NK1.1+ cells in the peripheral blood of Lrp10-/- mice compared to wild-type littermates.[1]
2. T-Cell Activation and Lrp10 Expression Analysis:
-
Cell Type: CD8+ T cells.
-
Stimulation: T-cell activation was induced, and Lrp10 expression levels were measured.
-
Analysis: The data indicated that Lrp10 expression is low in unstimulated CD8+ T cells and increases with activation.[1]
Part 2: LP-10 - A Liposomal Tacrolimus Formulation for Localized Immunomodulation
LP-10 is a liposomal oral rinse formulation of tacrolimus, a calcineurin inhibitor widely used for its potent immunosuppressive properties.[2] The rationale behind this formulation is to deliver tacrolimus directly to mucosal surfaces, thereby maximizing local efficacy while minimizing systemic exposure and associated side effects.[2][3]
Mechanism of Action: Tacrolimus and Calcineurin Inhibition
Tacrolimus exerts its immunomodulatory effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.
Clinical Trial Data for LP-10
LP-10 has been evaluated in Phase 2a clinical trials for two primary indications: oral lichen planus (OLP) and hemorrhagic cystitis (HC).
Table 1: Summary of Phase 2a Clinical Trial Results for LP-10 in Oral Lichen Planus
| Parameter | Results | Reference |
| Number of Patients | 27 | [2][3] |
| Primary Endpoint | Safety: No serious adverse events reported. | [2][3] |
| Common Adverse Event | Dry mouth (18.5% of patients). | [2][3] |
| Systemic Exposure | Minimal: 76% of tacrolimus blood measurements were below the detection limit (<1.0 ng/mL). | [2][3] |
| Efficacy | Statistically significant improvements across all efficacy endpoints at the 4-week timepoint. | [2] |
| Sustained Effect | Clinical benefit maintained through a 2-week follow-up period. | [2] |
Table 2: Summary of Phase 2a Clinical Trial Results for LP-10 in Hemorrhagic Cystitis
| Parameter | Results | Reference |
| Number of Enrolled Subjects | 13 (all male) | [4] |
| Treatment | Up to two courses of LP-10 intravesical bladder instillations (2 mg, 4 mg, and 8 mg). | [4] |
| Safety | All subjects tolerated instillations and completed the study without product-related serious adverse events. | [4] |
| Adverse Events | 12 AEs reported in 6 subjects. | [4] |
| Systemic Uptake | Pharmacokinetic analysis demonstrated short duration of low systemic uptake of tacrolimus. | [4] |
| Efficacy Signal | A dose response was noted with higher efficacy at both the 4mg and 8 mg dose groups. Decreased cystoscopic bleeding sites and bladder ulcerations, and improved urinary symptoms. | [4] |
Experimental Protocols for Clinical Trials
1. Phase 2a Study of LP-10 in Oral Lichen Planus:
-
Study Design: A multicenter, dose-ranging trial conducted at five U.S. clinical sites.[2]
-
Patient Population: 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[2]
-
Treatment Regimen: Patients used a 3-minute LP-10 oral rinse twice daily for 4 weeks.[2]
-
Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]
2. Phase 2a Study of LP-10 in Hemorrhagic Cystitis:
-
Study Design: A multi-center, dose-escalation study (ClinicalTrials.gov: NCT01393223).[4]
-
Patient Population: Subjects with moderate to severe refractory HC.[4]
-
Treatment Regimen: Patients were treated with up to two courses of LP-10 intravesical bladder instillations at escalating doses of 2 mg, 4 mg, and 8 mg.[4]
Conclusion
The term "this compound" encompasses both a fundamental immunomodulatory protein, Lrp10, and a promising clinical-stage therapeutic, LP-10. Lrp10 represents a novel target for modulating T-cell responses, with potential applications in oncology and autoimmune diseases. Further research into the precise molecular interactions of Lrp10 and the development of agents that can modulate its activity are warranted. In parallel, the pharmaceutical formulation LP-10 demonstrates the successful application of a well-established immunosuppressant, tacrolimus, in a localized delivery system to treat inflammatory mucosal diseases. The positive safety and efficacy data from Phase 2a trials of LP-10 support its continued development and potential to address unmet medical needs in conditions such as oral lichen planus and hemorrhagic cystitis. For researchers and drug developers, both aspects of "this compound" offer exciting avenues for future investigation and therapeutic innovation.
References
The Preclinical and Clinical Profile of LP-10 for the Management of Oral Lichen Planus
An In-depth Technical Review for Researchers and Drug Development Professionals
Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the mucous membranes of the mouth, impacting over 6 million Americans.[1] The condition is characterized by painful lesions, which can be debilitating and have the potential for malignant transformation.[1][2] Currently, there are no FDA-approved therapies for OLP, leaving a significant unmet medical need.[1][2] LP-10, a novel liposomal oral rinse formulation of tacrolimus (B1663567), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical rationale and clinical data for LP-10 in the treatment of OLP.
The Therapeutic Target: Oral Lichen Planus Pathophysiology
Oral Lichen Planus is an inflammatory condition of the oral mucosa.[3] The pathogenesis is understood to be a T-cell-mediated autoimmune response.[1] Key cytokines are implicated in the inflammatory cascade that leads to the characteristic lesions of OLP.[4] These lesions can present as white, lacy patches, erosions, or ulcerative sores, often causing a burning sensation and significant discomfort.[3][4] The ulcerative and erosive forms are particularly symptomatic and often prove refractory to first-line treatments like topical corticosteroids.[4] Due to its chronic nature and potential for malignant transformation, effective and safe long-term management strategies are crucial.[2][3]
LP-10: A Novel Formulation for a Known Immunosuppressant
LP-10 is a proprietary liposomal formulation of tacrolimus, an immunosuppressive drug, designed for administration as an oral rinse.[2][5] The active pharmaceutical ingredient, tacrolimus, is a calcineurin inhibitor that works by suppressing T-cell activation, thereby reducing inflammation.[4][6]
The innovation of LP-10 lies in its delivery system. The liposomal formulation is designed to enhance the local delivery of tacrolimus to the affected oral tissues while minimizing systemic absorption.[5][7] This approach aims to overcome the limitations of existing topical treatments, which often have poor adherence to oral surfaces and inconsistent drug delivery.[8] The localized action is intended to provide therapeutic effects directly at the site of inflammation with a favorable safety profile.[6][7]
Mechanism of Action: Calcineurin Inhibition
Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a critical enzyme for T-cell activation.[6] By blocking calcineurin, tacrolimus prevents the production of inflammatory cytokines, which are key mediators in the pathogenesis of OLP.[6]
References
- 1. lipella.com [lipella.com]
- 2. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial | springermedizin.de [springermedizin.de]
- 3. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]
- 4. Rationale for the Use of Topical Calcineurin Inhibitors in the Management of Oral Lichen Planus and Mucosal Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 6. Lipella Pharmaceuticals Announces Publication in CUREUS on Non-Steroid Treatment of Oral Lichen Planus - BioSpace [biospace.com]
- 7. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
LP10: A Technical Guide to its Core Therapeutic Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP10 is an investigational proprietary liposomal oral rinse formulation of tacrolimus (B1663567). This advanced delivery system is designed for the effective local administration of tacrolimus, a potent macrolide immunosuppressant, while minimizing systemic absorption. Clinical development of this compound has primarily focused on its application in treating inflammatory mucosal conditions, such as Oral Lichen Planus (OLP), a chronic inflammatory disease with no currently FDA-approved treatment.[1] Phase 2a clinical trials have demonstrated a favorable safety profile and statistically significant improvements across all efficacy endpoints for OLP at a 4-week timepoint.[1] This document provides an in-depth technical overview of the molecular mechanism of action of this compound's active ingredient, tacrolimus, its impact on key signaling pathways, and detailed protocols for relevant in vitro and cellular assays.
Quantitative Data from Clinical Trials
The following table summarizes key outcomes from a Phase 2a study of LP-10 in patients with Oral Lichen Planus.
| Efficacy Endpoint | Observation | Source |
| Safety Profile | All 27 patients completed the 4-week treatment with no serious adverse events reported. | [1] |
| Systemic Exposure | 76% of tacrolimus blood measurements were below the limit of detection. | [1] |
| Clinical Improvement | Statistically significant improvements were achieved across all efficacy endpoints at the 4-week timepoint. | [1] |
| Investigator Assessment | Significant healing, including reduction in inflammation and visible resolution of ulcerative lesions, was observed. | |
| Symptom Relapse | In a study of topical tacrolimus (the active ingredient in this compound), 76% of patients experienced a relapse of symptoms within 2 to 15 weeks after treatment cessation, indicating the need for ongoing management. |
Core Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling
The primary therapeutic effect of this compound is derived from its active component, tacrolimus. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in the activation of T-lymphocytes.
Molecular Steps:
-
Complex Formation: Tacrolimus diffuses across the cell membrane and binds to the immunophilin FKBP12 (FK506-binding protein 12).
-
Calcineurin Inhibition: The resulting tacrolimus-FKBP12 complex acquires a conformation that allows it to bind to and inhibit the calcium-calmodulin-dependent phosphatase, calcineurin.
-
NFAT Dephosphorylation Prevention: In an activated T-cell, a rise in intracellular calcium activates calcineurin, which then dephosphorylates the cytoplasmic NFAT transcription factor. The tacrolimus-FKBP12 complex's inhibition of calcineurin prevents this dephosphorylation step.
-
Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
-
Suppression of Cytokine Gene Transcription: By preventing NFAT's nuclear entry, tacrolimus blocks the transcription of a suite of early-phase T-cell activation genes, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation. Other inhibited cytokines include IL-3, IL-4, IL-5, GM-CSF, and TNF-α.
Secondary Therapeutic Target: NF-κB Signaling Pathway
Beyond its well-established role in NFAT inhibition, tacrolimus also exerts a suppressive effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in human T-cells. NF-κB is a crucial transcription factor in the inflammatory response, and its inhibition contributes to the overall immunosuppressive effect of tacrolimus.
Studies have shown that tacrolimus can inhibit the phosphorylation of the p65 subunit of NF-κB following T-cell activation. This inhibition has been observed in CD3+, CD4+, and CD8+ T-cell subsets. The functional consequence of this is a reduction in the expression of NF-κB target genes, such as TNF-α.
| T-Cell Subset | Inhibition of NF-κB (p65) Phosphorylation by Tacrolimus (10 ng/mL) | Inhibition of TNF-α Protein Expression by Tacrolimus | Source |
| CD3+ | 55% (p<0.01) | 76% (p<0.01) | |
| CD4+ | 56% (p<0.01) | 71% (p<0.01) | |
| CD8+ | 51% (p<0.01) | 93% (p<0.01) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the characterization of this compound or other calcineurin inhibitors.
Calcineurin Cellular Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure calcineurin (PP2B) phosphatase activity from cell or tissue extracts.
Principle: The assay quantifies the dephosphorylation of a specific RII phosphopeptide substrate by calcineurin. The released free phosphate (B84403) is detected using a Malachite Green-based reagent, which forms a colored complex that can be measured spectrophotometrically at ~620 nm.
Materials:
-
Calcineurin Cellular Activity Assay Kit (e.g., Abcam ab139464 or similar)
-
Cell/tissue lysate
-
Microcentrifuge
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue extract according to kit instructions. This typically involves lysis in a provided buffer, homogenization, and centrifugation to collect the supernatant.
-
Desalt the lysate using the provided spin columns to remove endogenous free phosphate.
-
Determine the protein concentration of the desalted lysate. A typical range of 0.5-5 µg of total protein per assay is recommended.
-
-
Assay Setup (in a 96-well plate):
-
Phosphate Standard Curve: Prepare a serial dilution of the provided phosphate standard to generate a standard curve.
-
Sample Wells:
-
Total Phosphatase Activity: Add cell extract to wells containing a calmodulin-supplemented assay buffer.
-
Calcineurin-Specific Activity: Set up parallel wells containing the assay buffer supplemented with EGTA, a calcium chelator. This will inhibit calcium-dependent phosphatases like calcineurin, allowing for the determination of calcineurin-independent phosphatase activity.
-
-
Positive Control: Use the provided recombinant active calcineurin enzyme.
-
Background Control: Include wells with assay buffer and cell extract but no substrate to control for background phosphate.
-
-
Reaction Initiation and Incubation:
-
Equilibrate the plate to 30°C.
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells except the background and standard curve wells.
-
Incubate the plate for 30 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of the Green Assay Reagent (Malachite Green) to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm.
-
Subtract the background reading from all sample and standard wells.
-
Plot the phosphate standard curve (absorbance vs. phosphate amount).
-
Calculate the amount of phosphate released in each sample well using the standard curve.
-
Calcineurin activity is determined by subtracting the phosphate released in the EGTA-containing wells from the phosphate released in the total phosphatase activity wells.
-
NF-κB (p65) Phosphorylation Assay by Flow Cytometry
This protocol allows for the quantification of intracellular phosphorylated NF-κB p65 (at Ser529) in T-cell subsets.
Principle: T-cells are stimulated in the presence or absence of an inhibitor. Cells are then fixed and permeabilized to allow an Alexa Fluor® conjugated antibody specific to the phosphorylated form of p65 to enter the cell and bind to its target. The fluorescence intensity, which is proportional to the level of phosphorylated p65, is then measured by flow cytometry.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell subsets.
-
Cell culture medium (e.g., RPMI-1640).
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
This compound or other test inhibitors.
-
Fixation Buffer (e.g., BD Cytofix™).
-
Permeabilization Buffer (e.g., BD Perm Buffer III).
-
Phospho-specific antibody: P-p65(S529)–AF488 (BD Biosciences or similar).
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Plate PBMCs or isolated T-cells at a desired density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate cells with this compound (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes at 37°C.
-
-
Fixation:
-
Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in the P-p65(S529)–AF488 antibody solution (typically diluted 1:10).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells once with staining buffer.
-
Resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer, gating on the lymphocyte population based on forward and side scatter, and further on T-cell subsets if surface markers (e.g., CD4, CD8) were co-stained.
-
-
Data Analysis:
-
Analyze the geometric mean fluorescence intensity (gMFI) of the P-p65-AF488 signal in the stimulated vs. unstimulated and treated vs. untreated samples.
-
Calculate the percentage of inhibition based on the reduction in gMFI.
-
Cytokine Quantification by Sandwich ELISA
This protocol is for measuring the concentration of a specific cytokine (e.g., IL-2) in cell culture supernatants.
Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. The supernatant is added, and any cytokine present binds to the antibody. A second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine. Finally, an enzyme-linked streptavidin is added, followed by a chromogenic substrate. The resulting color change is proportional to the amount of cytokine present.
Materials:
-
ELISA plate (e.g., Nunc MaxiSorp).
-
Capture and detection antibody pair for the cytokine of interest (e.g., human IL-2).
-
Recombinant cytokine standard.
-
Streptavidin-HRP.
-
TMB Substrate Solution.
-
Stop Solution (e.g., 1M H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 10% FBS).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in a binding solution (e.g., PBS) to 1-4 µg/mL.
-
Add 100 µL to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Block non-specific binding by adding 200 µL of Assay Diluent to each well.
-
Incubate for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to create a standard curve.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times.
-
Dilute the biotinylated detection antibody in Assay Diluent (e.g., to 1 µg/mL).
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times.
-
Dilute Streptavidin-HRP in Assay Diluent.
-
Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5-7 times.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.
-
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LP-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-10 is an innovative liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor, being developed by Lipella Pharmaceuticals. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of LP-10, with a focus on its two primary clinical applications: intravesical instillation for the treatment of hemorrhagic cystitis and a topical oral rinse for oral lichen planus. The available data from Phase 2a clinical trials indicate that LP-10's liposomal delivery system facilitates localized drug action with minimal systemic absorption, offering a promising safety profile. This document summarizes the current understanding of LP-10's mechanism of action, and the available pharmacokinetic and pharmacodynamic data, and provides detailed insights into the experimental protocols employed in its clinical evaluation.
Introduction
LP-10 is a novel drug formulation that encapsulates tacrolimus within liposomes. This advanced delivery system is designed to enhance the therapeutic efficacy of tacrolimus by targeting its delivery to specific mucosal tissues while minimizing systemic exposure and associated toxicities. Two distinct formulations of LP-10 are currently under clinical investigation:
-
LP-10 for Intravesical Instillation: Developed for the treatment of hemorrhagic cystitis, a condition characterized by diffuse bleeding of the bladder mucosa, often as a complication of cancer therapies.
-
LP-10 Oral Rinse: A topical formulation for the management of oral lichen planus, a chronic inflammatory autoimmune disease affecting the oral mucosa.
This guide will delve into the core scientific principles governing the absorption, distribution, metabolism, and excretion (ADME) of LP-10, as well as its molecular mechanism of action and clinical effects.
Pharmacodynamics: Mechanism of Action
The active pharmaceutical ingredient in LP-10 is tacrolimus, a well-established immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.
Signaling Pathway
The immunosuppressive effect of tacrolimus is initiated by its binding to the intracellular protein FKBP-12 (FK506-binding protein 12). The resulting tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. Consequently, NF-AT is unable to translocate to the nucleus and induce the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation, thereby dampening the inflammatory response.
Figure 1: Tacrolimus Signaling Pathway.
Pharmacokinetics
The liposomal formulation of LP-10 is designed for local delivery, aiming to maximize drug concentration at the site of action while minimizing systemic absorption.
LP-10 for Hemorrhagic Cystitis (Intravesical Instillation)
A Phase 2a multicenter, dose-escalation study evaluated the safety and efficacy of intravesical LP-10 in patients with refractory moderate to severe hemorrhagic cystitis. While specific quantitative pharmacokinetic parameters have not been published in tabular format, the study reported that blood samples were collected for pharmacokinetic assessment. The results indicated "short durations of minimal systemic uptake" of tacrolimus following intravesical instillation.[1] This suggests that the liposomal formulation effectively limits the passage of tacrolimus across the bladder urothelium into the systemic circulation.
LP-10 Oral Rinse for Oral Lichen Planus
In a Phase 2a multicenter, dose-ranging study of LP-10 oral rinse in patients with symptomatic oral lichen planus, pharmacokinetic analysis also demonstrated minimal systemic exposure.[2][3] Key findings include:
-
Mean tacrolimus blood levels remained below 1.0 ng/mL in 75% of post-baseline measurements.[2]
-
The maximum individual blood level observed was 4.5 ng/mL, which is well below the established toxicity threshold of 15 ng/mL for systemic tacrolimus.[2]
These findings suggest that the liposomal oral rinse formulation of LP-10 results in low systemic absorption of tacrolimus.
Summary of Available Pharmacokinetic Data
| Formulation | Indication | Study Phase | Key Pharmacokinetic Findings |
| LP-10 Intravesical Instillation | Hemorrhagic Cystitis | Phase 2a | "Short durations of minimal systemic uptake"[1] |
| LP-10 Oral Rinse | Oral Lichen Planus | Phase 2a | Mean tacrolimus levels < 1.0 ng/mL in 75% of post-baseline measurements; maximum individual level of 4.5 ng/mL.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of clinical findings. The following sections outline the methodologies employed in the Phase 2a clinical trials of LP-10.
Phase 2a Study of LP-10 for Hemorrhagic Cystitis
Study Design: A multicenter, open-label, dose-escalation study.[1]
Patient Population: 13 patients with refractory moderate to severe sterile hemorrhagic cystitis.[1]
Dosing and Administration:
-
Patients received up to two intravesical instillations of LP-10.
-
Dose escalation cohorts received 2 mg, 4 mg, or 8 mg of tacrolimus in the liposomal formulation.[1]
Pharmacokinetic Assessment:
-
Blood samples were obtained from all patients for pharmacokinetic analysis to assess systemic uptake of tacrolimus.[1]
Efficacy Assessments:
-
Primary efficacy outcomes included changes from baseline in the number of bleeding sites on cystoscopy, microscopic urine analysis for red blood cells (RBCs), and hematuria on dipstick.[1]
-
Additional efficacy measures included urinary incontinence, frequency, and urgency assessed via a 3-day diary and a cystoscopy global response assessment (GRA).[1]
Figure 2: Workflow for the Phase 2a Hemorrhagic Cystitis Trial.
Phase 2a Study of LP-10 Oral Rinse for Oral Lichen Planus
Study Design: A multicenter, dose-ranging study.[2]
Patient Population: 27 adult patients with symptomatic oral lichen planus.[2]
Dosing and Administration:
-
Patients received a 10-mL oral rinse of LP-10 containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus.
-
The rinse was administered for 3 minutes twice daily for 4 weeks.[2]
Pharmacokinetic Assessment:
-
Tacrolimus blood levels were monitored to assess systemic absorption.[2]
Efficacy Assessments:
-
Efficacy was measured by investigator global assessment (IGA), reticulation/erythema/ulceration (REU) score, pain/sensitivity numerical rating scale (NRS), OLP symptom severity measure (OLPSSM), and patient global response assessment (GRA).[2]
Figure 3: Workflow for the Phase 2a Oral Lichen Planus Trial.
Discussion and Future Directions
The available pharmacokinetic and pharmacodynamic data for LP-10 are promising. The liposomal formulation of tacrolimus appears to achieve its intended goal of localized drug delivery with minimal systemic exposure for both intravesical and oral rinse applications. This is a significant advantage, as systemic tacrolimus is associated with a range of potential toxicities.
For the intravesical formulation for hemorrhagic cystitis, future studies should aim to provide more detailed quantitative pharmacokinetic data, including parameters such as Cmax, Tmax, and AUC, to more precisely characterize the extent of systemic absorption. Further investigation into the tissue distribution of tacrolimus within the bladder wall would also be valuable.
For the oral rinse formulation for oral lichen planus, the minimal systemic absorption is a key safety feature. Future research could focus on optimizing the formulation to further enhance mucosal adhesion and drug penetration, potentially leading to improved efficacy.
Conclusion
LP-10 represents a significant advancement in the targeted delivery of tacrolimus. The findings from Phase 2a clinical trials have demonstrated a favorable safety profile characterized by minimal systemic absorption, alongside promising signals of efficacy in both hemorrhagic cystitis and oral lichen planus. As LP-10 progresses through further clinical development, a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties will be essential for its successful translation into a valuable therapeutic option for patients with these challenging conditions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in this novel liposomal therapeutic.
References
An In-depth Technical Guide to the Active Components of LP-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-10 is a proprietary liposomal oral rinse formulation with the active pharmaceutical ingredient tacrolimus (B1663567). Developed by Lipella Pharmaceuticals, LP-10 is currently under investigation for the treatment of oral lichen planus (OLP), a chronic inflammatory condition.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and available clinical data for the active component of LP-10, tacrolimus, to support further research and development in this area.
Molecular Structure of the Active Component: Tacrolimus
The active component of LP-10 is tacrolimus, a potent macrolide lactone immunosuppressant.[4][5] It was originally isolated from the fermentation broth of the soil bacterium Streptomyces tsukubaensis.
Chemical and Physical Properties of Tacrolimus
| Property | Value | Reference |
| Molecular Formula | C44H69NO12 | |
| Molecular Weight | 804.02 g/mol | |
| IUPAC Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| CAS Number | 104987-11-3 | |
| Synonyms | FK-506, Fujimycin, Prograf, Protopic | |
| Appearance | Colorless prisms | |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform (B151607), diethyl ether; sparingly soluble in hexane, petroleum ether; insoluble in water. |
Mechanism of Action and Signaling Pathway
Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. The binding of tacrolimus to the immunophilin FKBP12 (FK506-binding protein 12) creates a drug-protein complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation.
Quantitative Data from LP-10 Phase 2a Clinical Trial
A Phase 2a multicenter, dose-ranging study evaluated the safety and efficacy of LP-10 in 27 adult patients with symptomatic oral lichen planus. Patients used a 10 mL oral rinse of LP-10 twice daily for four weeks at three different tacrolimus dose levels: 0.25 mg, 0.5 mg, and 1.0 mg.
Summary of Efficacy Endpoints at Week 4
| Efficacy Endpoint | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value | Reference |
| Investigator Global Assessment (IGA) | 3.5 ± 0.51 | 1.8 ± 1.37 | < 0.0001 | |
| Pain Numerical Rating Scale (NRS) | 6.8 ± 1.90 | 2.3 ± 2.53 | < 0.0001 | |
| Sensitivity Numerical Rating Scale (NRS) | 7.2 ± 1.71 | 2.9 ± 2.29 | < 0.0001 | |
| Reticulation/Erythema/Ulceration (REU) Score | 26.5 ± 10.4 | 13.2 ± 8.15 | < 0.0001 |
Safety Profile
The study met its primary safety endpoint. Key safety findings include:
-
No serious adverse events were reported.
-
All 27 patients completed the full 4-week treatment.
-
Systemic exposure to tacrolimus was minimal, with 76% of blood measurements below the detection limit of <1.0 ng/mL. The maximum individual blood level observed was 4.5 ng/mL, which is well below the toxicity threshold of 15 ng/mL.
-
The most common treatment-related adverse event was mild to moderate dry mouth, occurring in 18.5% of patients.
Experimental Protocols
LP-10 Phase 2a Clinical Trial Methodology
The Phase 2a study was a multicenter, dose-ranging trial involving 27 adult patients with biopsy-confirmed symptomatic OLP. Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus). The treatment regimen consisted of a 3-minute oral rinse with 10 mL of LP-10 twice daily for 4 weeks, followed by a 2-week safety follow-up. Efficacy was assessed using several validated measures, including the Investigator Global Assessment (IGA), Pain and Sensitivity Numerical Rating Scales (NRS), and the OLP Symptom Severity Measure (OLPSSM).
General Protocol for Liposomal Tacrolimus Formulation
While the specific proprietary formulation of LP-10 is not publicly available, a general method for preparing tacrolimus-loaded liposomes is the thin-film hydration technique.
-
Lipid Film Formation: Tacrolimus and lipids (e.g., phosphatidylcholine and cholesterol) are dissolved in an organic solvent mixture (e.g., chloroform and methanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) to form a suspension of multilamellar liposomes.
-
Size Reduction: To achieve a uniform size distribution, the liposome (B1194612) suspension is subjected to techniques such as extrusion through polycarbonate membranes of a specific pore size or sonication.
Conclusion
Tacrolimus, the active component of LP-10, is a well-characterized immunosuppressant with a clear mechanism of action. The liposomal formulation of LP-10 allows for local delivery to the oral mucosa, minimizing systemic absorption and associated side effects, as demonstrated in the Phase 2a clinical trial. The promising safety and efficacy data from this trial suggest that LP-10 could be a valuable therapeutic option for patients with oral lichen planus. Further investigation in larger, controlled studies is warranted to confirm these findings.
References
- 1. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]
- 2. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LP10 (Liposomal Tacrolimus): Application Notes and Protocols for a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP10 is an innovative, proprietary liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor. Developed by Lipella Pharmaceuticals, this compound is designed for localized delivery to mucosal tissues, thereby minimizing systemic exposure and associated side effects.[1][2][3] This formulation strategy enhances the therapeutic potential of tacrolimus for site-specific inflammatory conditions. Current research focuses on two primary applications: as an oral rinse for the treatment of Oral Lichen Planus (OLP) and as an intravesical instillation for Hemorrhagic Cystitis (HC).[1][4]
These application notes provide detailed protocols and data from clinical studies to guide researchers and drug development professionals in the utilization and further investigation of this compound.
Mechanism of Action
Tacrolimus, the active pharmaceutical ingredient in this compound, is a macrolide immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.
Signaling Pathway of Tacrolimus:
-
Binding to FKBP-12: Tacrolimus enters T-lymphocytes and binds to the immunophilin FKBP-12 (FK506-binding protein).
-
Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex inhibits the calcium/calmodulin-dependent phosphatase activity of calcineurin.
-
NFAT Dephosphorylation Blockade: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.
-
Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
-
Reduced T-Cell Proliferation and Activation: The suppression of IL-2 production leads to a downstream reduction in T-cell proliferation and activation, thereby dampening the inflammatory response characteristic of autoimmune and inflammatory conditions like OLP.
In the context of HC, tacrolimus is also believed to exert its therapeutic effect through its potent anti-inflammatory properties and by inducing acute arteriole vasoconstriction, which can help control bleeding.
Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
Application 1: Oral Lichen Planus (OLP)
This compound is under investigation as an oral rinse for symptomatic OLP, a chronic, T-cell-mediated autoimmune disease of the oral mucosa. The liposomal formulation is designed to improve adherence to the moist oral surfaces and provide consistent drug delivery.
Quantitative Data Summary: Phase 2a Clinical Trial (NCT06233591)
A multicenter, dose-ranging study evaluated the safety and efficacy of this compound in 27 adults with symptomatic OLP who had previously failed standard therapies.
Table 1: Efficacy Outcomes at Week 4
| Efficacy Endpoint | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |
| Investigator Global Assessment (IGA) | 3.5 ± 0.51 | 1.8 ± 1.37 | < 0.0001 |
| Pain Numerical Rating Scale (NRS) | 6.8 ± 1.90 | 2.3 ± 2.53 | < 0.0001 |
| Sensitivity NRS | 7.2 ± 1.71 | 2.9 ± 2.29 | < 0.0001 |
| Reticulation/Erythema/Ulceration (REU) | 26.5 ± 10.4 | 13.2 ± 8.15 | < 0.0001 |
| Data sourced from a Phase 2a clinical trial publication. |
Table 2: Safety and Pharmacokinetic Profile
| Parameter | Result |
| Serious Adverse Events | 0 reported |
| Most Common Treatment-Related Adverse Event | Dry Mouth (18.5% of patients) |
| Systemic Absorption | 76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL) |
| Maximum Individual Blood Level | 4.5 ng/mL (well below the toxicity threshold of 15 ng/mL) |
Experimental Protocol: In-vivo Evaluation of this compound in OLP
This protocol is based on the Phase 2a clinical trial design (NCT06233591).
1. Subject Recruitment:
- Inclusion Criteria: Adults (≥18 years) with a biopsy-confirmed diagnosis of symptomatic OLP, moderate disease based on an Investigator Global Assessment (IGA) score of ≥ 3, and a pain/sensitivity score of ≥ 3 on a Numerical Rating Scale (NRS).
- Exclusion Criteria: History of oral cancers, active infections, uncontrolled hypertension, and known allergies to tacrolimus or liposomal components.
2. Study Design:
- A multicenter, dose-ranging study.
- Enroll subjects into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.
3. Treatment Administration:
- Administer 10 mL of the this compound oral rinse.
- Instruct subjects to rinse for 3 minutes, twice daily, for 4 weeks.
- Ensure subjects do not eat or drink for at least 30 minutes post-administration.
4. Data Collection and Outcome Measures:
- Safety: Monitor for adverse events throughout the study and for a 2-week follow-up period. Collect blood samples to measure systemic tacrolimus levels.
- Efficacy (assess at baseline and week 4):
- Investigator Global Assessment (IGA)
- Reticulation, Erythema, and Ulceration (REU) score
- Pain and Sensitivity Numerical Rating Scale (NRS)
- Oral Lichen Planus Symptom Severity Measure (OLPSSM)
- Patient Global Response Assessment (GRA)
Screening [label="Screening & Enrollment\n(Biopsy-confirmed OLP, IGA≥3, NRS≥3)", fillcolor="#F1F3F4", fontcolor="#202124"];
Baseline [label="Baseline Assessment\n(IGA, REU, NRS, OLPSSM)", fillcolor="#F1F3F4", fontcolor="#202124"];
Randomization [label="Dose Cohorts\n(0.25mg, 0.5mg, 1.0mg this compound)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment [label="Treatment Phase (4 Weeks)\n10mL oral rinse, twice daily for 3 min", fillcolor="#34A853", fontcolor="#FFFFFF"];
Week4 [label="Week 4 Assessment\n(Efficacy & Safety)", fillcolor="#F1F3F4", fontcolor="#202124"];
FollowUp [label="2-Week Safety Follow-Up", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Screening -> Baseline;
Baseline -> Randomization;
Randomization -> Treatment;
Treatment -> Week4;
Week4 -> FollowUp;
FollowUp -> Analysis;
}
Caption: Experimental workflow for the clinical evaluation of this compound in Oral Lichen Planus.
Application 2: Hemorrhagic Cystitis (HC)
This compound is also being developed for intravesical administration to treat moderate to severe HC, a condition characterized by sustained bleeding from the bladder mucosa, often resulting from chemotherapy or pelvic radiation.
Quantitative Data Summary: Phase 2a Clinical Trial (NCT01393223)
A phase 2a dose-escalation study assessed the safety and efficacy of this compound in 13 patients with refractory moderate to severe HC.
Table 3: Efficacy Outcomes
| Efficacy Endpoint | Result |
| Bleeding Sites on Cystoscopy | Significant improvement from baseline, with a more pronounced dose-dependent response in the 4 mg and 8 mg groups. |
| Red Blood Cells in Urine (Microscopy) | Significant improvement across all dose cohorts. |
| Hematuria on Dipstick | Number of patients negative for hematuria increased from 2 at baseline to 7 post-treatment. |
| Urinary Incontinence | Statistically significant improvement in the 4 mg and 8 mg cohorts. |
| Cystoscopy Global Response Assessment (GRA) | Significant improvement across all dose groups. |
Table 4: Safety and Pharmacokinetic Profile
| Parameter | Result |
| Severe or Serious Adverse Events | None reported. |
| Drug-Related Adverse Events | 3 reported (artificial urinary sphincter malfunction, dysuria, bladder spasms). |
| Systemic Absorption | Short durations of minimal systemic uptake of tacrolimus. |
Experimental Protocol: In-vivo Evaluation of this compound in HC
This protocol is based on the Phase 2a clinical trial design (NCT01393223).
1. Subject Recruitment:
- Inclusion Criteria: Patients with refractory moderate to severe sterile HC (grades 2-4) for ≥3 months, with at least one incident of hematuria.
- Exclusion Criteria: Active urinary tract infection, bladder cancer, or other confounding urological conditions.
2. Study Design:
- A multicenter, open-label, dose-escalation study.
- Enroll subjects into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation for intravesical instillation.
3. Treatment Administration:
- Perform a baseline cystoscopy to assess bleeding.
- Administer up to two intravesical instillations of this compound.
- The instillation should be retained in the bladder for a predefined period (e.g., 1-2 hours) before voiding.
4. Data Collection and Outcome Measures:
- Safety: Monitor for adverse events and collect blood samples for pharmacokinetic analysis.
- Efficacy:
- Change from baseline in the number of bleeding sites on cystoscopy.
- Microscopic urine analysis for red blood cells (RBCs).
- Hematuria on urine dipstick.
- Urinary symptoms (incontinence, frequency, urgency) via a 3-day diary.
- Cystoscopy Global Response Assessment (GRA).
Enrollment [label="Enrollment\n(Refractory HC, Grades 2-4)", fillcolor="#F1F3F4", fontcolor="#202124"];
Baseline [label="Baseline Assessment\n(Cystoscopy, Urinalysis, Symptom Diary)", fillcolor="#F1F3F4", fontcolor="#202124"];
Dosing [label="Dose Escalation Cohorts\n(2mg, 4mg, 8mg this compound)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Instillation [label="Intravesical Instillation\n(Up to 2 doses)", fillcolor="#34A853", fontcolor="#FFFFFF"];
FollowUp [label="Follow-Up Assessments\n(Cystoscopy, Urinalysis, PK, Safety)", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Enrollment -> Baseline;
Baseline -> Dosing;
Dosing -> Instillation;
Instillation -> FollowUp;
FollowUp -> Analysis;
}
Caption: Experimental workflow for the clinical evaluation of this compound in Hemorrhagic Cystitis.
Conclusion
This compound represents a promising therapeutic platform for the localized treatment of mucosal inflammatory conditions. The liposomal formulation of tacrolimus allows for targeted drug delivery, enhancing efficacy at the site of inflammation while minimizing systemic toxicity. The data from Phase 2a clinical trials in both Oral Lichen Planus and Hemorrhagic Cystitis demonstrate a favorable safety profile and significant clinical benefit. These protocols and data provide a solid foundation for further research and development of this compound for these and potentially other indications involving mucosal inflammation.
References
- 1. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 2. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]
- 3. Lipella Pharma Gets U.S. Patent for Liposomal Drug Delivery Platform [synapse.patsnap.com]
- 4. Lipella Pharmaceuticals Announces Patent Allowance for Innovative Liposomal Drug Delivery Platform [drug-dev.com]
Application Notes and Protocols: LP10 Oral Rinse for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes and protocols are designed to provide a comprehensive guide for the in vitro evaluation of an oral rinse formulation referred to herein as LP10. It is important to note that the designation "this compound" may refer to different investigational oral rinse products in the broader scientific and clinical landscape. The protocols detailed below are based on published in vitro studies of a novel oral rinse containing essential oils and nano-silver, which has demonstrated potential anti-inflammatory and analgesic properties.[1][2] This document is not to be confused with LP-10 (Liposomal Tacrolimus), a distinct formulation currently in clinical trials for Oral Lichen Planus.
These protocols are intended to serve as a foundational methodology for researchers interested in the preclinical assessment of similar oral rinse formulations. The described assays focus on evaluating cytotoxicity and anti-inflammatory efficacy, key parameters in the early-stage development of oral care products.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the essential oil and nano-silver based oral rinse.
Table 1: Cytotoxicity Data (IC50 Values)
| Cell Line | Test Group (this compound) IC50 | Positive Control (0.12% CHX) IC50 |
| HaCaT | 0.6051% | 0.6334% |
| THP-1 | Not Converged | 424.6% |
Data sourced from a study on a novel essential oil and nano-silver containing mouth rinse.[1][2]
Table 2: Anti-inflammatory Activity
| Assay | Control | Test Group (this compound) | Positive Control (0.12% CHX) | Standard |
| TNF-α Levels (pg/ml) | 22.04 | 1.30 | 2.81 | - |
| COX-2 Inhibition IC50 (%) | - | 1.469% | 8.801% | 25 μM Celecoxib (0-100% inhibition) |
Data sourced from a study on a novel essential oil and nano-silver containing mouth rinse.[1][2]
Experimental Protocols
Cell Culture
a. HaCaT Human Keratinocyte Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
b. THP-1 Human Leukemia Monocytic Cell Line:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate THP-1 monocytes into macrophages, supplement the medium with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Subculture: Subculture suspension cells every 3-4 days to maintain a cell density between 2x10^5 and 8x10^5 cells/mL. For adherent differentiated macrophages, passage after detaching with a cell scraper.
Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5][6]
a. Materials:
-
HaCaT and THP-1 cells
-
96-well tissue culture plates
-
This compound oral rinse (and appropriate vehicle control)
-
Positive control (e.g., 0.12% Chlorhexidine)
-
Neutral Red solution (50 µg/mL in sterile PBS)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader (540 nm)
b. Protocol:
-
Seed 96-well plates with 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound oral rinse and the positive control in the appropriate cell culture medium.
-
Remove the culture medium from the wells and replace it with the prepared dilutions of the test and control substances. Include untreated control wells with fresh medium only.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Remove the treatment medium and wash the cells with 150 µL of sterile PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2 hours.
-
Remove the Neutral Red solution, wash the cells with 150 µL of PBS.
-
Add 150 µL of Neutral Red destain solution to each well and shake for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.
Anti-inflammatory Assessment: TNF-α Expression by ELISA
This protocol measures the level of the pro-inflammatory cytokine TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]
a. Materials:
-
Differentiated THP-1 macrophages
-
Lipopolysaccharide (LPS) for inflammatory stimulation
-
This compound oral rinse
-
Human TNF-α ELISA kit
-
Microplate reader
b. Protocol:
-
Seed THP-1 cells in a 24-well plate and differentiate into macrophages using PMA.
-
Pre-treat the macrophages with various concentrations of this compound oral rinse for 2 hours.
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for human TNF-α.
-
Adding the collected cell culture supernatants to the wells.
-
Incubating to allow the TNF-α to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantify the concentration of TNF-α in the samples by comparing their absorbance to a standard curve generated with recombinant TNF-α.
COX-2 Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation.[10][11][12][13]
a. Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (fluorometric or colorimetric)
-
This compound oral rinse
-
Positive control (e.g., Celecoxib)
-
Microplate reader
b. Protocol:
-
Perform the assay according to the manufacturer's instructions for the specific COX-2 inhibitor screening kit. The general principle involves:
-
Adding the COX-2 enzyme to the wells of a microplate.
-
Adding the this compound oral rinse at various concentrations (and the positive control).
-
Initiating the enzymatic reaction by adding arachidonic acid as a substrate.
-
Measuring the product of the reaction (e.g., Prostaglandin G2) using a fluorescent or colorimetric probe.
-
-
The inhibition of COX-2 activity is determined by the reduction in the signal compared to the untreated enzyme control.
-
Calculate the percentage of COX-2 inhibition for each concentration of the this compound oral rinse and determine the IC50 value.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound oral rinse.
Caption: Simplified inflammatory signaling pathway targeted by this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 5. re-place.be [re-place.be]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: LP10 Dosage and Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of LP10, a novel nonazole inhibitor of sterol 14α-demethylase (CYP51). The data presented here is based on a key study investigating its efficacy in a murine model of acute Chagas' disease.
Introduction
This compound, with the chemical name α-[(4-methylcyclohexyl)carbonyl amino]-N-4-pyridinyl-1H-indole-3-propanamide, is an investigational compound with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1] Its mechanism of action involves the inhibition of the parasite-specific enzyme CYP51, which is crucial for the biosynthesis of ergosterol, an essential component of the parasite's cell membrane.[1][2][3] Disruption of this pathway leads to the breakdown of the parasite's cell membrane and ultimately cell death.[1]
Quantitative Data Summary
The following table summarizes the key parameters for the dosage and administration of this compound in a preclinical mouse model of acute Chagas' disease.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Full Chemical Name | α-[(4-methylcyclohexyl)carbonyl amino]-N-4-pyridinyl-1H-indole-3-propanamide | [1] |
| Preclinical Model | Mouse model of acute Chagas' disease (Trypanosoma cruzi infection) | [1] |
| Dosage | 40 mg/kg of body weight | [1][4] |
| Administration Route | Oral (p.o.) | [1][4] |
| Frequency | Twice a day (BID) | [1][4] |
| Treatment Duration | 30 days | [1][4] |
| Reported Efficacy | 60% cure rate in the acute infection model | [1] |
Experimental Protocol: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound against Trypanosoma cruzi infection in mice.
1. Animal Model
-
Species: Female mice (specific strain, e.g., BALB/c, should be reported)
-
Health Status: Healthy, pathogen-free, and acclimated to the facility for at least one week prior to the experiment.
2. Materials
-
This compound compound
-
Vehicle for oral administration (e.g., 60% DMSO)
-
Trypanosoma cruzi (Y luc strain expressing firefly luciferase for bioluminescence imaging is recommended for tracking parasite load)[5]
-
Oral gavage needles
-
Standard animal housing and husbandry equipment
3. Experimental Procedure
-
Infection: Infect mice with Trypanosoma cruzi (e.g., via intraperitoneal injection of trypomastigotes). The infectious dose should be optimized to establish a consistent acute infection.
-
Treatment Initiation: Begin treatment with this compound 24 hours post-infection.[1][4]
-
Dosing:
-
Control Groups:
-
Vehicle Control: Administer the vehicle alone to a group of infected mice.
-
Positive Control: A group of infected mice treated with a known effective drug, such as benznidazole (B1666585) or posaconazole, can be included for comparison.
-
-
Monitoring:
-
Monitor the health of the animals daily, including weight, clinical signs of disease, and mortality.
-
If using a luciferase-expressing parasite strain, parasite load can be monitored non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).[5]
-
-
Endpoint Analysis (Post-Treatment):
-
Parasitological Cure: At the end of the treatment period and after a follow-up period (e.g., 6 months), assess for the presence of residual parasites.[1] This can be done through:
-
Histopathology: Collect major organs (e.g., heart, liver, spleen) for histopathological analysis to assess for any tissue damage or inflammation.[1]
-
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. A Nonazole CYP51 Inhibitor Cures Chagas’ Disease in a Mouse Model of Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing LP10 Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP10 is a liposomal formulation of tacrolimus (B1663567), a potent calcineurin inhibitor. While tacrolimus is primarily known for its immunosuppressive properties, recent studies have suggested its potential role in modulating cell proliferation and apoptosis, indicating its potential as an anti-cancer agent.[[“]][2][3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the effects of this compound on cell viability, apoptosis, and cell cycle progression. The described methods are fundamental for the preclinical assessment of this compound and can be adapted for various cancer cell lines.
Cell Viability and Cytotoxicity Assay: MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol
Materials:
-
This compound (and appropriate vehicle control)
-
Cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol
Materials:
-
This compound (and appropriate vehicle control)
-
Cancer cell line of choice
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 70.8 ± 3.5 | 15.3 ± 1.8 | 13.9 ± 2.0 |
| 25 | 45.1 ± 4.2 | 30.7 ± 2.5 | 24.2 ± 2.8 |
| 50 | 20.3 ± 3.1 | 45.8 ± 3.3 | 33.9 ± 3.5 |
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle
Cell cycle analysis using PI staining and flow cytometry is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content.
Experimental Protocol
Materials:
-
This compound (and appropriate vehicle control)
-
Cancer cell line of choice
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation
Table 3: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 60.5 ± 2.8 | 25.3 ± 1.9 | 14.2 ± 1.5 |
| 10 | 72.1 ± 3.1 | 18.5 ± 2.2 | 9.4 ± 1.1 |
| 25 | 80.4 ± 3.5 | 12.1 ± 1.7 | 7.5 ± 0.9 |
| 50 | 85.2 ± 3.8 | 8.3 ± 1.4 | 6.5 ± 0.8 |
Signaling Pathways and Experimental Workflow
Tacrolimus (this compound Active Component) Mechanism of Action
Tacrolimus primarily exerts its effect by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like IL-2. Some studies suggest that tacrolimus may also influence cancer cell proliferation by inducing G1/S phase arrest in the cell cycle.
Caption: Tacrolimus (active component of this compound) signaling pathway.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro effects of this compound on a selected cancer cell line.
Caption: General experimental workflow for this compound cell culture assays.
References
- 1. framer.consensus.app [framer.consensus.app]
- 2. Tacrolimus inhibits oral carcinogenesis through cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tacrolimus on proliferation, apoptosis, and fluorouracil sensitivity of liver cancer cell line of SMMC-7721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Common transplant drug inhibits breast cancer growth, UNC laboratory study shows - UNC Lineberger [unclineberger.org]
Application Notes & Protocols: Preclinical Evaluation of LP10 in Animal Models of Oral Lichen Planus
Audience: Researchers, scientists, and drug development professionals.
Introduction Oral Lichen Planus (OLP) is a chronic, T-cell-mediated inflammatory disease of the oral mucosa with a complex and not fully understood pathogenesis.[1][2] The disease is characterized by a dense, band-like infiltrate of lymphocytes, primarily T-cells, in the subepithelial layer, which leads to the apoptosis of basal keratinocytes.[3][4][5] Key clinical features include bilateral white reticular or plaque-like lesions, which can be accompanied by painful erosive or atrophic areas.[3][6] The development of effective therapeutic agents has been hindered by the lack of suitable animal models that fully replicate the human disease.[1][2]
These application notes provide an overview of relevant animal models that mimic key aspects of OLP and offer detailed protocols for the preclinical evaluation of novel therapeutic compounds, designated here as LP10. The focus is on establishing reproducible models of oral mucosal inflammation to assess the efficacy of this compound through quantitative and qualitative endpoints.
Animal Models of Oral Lichenoid Lesions
While no single animal model perfectly recapitulates all features of human OLP, several models have been developed to study specific aspects of its pathogenesis, such as T-cell-mediated inflammation and epithelial damage.[3][7]
1.1. Imiquimod-Induced Oral Mucosal Inflammation Model Imiquimod (B1671794) is a Toll-like receptor 7 (TLR7) agonist that can induce a potent inflammatory response characterized by the production of cytokines central to OLP pathogenesis, including IL-17, IL-23, and TNF-α.[8][9] While widely used to model psoriasis on murine skin, this model can be adapted to the oral mucosa to study acute inflammatory responses and screen therapeutic agents.
1.2. Bacterial Infection and Mechanical Trauma Model This model leverages the synergistic effect of bacterial infection and physical trauma to induce OLP-like histopathology.[2] In C57BL/6 mice, oral administration of E. coli combined with repeated microdamage to the labial mucosa leads to patchy lymphocytic infiltration, T-cell recruitment into the epithelium, and hydropic degeneration of basal cells, closely mimicking features of human OLP.[2][6] This model is particularly useful for investigating the interplay between microbial triggers and immune responses.
1.3. T-Cell Transfer-Mediated Lichenoid Reaction Model To model the autoimmune component of OLP, lichenoid tissue reactions can be induced by the transfer of specific T-cell populations. For instance, the injection of an allo-Ia-reactive CD4+ T-cell clone in mice induces hydropic degeneration of the basal cell layer and the formation of colloid bodies, which are characteristic histopathological features of OLP.[3][6] This model is valuable for studying the specific roles of T-cell subsets in disease initiation.[6]
Experimental Workflow and Protocols
The following diagram illustrates a typical experimental workflow for testing a therapeutic agent like this compound in an OLP animal model.
Caption: Experimental workflow for this compound testing in an OLP model.
Protocol 1: Induction of OLP-like Inflammation (Imiquimod Model)
This protocol describes the induction of acute inflammation on the buccal mucosa of mice using imiquimod cream.
Materials:
-
8-10 week old C57BL/6 mice.
-
Imiquimod 5% cream (e.g., Aldara™).
-
Anesthesia (e.g., Isoflurane).
-
Cotton-tipped applicators.
-
Calipers for measurement.
Procedure:
-
Acclimatization: Allow mice to acclimate for at least 7 days before the experiment.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane.
-
Application: Using a cotton-tipped applicator, gently apply a standardized amount (approx. 5-10 mg) of imiquimod 5% cream to the inner buccal mucosa. Ensure even spreading across the surface.
-
Daily Application: Repeat the application once daily for 5-7 consecutive days.
-
Control Group: Treat the vehicle control group with a control cream that does not contain the active ingredient.
-
Monitoring: Monitor animals daily for signs of distress, body weight changes, and lesion formation. The inflammatory response typically becomes visible within 24-48 hours.[8]
Protocol 2: Therapeutic Administration of this compound
This protocol outlines a general approach for administering the test compound this compound. The route and dose should be optimized based on the compound's properties.
Regimens:
-
Prophylactic: Begin this compound administration 1 day before the first imiquimod application and continue throughout the induction period.
-
Therapeutic: Begin this compound administration 2-3 days after the start of imiquimod application, once inflammation is established.[9]
Administration Routes:
-
Topical: If this compound is formulated as a gel or oral rinse, apply it directly to the buccal mucosa a few hours before or after the imiquimod application to avoid dilution.
-
Systemic: Administer this compound via intraperitoneal (IP) injection, oral gavage, or subcutaneous (SC) injection at a predetermined dose and schedule (e.g., once or twice daily).
Protocol 3: Quantitative and Qualitative Assessment
Endpoint analysis is crucial for determining the efficacy of this compound.
1. Clinical Scoring (Daily):
-
Visually assess the oral mucosa and score the severity of lesions based on a semi-quantitative scale.[10]
-
Parameters:
-
Erythema (Redness): 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.
-
Erosion/Ulceration: 0 = None, 1 = Mild (petechiae), 2 = Moderate (small erosions), 3 = Severe (large ulcers).
-
Reticulation/Plaques: 0 = None, 1 = Faint white striae, 2 = Distinct striae/plaque, 3 = Thick, confluent plaques.
-
-
A total clinical score is calculated by summing the scores for each parameter.
2. Histopathological Analysis (Endpoint):
-
Collect buccal mucosal tissue at the end of the experiment.
-
Fix in 10% neutral buffered formalin, embed in paraffin, and section.
-
Hematoxylin and Eosin (H&E) Staining: Assess key features of OLP histopathology.[11]
-
Inflammatory Infiltrate: Score the density and extent of the subepithelial lymphocytic infiltrate.
-
Basal Cell Degeneration: Evaluate for hydropic changes and damage to the basal layer.
-
Epithelial Thickness (Acanthosis): Measure the thickness of the epithelium.
-
-
Immunohistochemistry (IHC): Stain for specific cell markers and inflammatory mediators.
3. Molecular Analysis (Endpoint):
-
Homogenize a portion of the collected tissue.
-
Quantitative PCR (qPCR): Measure mRNA expression levels of key pro-inflammatory cytokines such as Tnf-α, Ifn-γ, Il-6, and Il-17.
-
ELISA: Quantify protein levels of the same cytokines in the tissue homogenate.[13]
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison between treatment groups.
Table 1: Clinical Scores (Mean ± SEM)
| Group | Day 1 | Day 3 | Day 5 | Day 7 |
|---|---|---|---|---|
| Vehicle Control | 0.0 ± 0.0 | 2.5 ± 0.4 | 5.8 ± 0.6 | 6.2 ± 0.5 |
| This compound (10 mg/kg) | 0.0 ± 0.0 | 1.2 ± 0.2* | 2.1 ± 0.3* | 2.5 ± 0.4* |
| Positive Control | 0.0 ± 0.0 | 1.0 ± 0.3* | 1.5 ± 0.2* | 1.8 ± 0.3* |
*p < 0.05 compared to Vehicle Control
Table 2: Endpoint Histopathological Scores (Mean ± SEM)
| Group | Inflammatory Infiltrate (0-3) | Basal Cell Damage (0-3) | Epithelial Thickness (µm) |
|---|---|---|---|
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 120.5 ± 10.1 |
| This compound (10 mg/kg) | 1.1 ± 0.3* | 0.9 ± 0.2* | 65.2 ± 8.5* |
| Positive Control | 0.8 ± 0.2* | 0.6 ± 0.1* | 58.7 ± 7.9* |
*p < 0.05 compared to Vehicle Control
Table 3: Relative mRNA Expression of Inflammatory Cytokines (Fold Change vs. Naive)
| Group | Tnf-α | Ifn-γ | Il-17 |
|---|---|---|---|
| Vehicle Control | 15.6 ± 2.1 | 12.3 ± 1.8 | 25.4 ± 3.0 |
| This compound (10 mg/kg) | 4.2 ± 0.8* | 3.1 ± 0.6* | 7.8 ± 1.5* |
| Positive Control | 2.5 ± 0.5* | 2.2 ± 0.4* | 4.1 ± 0.9* |
*p < 0.05 compared to Vehicle Control
Key Signaling Pathways in OLP
The pathogenesis of OLP involves both antigen-specific and non-specific inflammatory mechanisms.[4][5] A central pathway is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[12][14]
In OLP, cytokines like Tumor Necrosis Factor-alpha (TNF-α), which are released by activated T-cells and other immune cells, bind to their receptors on keratinocytes.[15] This binding triggers an intracellular signaling cascade that leads to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[16] Inside the nucleus, NF-κB binds to the promoter regions of target genes, driving the transcription of inflammatory mediators, including cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response and tissue damage.[12][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Oral Lichen Planus-like Histopathology in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models to study the pathogenesis and novel therapeutics of oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathogenesis of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. Frontiers | Animal models to study the pathogenesis and novel therapeutics of oral lichen planus [frontiersin.org]
- 7. Animal models to study the pathogenesis and novel therapeutics of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Clinical assessment of oral lichen planus based on different scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A semi-quantitative assessment of the histopathology of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kappaB expression in oral and cutaneous lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. The Activation of NF-κB in Infiltrated Mononuclear Cells Negatively Correlates with Treg Cell Frequency in Oral Lichen Planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression and Significance of TNF-α and NF-κB/p65 in Cutaneous Lichen Planus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Techniques for Measuring LP10 Concentration in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of LP10, a small molecule therapeutic candidate, in tissue samples. The described methods are essential for preclinical and clinical research, aiding in the understanding of this compound's pharmacokinetic and pharmacodynamic profiles. The techniques covered include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunohistochemistry (IHC), and Autoradiography.
Application Note 1: Quantitative Determination of this compound in Tissue Homogenates by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and high-throughput method for quantifying this compound in tissue homogenates. This technique relies on the specific binding of an antibody to this compound. A competitive ELISA format is often suitable for small molecules like this compound, where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample.
Table 1: Comparison of Key Performance Parameters for this compound ELISA
| Parameter | Typical Value |
| Detection Range | 1.5 - 100 ng/mL |
| Sensitivity | 0.1 - 1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Sample Volume | 50 - 100 µL of tissue homogenate supernatant |
Protocol 1: this compound Competitive ELISA
1. Tissue Homogenization: a. Weigh the frozen tissue sample. b. Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.4) at a ratio of 100 mg of tissue per 900 µL of buffer.[1] c. Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater).[1][2] d. Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[1] e. Collect the supernatant for analysis.
2. ELISA Procedure: a. Prepare standards and samples. Dilute tissue homogenate supernatants with the provided assay diluent to fall within the standard curve range. b. Add 50 µL of standard or sample to each well of the antibody-coated microplate. c. Add 50 µL of HRP-conjugated this compound to each well. d. Cover the plate and incubate for 2 hours at room temperature on a microplate shaker. e. Aspirate and wash each well 4 times with wash buffer. f. Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark. g. Add 50 µL of Stop Solution to each well. h. Read the absorbance at 450 nm within 30 minutes. i. Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Figure 1: Workflow for this compound quantification by ELISA.
Application Note 2: Quantification of this compound in Tissue by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is a robust method for the quantification of this compound in tissue samples. This technique separates this compound from other components in the tissue extract based on its physicochemical properties. A simple protein precipitation step is often sufficient for sample preparation.[3]
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and water gradient[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | Determined by this compound's absorbance spectrum (e.g., 236 nm)[3] |
| Injection Volume | 10 - 20 µL |
| Run Time | 10 - 15 minutes |
Protocol 2: HPLC Analysis of this compound in Tissue
1. Sample Preparation (Protein Precipitation): a. Homogenize tissue as described in Protocol 1 (Step 1). b. To 200 µL of tissue homogenate supernatant, add 600 µL of ice-cold methanol (B129727).[4] c. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.[4] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4] e. Reconstitute the dried extract in 200 µL of mobile phase.[4] f. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Run the gradient program to elute this compound. d. Detect the this compound peak at the predetermined wavelength. e. Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Figure 2: Workflow for this compound quantification by HPLC.
Application Note 3: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules in complex biological matrices like tissue homogenates.[5][6] This method offers superior specificity compared to HPLC-UV by utilizing mass-to-charge ratio for detection and fragmentation for confirmation.
Table 3: Key Parameters for LC-MS/MS Quantification of this compound
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) (specific to this compound) |
| Internal Standard | Stable isotope-labeled this compound |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL range |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) |
Protocol 3: LC-MS/MS Analysis of this compound in Tissue
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize tissue as described in Protocol 1 (Step 1). b. Condition an SPE cartridge with methanol followed by water. c. Load the tissue homogenate supernatant onto the SPE cartridge. d. Wash the cartridge with a weak solvent to remove interferences. e. Elute this compound with a strong organic solvent. f. Evaporate the eluate and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Perform chromatographic separation using a suitable C18 column and mobile phase gradient. c. Detect this compound and its internal standard using Multiple Reaction Monitoring (MRM) mode. d. Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Figure 3: Workflow for this compound quantification by LC-MS/MS.
Application Note 4: Visualization of this compound Distribution in Tissue Sections by Immunohistochemistry (IHC)
Immunohistochemistry (IHC) is a powerful technique for visualizing the spatial distribution of this compound within tissue sections.[7][8] This method utilizes an antibody that specifically binds to this compound, which is then detected using a chromogenic or fluorescent label. IHC provides valuable qualitative information on the localization of this compound in different cell types and tissue compartments.
Protocol 4: Immunohistochemical Staining of this compound in Paraffin-Embedded Tissue
1. Tissue Preparation: a. Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissue through a series of graded ethanol (B145695) solutions.[7] c. Clear the tissue in xylene and embed in paraffin (B1166041) wax.[7] d. Cut 4-5 µm thick sections using a microtome and mount on slides.[7]
2. Immunostaining: a. Deparaffinize sections in xylene and rehydrate through graded ethanol to water.[9] b. Perform antigen retrieval to unmask the this compound epitope (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[7] c. Block endogenous peroxidase activity with 3% hydrogen peroxide.[9] d. Block non-specific antibody binding with a blocking serum.[9] e. Incubate with a primary antibody specific for this compound overnight at 4°C. f. Wash and incubate with a biotinylated secondary antibody. g. Wash and incubate with a streptavidin-HRP conjugate. h. Develop the signal with a chromogen substrate (e.g., DAB).[7] i. Counterstain with hematoxylin, dehydrate, and mount.
References
- 1. rbm.iqvia.com [rbm.iqvia.com]
- 2. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC study of tissue distribution of loganin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. IHC-P Protocol [protocols.io]
- 9. ptglab.com [ptglab.com]
Application Notes and Protocols: LP10 for the Treatment of Corticosteroid-Refractory Oral Lichen Planus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and carrying a potential risk of malignant transformation.[1] While topical corticosteroids are the standard first-line treatment, a significant number of patients become refractory to this therapy, presenting a significant clinical challenge.[2][3] LP10, a novel liposomal oral rinse formulation of tacrolimus (B1663567), has emerged as a promising therapeutic agent for this patient population.[1][4] Tacrolimus is a calcineurin inhibitor that modulates the immune response by inhibiting T-cell activation and cytokine production.[5] The proprietary liposomal delivery system of this compound is designed to enhance local drug delivery to the oral mucosa while minimizing systemic absorption, thereby improving the safety profile.[5][6]
These application notes provide a comprehensive overview of the available data on this compound and detailed protocols to guide further research and development.
Mechanism of Action
Oral Lichen Planus is characterized by a T-cell-mediated inflammatory response targeting oral keratinocytes. The proposed mechanism of action for this compound in OLP involves the immunomodulatory effects of tacrolimus.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2a multicenter, dose-ranging clinical trial of this compound in patients with symptomatic OLP, including a cohort refractory to corticosteroids.[4][6][7]
Table 1: Study Design and Demographics
| Parameter | Description |
| Study Phase | 2a |
| Number of Patients | 27 |
| Patient Population | Adults (≥18 years) with symptomatic, biopsy-confirmed OLP. Included patients who had failed prior corticosteroid therapy. |
| Dosage Arms | 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse. |
| Treatment Regimen | 10 mL oral rinse for 3 minutes, twice daily for 4 weeks. |
| Follow-up | 2 weeks post-treatment. |
Table 2: Efficacy Outcomes at Week 4
| Efficacy Measure | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |
| Investigator Global Assessment (IGA) | 3.5 ± 0.51 | 1.8 ± 1.37 | < 0.0001 |
| Reticulation/Erythema/Ulceration (REU) Score | 26.5 ± 10.4 | 13.2 ± 8.15 | < 0.0001 |
| Pain Numerical Rating Scale (NRS) | 6.8 ± 1.90 | 2.3 ± 2.53 | < 0.0001 |
| Sensitivity Numerical Rating Scale (NRS) | 7.2 ± 1.71 | 2.9 ± 2.29 | < 0.0001 |
Notably, the corticosteroid-refractory subgroup showed a 100% response rate.[4]
Table 3: Safety and Pharmacokinetics
| Safety Parameter | Observation |
| Serious Adverse Events | None reported. |
| Treatment-Related Adverse Events | Mild to moderate, with dry mouth being the most common (18.5% of patients). |
| Systemic Absorption | Minimal; 76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL). |
| Maximum Blood Level | The maximum individual tacrolimus level detected was 4.5 ng/mL, well below the toxicity threshold of 15 ng/mL.[7] |
Experimental Protocols
Representative Preclinical Evaluation Protocols
While specific preclinical data for this compound is not publicly available, the following protocols represent standard methodologies for evaluating a novel topical formulation for OLP.
1. In Vitro Oral Mucosa Model for Safety and Efficacy Assessment
This protocol utilizes a 3D organotypic raft culture model of human oral mucosa to assess the effects of this compound.
-
Objective: To evaluate the effect of this compound on cell proliferation, apoptosis, and inflammatory markers in an in vitro model of oral mucosa.
-
Model: A three-dimensional raft culture is established using primary human oral keratinocytes and fibroblasts to mimic the structure of the oral mucosa.
-
Protocol:
-
Establish the 3D raft cultures and allow for differentiation.
-
Topically apply different concentrations of this compound (and a vehicle control) to the epithelial surface of the cultures.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Harvest the cultures and fix in formalin for histological and immunohistochemical analysis.
-
Assessments:
-
Histology (H&E staining): To evaluate tissue morphology and any signs of toxicity.
-
Immunohistochemistry:
-
Ki-67: To assess cell proliferation.
-
Caspase-3: To assess apoptosis.
-
NF-κB, TNF-α: To assess inflammatory markers.
-
-
-
-
Expected Outcome: To determine a safe and potentially efficacious dose range of this compound and to elucidate its mechanism of action on a cellular level.
2. Animal Model for In Vivo Efficacy and Safety Studies
Developing a robust animal model for OLP is challenging, but some models can be used to assess the anti-inflammatory effects of this compound.
-
Objective: To evaluate the in vivo efficacy and safety of this compound in reducing oral mucosal inflammation.
-
Model: A murine model of oral mucositis can be induced by mechanical scratching and application of an irritant or by using a graft-versus-host disease model which can produce OLP-like lesions.[8][9]
-
Protocol:
-
Induce oral mucosal lesions in the selected animal model.
-
Administer this compound orally at different dosages (and a vehicle control) daily for a specified duration.
-
Monitor the animals for clinical signs of improvement (e.g., reduction in lesion size and erythema).
-
At the end of the study, euthanize the animals and collect oral mucosal tissue for analysis.
-
Assessments:
-
Macroscopic scoring: Of the oral lesions.
-
Histological analysis (H&E staining): To assess the inflammatory infiltrate and tissue damage.
-
Immunohistochemistry: For inflammatory markers.
-
Pharmacokinetic analysis: Of blood samples to determine systemic absorption of tacrolimus.
-
-
-
Expected Outcome: To demonstrate the in vivo anti-inflammatory efficacy and safety of this compound.
Phase 2a Clinical Trial Protocol for this compound in Corticosteroid-Refractory OLP
The following is a detailed protocol based on the reported Phase 2a clinical trial of this compound.[4][9][10]
1. Study Objectives
-
Primary: To evaluate the safety and tolerability of different doses of this compound in patients with symptomatic OLP.
-
Secondary: To assess the efficacy of this compound in improving the signs and symptoms of OLP.
2. Patient Selection Criteria
-
Inclusion Criteria:
-
Adults (≥ 18 years of age).
-
Biopsy-confirmed OLP.
-
Symptomatic OLP with an Investigator Global Assessment (IGA) score of ≥ 3 and a pain/sensitivity Numerical Rating Scale (NRS) score of ≥ 3.
-
Willingness to undergo a 4-week washout period for any current prescription oral steroid or rinse treatments.[9][10]
-
-
Exclusion Criteria:
-
History of oral cavity or oropharyngeal cancers.
-
Active oral infections.
-
Known hypersensitivity to tacrolimus.
-
Pregnancy or lactation.
-
3. Treatment Administration
-
Patients are randomized into one of three dosage arms: 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.
-
Patients are instructed to rinse their mouth with the 10 mL solution for 3 minutes, twice daily, for 4 weeks.
-
Patients are advised not to eat or drink for at least 1 hour after administration.
4. Efficacy and Safety Assessments
-
Efficacy Measures:
-
Investigator Global Assessment (IGA): A scale to assess the overall severity of the disease.
-
Reticulation/Erythema/Ulceration (REU) Score: To quantify the extent and severity of the lesions.
-
Pain and Sensitivity Numerical Rating Scale (NRS): Patient-reported outcomes to assess symptoms.
-
OLP Symptom Severity Measure (OLPSSM): A comprehensive patient-reported outcome measure.
-
Patient Global Response Assessment (GRA): Patient's overall assessment of treatment effectiveness.
-
-
Safety Measures:
-
Monitoring of adverse events.
-
Clinical laboratory tests.
-
Measurement of tacrolimus blood levels to assess systemic absorption.
-
5. Statistical Analysis
-
Changes from baseline in efficacy measures are analyzed using appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank tests).
-
Safety data is summarized descriptively.
Conclusion
This compound has demonstrated a favorable safety profile and significant efficacy in treating symptomatic OLP, including in patients who are refractory to corticosteroids. The liposomal formulation allows for targeted local delivery of tacrolimus, minimizing systemic exposure and associated side effects. The data from the Phase 2a clinical trial supports the continued development of this compound as a potential first-in-class, FDA-approved therapy for OLP. Further research, including larger, controlled Phase 2b/3 studies, is warranted to confirm these promising findings. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to further investigate and develop this compound for this unmet medical need.
References
- 1. In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral lichen planus treated with tacrolimus 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipella doses first two subjects in oral lichen planus treatment trial [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral lichen planus: A chronic inflammatory model to study the regulation of the Toll-like receptor signaling in oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models to study the pathogenesis and novel therapeutics of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Oral Lichen Planus-like Histopathology in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal models to study the pathogenesis and novel therapeutics of oral lichen planus [frontiersin.org]
Application Notes and Protocols for LP10 in Hemorrhagic Cystitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemorrhagic cystitis (HC) is a severe inflammatory condition of the bladder characterized by persistent and often debilitating hematuria. It is a common complication of pelvic radiation therapy and certain chemotherapies, such as cyclophosphamide (B585) and ifosfamide.[1][2] Currently, there is a significant unmet medical need for effective and approved treatments for HC. LP10, a proprietary liposomal formulation of tacrolimus (B1663567) for intravesical administration, has emerged as a promising therapeutic candidate for moderate to severe refractory hemorrhagic cystitis.[1][2] Tacrolimus is a potent calcineurin inhibitor that exerts its immunosuppressive and anti-inflammatory effects by inhibiting T-lymphocyte activation and the production of inflammatory cytokines.[3][4] The liposomal formulation of this compound is designed to enhance local drug delivery to the bladder urothelium while minimizing systemic absorption and associated toxicities.[5]
These application notes provide a comprehensive overview of the current research on this compound for hemorrhagic cystitis, including a summary of clinical trial data, detailed experimental protocols, and an elucidation of the underlying mechanism of action.
Quantitative Data from Clinical Research
A phase 2a multicenter, dose-escalation clinical trial (NCT03129126) evaluated the safety and efficacy of this compound in 13 male patients with refractory moderate to severe hemorrhagic cystitis.[6][7] Participants received up to two intravesical instillations of this compound at doses of 2 mg, 4 mg, or 8 mg.[6] The study demonstrated that this compound was well-tolerated and showed clinically relevant efficacy in improving key markers of hemorrhagic cystitis.[8]
Table 1: Summary of Patient Demographics and Dosing Cohorts
| Characteristic | 2 mg Cohort (n=4) | 4 mg Cohort (n=4) | 8 mg Cohort (n=5) | Total (N=13) |
| Median Age (years) | 77 | 72 | 48.5 | 67 (mean) |
| Age Range (years) | 65-89 | 63-81 | 25-72 | 25-89 |
| Prior HC Therapy | ||||
| Hyperbaric Oxygen | 6 (46%) | |||
| Bladder Fulguration | 5 (38%) |
Data sourced from a phase 2a clinical trial of this compound.[6]
Table 2: Efficacy Outcomes of this compound in Refractory Hemorrhagic Cystitis
| Efficacy Outcome | Baseline | Post-Treatment | Key Findings |
| Cystoscopic Bleeding Sites | Data not fully available | Statistically significant improvement in the 8 mg cohort (p=0.04) | A dose-dependent improvement was observed, with more pronounced effects at higher doses. |
| Microscopic Hematuria (RBCs/HPF) | 4 of 11 patients had 0-4 RBCs/HPF | 8 of 11 patients had 0-4 RBCs/HPF at 1 week | Improvement observed across all dose cohorts. The remaining 3 patients had no more than 10-24 RBCs/HPF. |
| Hematuria by Urine Dipstick | 2 patients were negative for hematuria | 7 patients were negative for hematuria | A notable shift from positive to negative hematuria status was observed across the study population. |
| Urinary Incontinence | Data not fully available | Statistically significant improvement in the 4 mg and 8 mg cohorts | Dose-dependent improvements were more pronounced in the higher dose groups. |
| Overall Responder Analysis | N/A | Complete Response: 3, Partial Response: 7, No Response: 3 | A majority of patients showed a positive response to this compound treatment.[9] |
Data from the phase 2a clinical trial of this compound. More detailed quantitative data on baseline and post-treatment values for some outcomes were not publicly available.[6]
Experimental Protocols
Protocol 1: Intravesical Instillation of this compound
This protocol is based on the methodology used in the phase 2a clinical trial of this compound.
Materials:
-
This compound (liposomal tacrolimus) vial at the desired dose (2 mg, 4 mg, or 8 mg)
-
Sterile water for injection
-
Sterile urinary catheter
-
Sterile syringes
-
Aseptic technique supplies (gloves, drapes, antiseptic solution)
Procedure:
-
Patient Preparation: The patient should empty their bladder completely before the procedure.
-
Reconstitution of this compound: Reconstitute the lyophilized this compound with sterile water to the final desired concentration as per the manufacturer's instructions.
-
Catheterization: Under aseptic conditions, insert a urinary catheter into the bladder.
-
Instillation: Slowly instill the reconstituted this compound solution into the bladder through the catheter.
-
Dwell Time: Clamp the catheter and instruct the patient to retain the solution in the bladder for a minimum of 30 minutes. The patient may be repositioned periodically to ensure even distribution of the solution within the bladder.
-
Drainage: After the specified dwell time, unclamp the catheter and allow the bladder to drain completely.
-
Post-Procedure: Remove the catheter and monitor the patient for any immediate adverse events.
Protocol 2: Cystoscopic Evaluation of Hemorrhagic Cystitis
This protocol provides a standardized approach to the cystoscopic assessment of HC, essential for evaluating treatment efficacy.
Equipment:
-
Cystoscope (flexible or rigid)
-
Light source and camera system
-
Irrigation fluid (sterile saline)
-
Biopsy and fulguration instruments (if required)
Procedure:
-
Anesthesia: The procedure may be performed under local or general anesthesia, depending on patient tolerance and clinical judgment.
-
Urethral Preparation: Prepare the urethral meatus with an appropriate antiseptic solution.
-
Cystoscope Insertion: Gently insert the cystoscope through the urethra into the bladder.
-
Bladder Inspection: Systematically inspect the entire bladder urothelium. Key observations to record include:
-
Erythema: Diffuse or patchy redness of the mucosa.
-
Telangiectasias: Dilated, fine blood vessels on the bladder surface.
-
Active Bleeding Sites: Note the number, location, and severity of any active bleeding.
-
Ulcerations: Document the presence, size, and location of any mucosal ulcers.
-
Blood Clots: Note the presence and volume of any blood clots.
-
-
Grading of Severity: Utilize a standardized grading system for hemorrhagic cystitis to ensure consistent reporting. The following is a commonly used clinical staging system:[10]
-
Grade 1: Microscopic hematuria
-
Grade 2: Macroscopic hematuria
-
Grade 3: Macroscopic hematuria with small clots
-
Grade 4: Massive hematuria with large clots causing urinary retention
-
-
Therapeutic Intervention (if necessary): If active bleeding sites are identified, fulguration (cauterization) may be performed to control the bleeding.[11] Biopsies of suspicious lesions can also be taken.
-
Documentation: Thoroughly document all findings with images or video recordings for comparative analysis.
Protocol 3: Microscopic Urinalysis for Red Blood Cell (RBC) Count
This protocol outlines the standardized method for quantifying hematuria.
Materials:
-
Freshly voided mid-stream urine sample
-
Centrifuge
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Sample Collection: Collect a clean-catch, mid-stream urine sample. The sample should be analyzed within 2 hours of collection or refrigerated at 2-8°C for later analysis.
-
Centrifugation: Centrifuge 10-15 mL of the urine sample at approximately 400 g for 5 minutes to pellet the sediment.
-
Sediment Preparation: Decant the supernatant, leaving approximately 0.5 mL of urine to resuspend the pellet.
-
Microscopic Examination: Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.
-
RBC Quantification: Examine the slide under high power (400x magnification). Count the number of RBCs in at least 10 different high-power fields (HPFs).
-
Reporting: Calculate the average number of RBCs per HPF. According to the American Urological Association (AUA), microhematuria is defined as the presence of three or more RBCs per HPF.[12]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound (Tacrolimus) in Hemorrhagic Cystitis
Tacrolimus, the active pharmaceutical ingredient in this compound, is a calcineurin inhibitor. Its primary mechanism of action involves the suppression of the inflammatory cascade that contributes to the pathogenesis of hemorrhagic cystitis.
Caption: Mechanism of action of this compound in reducing bladder inflammation.
Explanation of the Pathway:
-
Binding: Tacrolimus, delivered locally via this compound, enters the target cells (such as urothelial cells and infiltrating T-lymphocytes) and binds to the intracellular protein FKBP12.
-
Calcineurin Inhibition: The tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
-
NFAT Inhibition: Calcineurin is responsible for dephosphorylating the nuclear factor of activated T-cells (NFAT), which allows its translocation into the nucleus. By inhibiting calcineurin, tacrolimus prevents the activation of NFAT.
-
Suppression of Gene Transcription: In the nucleus, activated NFAT normally promotes the transcription of genes encoding pro-inflammatory cytokines, including Interleukin-2 (IL-2). IL-2 is crucial for T-cell proliferation and the amplification of the inflammatory response.
-
Reduced Inflammation: By blocking this signaling cascade, this compound effectively reduces the production of inflammatory mediators within the bladder, leading to a decrease in the inflammation, ulceration, and bleeding characteristic of hemorrhagic cystitis.
Experimental Workflow for Preclinical Evaluation of this compound
The following workflow outlines a potential preclinical study to evaluate the efficacy of this compound in an animal model of hemorrhagic cystitis.
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound has demonstrated a favorable safety profile and promising efficacy in the treatment of refractory hemorrhagic cystitis in a phase 2a clinical trial. The available data suggests that intravesical administration of this liposomal tacrolimus formulation can lead to significant improvements in hematuria and associated symptoms. The detailed protocols and understanding of the mechanism of action provided in these application notes are intended to facilitate further research and development of this compound as a much-needed therapeutic option for patients suffering from this debilitating condition. Further studies, particularly larger, randomized controlled trials, are warranted to confirm these initial findings and to fully elucidate the therapeutic potential of this compound in the management of hemorrhagic cystitis.
References
- 1. Cyclosporine A and tacrolimus inhibit bladder cancer growth through down-regulation of NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipella.com [lipella.com]
- 3. Hemorrhagic Cystitis: Making Rapid and Shrewd Clinical and Surgical Decisions for Improving Patient Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of potential orphan drug therapy of intravesical liposomal tacrolimus for hemorrhagic cystitis due to increased local drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Lipella Pharmaceuticals Announces Successful Top Line Results of Phase 2A Clinical Trial of LP-10 [prnewswire.com]
- 8. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipella Pharma Announces Top Line Results In Phase 2A Trial Of LP-10 For Hemorrhagic Cystitis | Nasdaq [nasdaq.com]
- 10. Hemorrhagic Cystitis Workup: Approach Considerations, Urinary Tract Imaging, Cystoscopy [emedicine.medscape.com]
- 11. Canadian Urological Association Best Practice Report: Diagnosis and management of radiation-induced hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Change in Reference Range: Urinalysis - Red Blood Cell Count | Clinical Pathology Laboratories [cpllabs.com]
Troubleshooting & Optimization
Technical Support Center: LP10 Experiments
Welcome to the LP10 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during this compound experiments. Browse our frequently asked questions and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound assay results?
A1: Variability in this compound assay results can stem from several factors. One of the most significant is the inherent heterogeneity of the this compound analyte, particularly if it has structural variations analogous to the isoform size differences seen in Lipoprotein(a) [Lp(a)].[1][2][3][4][5] Different isoforms can lead to variable antibody binding in immunoassays, causing underestimation or overestimation of concentrations. Other common sources of variability include inconsistent pipetting, temperature fluctuations during incubation, and lot-to-lot differences in reagents.
Q2: Why am I seeing high background in my this compound ELISA/Western blot?
A2: High background can obscure your results and is often caused by several issues. These include insufficient blocking, excessive antibody concentrations, or inadequate washing between steps. Cross-reactivity of antibodies with other proteins in the sample or with components of the blocking buffer (e.g., milk-based blockers containing IgG) can also contribute. Additionally, using reagents beyond their expiration date or contaminated buffers can lead to high background.
Q3: My this compound signal is weak or absent. What are the potential causes?
A3: A weak or non-existent signal can be frustrating. Common culprits include:
-
Inactive Reagents: Ensure enzymes, substrates, and antibodies have been stored correctly and have not expired.
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method.
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations may need to be optimized.
-
Incorrect Protocol: Double-check all incubation times, temperatures, and reagent dilutions.
-
Inefficient Transfer (Western Blot): For Western blots, ensure complete and even transfer of proteins from the gel to the membrane.
Q4: How does the choice of reporting units (e.g., mg/dL vs. nmol/L) affect the interpretation of my this compound data?
A4: The choice of units is critical for accurate data interpretation, especially for complex analytes like lipoproteins. Reporting in mass units (mg/dL) can be misleading when dealing with molecules of varying sizes, as is the case with Lp(a). Molar concentration (nmol/L) reflects the number of particles and is often considered a more accurate measure for assessing biological activity and risk, as it is less affected by size heterogeneity. It is crucial to be consistent with the units used and to be aware that there is no universal conversion factor between mass and molar units for such analytes.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
This guide addresses common issues encountered during this compound ELISA experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal concentration. | |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer. | |
| Weak or No Signal | Inactive enzyme or substrate | Use fresh reagents and ensure proper storage conditions. |
| Low antigen coating | Increase the concentration of the capture antibody or the incubation time for coating. | |
| Insufficient incubation times | Ensure all incubation steps are performed for the recommended duration and at the correct temperature. | |
| Poor Reproducibility | Pipetting errors | Calibrate pipettes regularly and use consistent pipetting techniques. Prepare a master mix for reagents. |
| Temperature variation | Avoid stacking plates during incubation and ensure a consistent temperature across the plate. | |
| Edge effects | Ensure proper humidity during incubation and avoid using the outer wells if edge effects are persistent. |
Western Blot
This guide provides solutions for common problems in this compound Western blotting.
| Problem | Potential Cause | Recommended Solution |
| No Bands | Inefficient protein transfer | Verify transfer with a reversible stain like Ponceau S. Optimize transfer time and voltage. |
| Primary antibody cannot detect the protein | Ensure the antibody is validated for Western blot and recognizes the target protein from the correct species. Include a positive control. | |
| Low protein expression | Load more protein per lane or enrich the target protein from the lysate. | |
| Non-Specific Bands | Primary or secondary antibody concentration is too high | Optimize antibody dilutions. |
| Insufficient washing | Increase the duration and number of wash steps. | |
| Contamination or protein degradation | Prepare fresh samples with protease inhibitors. | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis | Run the gel at a lower voltage or in a cold room. |
| Uneven gel polymerization | Ensure the gel is poured evenly and allowed to fully polymerize. |
Cell-Based Assays
This guide covers common issues in this compound-related cell-based experiments.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a single-cell suspension before seeding and mix gently but thoroughly. Optimize cell seeding density. |
| Pipetting errors | Calibrate pipettes and use a consistent technique for adding reagents. | |
| Poor Cell Health/Viability | Suboptimal culture conditions | Use fresh media and supplements, and regularly monitor incubator temperature and CO2 levels. |
| Over-confluency or excessive passaging | Do not allow cells to become over-confluent and use cells from a low passage number. | |
| Low Signal-to-Noise Ratio | High background fluorescence from media | Use phenol (B47542) red-free media or perform measurements in PBS. |
| Suboptimal assay timing | Perform a time-course experiment to determine the optimal time point for analysis. |
Experimental Protocols & Workflows
Standard this compound ELISA Workflow
Caption: Standard indirect ELISA workflow for this compound quantification.
Troubleshooting Logic for Weak ELISA Signal
Caption: Troubleshooting pathway for a weak or absent ELISA signal.
References
- 1. High lipoprotein(a): Actionable strategies for risk assessment and mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. An Update on Lipoprotein(a): The Latest on Testing, Treatment, and Guideline Recommendations - American College of Cardiology [acc.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Stability of LP10 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and enhancing the stability of the peptide LP10 in solution. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound solution often indicates poor solubility or aggregation.[1][2] Peptides, especially those with a high content of hydrophobic amino acids, tend to aggregate in aqueous solutions.[1] This can be influenced by factors such as pH, ionic strength, and temperature.[3][4] Aggregation can lead to a loss of biological activity and inaccurate experimental results.[1]
Q2: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A2: A decline in biological activity suggests that the this compound peptide is degrading. Peptides are susceptible to several degradation pathways in aqueous solutions, including oxidation, deamidation, hydrolysis, and disulfide bond scrambling.[3][4][5] The specific amino acid sequence of this compound will determine its susceptibility to these degradation pathways.[3] For instance, peptides containing residues like Cysteine, Methionine, Tryptophan, Tyrosine, and Histidine are prone to oxidation.[3][5]
Q3: How should I properly store my this compound stock solution?
A3: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes.[6] When preparing to use a frozen aliquot, allow it to thaw slowly on ice. For long-term storage, lyophilizing the peptide and storing it as a dry powder at -20°C or -80°C is the most stable option.[5][6]
Q4: What is the best solvent for dissolving this compound?
A4: The ideal solvent depends on the specific amino acid composition of this compound. For many peptides, sterile, purified water or a buffer at a pH that maintains the peptide's net charge is a good starting point.[1][2] If this compound is hydrophobic, you may need to use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before making the final dilution in your aqueous experimental buffer.[2] Always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Troubleshooting Guide
Issue 1: this compound Precipitation or Aggregation
This guide provides a systematic approach to resolving precipitation or aggregation issues with your this compound solution.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Adjust pH: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net neutral charge.[1] Adjusting the pH of the solution to be at least one or two units away from the pI can significantly improve solubility.
-
Optimize Temperature: Lowering the temperature can sometimes reduce aggregation, as hydrophobic interactions are often weaker at lower temperatures. Store solutions on ice when not in use.
-
Lower Concentration: High peptide concentrations can promote aggregation.[7] Try working with more dilute solutions if your experimental design allows.
-
Modify Solvent Composition: For hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer can improve solubility.[2]
-
Incorporate Excipients: The addition of stabilizing agents such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) can help prevent aggregation.[5]
Issue 2: Chemical Degradation of this compound
This section provides strategies to mitigate the chemical degradation of this compound in solution.
| Degradation Pathway | Susceptible Amino Acids | Mitigation Strategies |
| Oxidation | Cys, Met, Trp, Tyr, His | - Use degassed buffers. - Work in an inert atmosphere (e.g., nitrogen, argon). - Add antioxidants (e.g., ascorbic acid).[7] - Avoid metal ion contamination by using chelating agents (e.g., EDTA). |
| Deamidation | Asn, Gln | - Control pH; deamidation is often accelerated at neutral to alkaline pH.[5] - Store at lower temperatures. |
| Hydrolysis | Asp-Pro, Asp-Gly bonds are particularly labile | - Optimize pH; hydrolysis can be acid or base catalyzed. - Store at lower temperatures. |
| Racemization | All chiral amino acids (except Gly), especially Asp | - Avoid alkaline conditions.[5] |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Solubility
Objective: To determine the optimal buffer conditions for solubilizing this compound.
Materials:
-
Lyophilized this compound
-
A selection of buffers (e.g., phosphate, acetate, citrate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
-
Organic solvents (e.g., DMSO, DMF)
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare a series of small-volume buffer solutions with varying pH.
-
To each buffer, add a pre-weighed amount of lyophilized this compound to achieve a target concentration.
-
If this compound does not readily dissolve, prepare a concentrated stock in an organic solvent and then dilute it into the various buffers.
-
Vortex each solution gently for a standardized amount of time.
-
Visually inspect each solution for clarity against a dark background.
-
For a quantitative assessment, measure the absorbance at 600 nm (for aggregation) or use a nephelometer to measure turbidity.
-
The optimal buffer will be the one that results in the lowest absorbance or turbidity reading, indicating the highest solubility.
Protocol 2: Assessing the Stability of this compound in Solution
Objective: To evaluate the stability of this compound in a selected buffer over time and under different storage conditions.
Materials:
-
This compound solubilized in the optimal buffer determined in Protocol 1.
-
Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for peptide analysis.
-
Assay materials for determining the biological activity of this compound.
Methodology:
-
Prepare a bulk solution of this compound in the chosen buffer.
-
Aliquot the solution into multiple vials.
-
Establish a baseline (time zero) by analyzing an aliquot for:
-
Purity and Degradation Products: Use a reverse-phase HPLC method to separate the intact this compound from any degradation products.
-
Biological Activity: Perform a relevant bioassay to determine the initial activity of the this compound solution.
-
-
Store the remaining aliquots at the different selected temperatures.
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each temperature condition.
-
Repeat the HPLC and bioactivity analyses for each aliquot.
-
Compare the results to the time-zero data to determine the rate of degradation and loss of activity under each condition.
Caption: Workflow for assessing this compound stability.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LP10 dosage for maximum efficacy
LP10 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in pre-clinical research. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X (KX), a critical enzyme in the Pro-Growth Signaling Pathway (PGSP). By binding to the kinase domain of KX, this compound blocks the phosphorylation of its downstream substrate, Protein-Y (PY), thereby inhibiting signal transduction that leads to cell proliferation.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration will depend on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the EC50 value in your experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 215.5 µL of dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years.
Q4: Is this compound selective for Kinase-X?
A4: Yes, this compound exhibits high selectivity for Kinase-X. In a panel of 400 kinases, this compound demonstrated significantly higher potency for Kinase-X compared to other kinases, with a selectivity index greater than 200-fold against its closest off-target kinases.
Troubleshooting Guides
Issue 1: High variability in dose-response assay results.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1%. Higher concentrations can cause this compound to precipitate, especially at higher doses. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Verify your cell counting and seeding protocol. Ensure a homogenous single-cell suspension before plating. We recommend using an automated cell counter for improved accuracy. Allow cells to adhere and resume logarithmic growth for 12-24 hours before adding this compound.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Minimize edge effects by not using the outermost wells of your 96- or 384-well plates for experimental data points. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain a humidified environment across the plate.
-
Issue 2: Lower than expected potency (high EC50 value).
-
Possible Cause 1: High Serum Concentration in Media.
-
Solution: this compound is known to have high protein-binding affinity. Fetal bovine serum (FBS) in the culture media can sequester the compound, reducing its effective concentration. Consider reducing the FBS concentration to 2-5% during the drug treatment period, if compatible with your cell line's health.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The cell line you are using may have intrinsic or acquired resistance to PGSP pathway inhibition. Confirm the expression and activation of Kinase-X in your cell line via Western blot or qPCR. Consider testing a panel of cell lines with known sensitivity to this pathway.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure that your this compound stock solution has been stored correctly and is within its expiration date. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Issue 3: Unexpected cytotoxicity in control cells.
-
Possible Cause 1: High DMSO Vehicle Concentration.
-
Solution: Confirm that the final DMSO concentration in all wells, including vehicle-only controls, is consistent and non-toxic (ideally ≤0.1%). Run a separate DMSO toxicity curve for your specific cell line to determine its tolerance.
-
-
Possible Cause 2: Contamination.
-
Solution: Test your cell cultures for mycoplasma contamination, which can alter cellular response to therapeutic agents. Ensure all reagents and media are sterile.
-
Data & Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line A (High KX Expression) | Cell Line B (Low KX Expression) |
|---|---|---|
| EC50 (Proliferation) | 45 nM | > 10 µM |
| IC50 (p-PY Inhibition) | 15 nM | 8.5 µM |
| Selectivity Index | >200-fold | >200-fold |
Table 2: Pharmacokinetic Properties of this compound (Mouse Model)
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Half-life (t½) | 4.2 hours | 6.8 hours |
| Bioavailability (F%) | N/A | 45% |
| Clearance (CL) | 15 mL/min/kg | N/A |
| Volume of Distribution (Vd) | 2.1 L/kg | N/A |
Experimental Protocols
Protocol 1: Cell Proliferation Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a top concentration of 20 µM down to 1 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Dosing: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well. Incubate for 2-4 hours.
-
Data Acquisition: Read the fluorescence at 560 nm excitation / 590 nm emission using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for Phospho-PY Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Protein-Y (p-PY) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Protein-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
Diagrams
Caption: this compound inhibits the Pro-Growth Signaling Pathway by blocking Kinase-X.
Caption: Workflow for determining the EC50 of this compound in a cell proliferation assay.
Caption: Decision tree for troubleshooting unexpectedly low this compound potency.
troubleshooting guide for LP10 clinical trial protocols
Welcome to the technical support center for the LP10 clinical trial. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on trial protocols and address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the this compound clinical trial protocols.
Protocol Adherence and Deviations
Q1: What constitutes a protocol deviation in the this compound trial?
A1: A protocol deviation is any departure from the IRB-approved clinical trial protocol.[1][2] This includes both unintentional and intentional actions that do not align with the study's established procedures.[1] Common examples include enrolling ineligible patients, errors in dosing, missed study visits or assessments, and improper informed consent procedures.[3][4] Even minor issues like documentation errors or small scheduling changes are considered deviations.
Q2: What is the immediate action required upon identifying a protocol deviation?
A2: Upon identification, every deviation must be promptly documented in detail. The immediate priority is to assess the impact on participant safety and data integrity. Any corrective steps taken to protect the subject must be recorded. For significant deviations, such as those affecting patient safety, eligibility, or data validity, the trial sponsor must be notified without delay.
Q3: When does a protocol deviation need to be reported to the Institutional Review Board (IRB)?
A3: Not all deviations require immediate IRB reporting. Significant deviations that affect a participant's rights, safety, or the trial's integrity must be reported promptly, often within a specified timeframe like 24-72 hours. Examples include incorrect dosage administration or failure to report serious adverse events. Minor deviations with low impact may only need internal documentation for tracking by the sponsor. It is crucial to be familiar with the specific reporting thresholds defined by your local IRB and the sponsor's Standard Operating Procedures (SOPs).
Participant Recruitment and Retention
Q1: Our site is struggling to meet recruitment goals. What are common barriers and solutions?
A1: Difficulty in patient recruitment is a common challenge in clinical trials. One major barrier is overly strict eligibility criteria, which can significantly narrow the potential patient pool. Another issue is a lack of awareness about the trial among both the public and healthcare professionals. To address this, consider simplifying the protocol design to be more patient-centric, if possible. Enhance outreach by collaborating with local healthcare providers and patient advocacy groups. Using digital recruitment strategies, such as targeted social media ads and online pre-screening tools, can also help identify suitable candidates more efficiently.
Q2: We are experiencing a high number of pre-screened candidates who are ultimately ineligible. How can we improve this?
A2: A high rate of screen failures can be due to ambiguities in the recruitment materials or a misunderstanding of the inclusion/exclusion criteria. To mitigate this, ensure that all outreach materials clearly and simply highlight the key exclusion criteria. This helps potential participants self-identify if they are not a good fit before engaging with the site staff. Furthermore, refining the targeting of digital ad campaigns to reach more specific demographics can improve the quality of inbound inquiries.
Q3: What strategies can improve participant retention throughout the trial?
A3: Participant retention is critical for the validity of the study. High drop-out rates can be caused by a burdensome trial schedule or a lack of communication. To improve retention, ensure clear and continuous communication with participants, providing regular updates and support. Make participation as convenient as possible by offering flexible scheduling or travel reimbursement. Minimizing the burden on participants should be a key consideration in the trial protocol to ensure their continued engagement.
Biological Sample Management
Q1: What are the most common errors in sample handling for the this compound trial?
A1: Common errors in biological sample management include using incorrect collection tubes, inaccurate sample labeling, and improper storage conditions. Mislabeled tubes, such as using the wrong patient number or visit label, can lead to significant data integrity issues. Storing samples at the wrong temperature or using expired lab kits are also frequent problems that can compromise sample quality.
Q2: How can our site prevent sample labeling errors?
A2: To prevent labeling errors, it is crucial to have a rigorous verification process. Implementing a dual-check system, where two staff members verify the sample labeling against the patient's information, can significantly reduce mistakes. Using technology like barcodes or RFID can also improve tracking and ensure accurate identification at every stage. At a minimum, labels must clearly display the study number, patient randomization number, and the visit date.
Q3: What are the best practices for sample storage and shipping?
A3: Best practices for sample management involve standardization and clear protocols. All samples must be stored under the specific conditions outlined in the central lab manual. It is essential to have reliable refrigeration and freezer systems with real-time temperature monitoring. For shipping, use a professional kitting service to ensure that every site receives uniform kits with the correct components, which eliminates variability. Managing the logistics of shipping across multiple sites, including handling customs regulations and maintaining the chain-of-custody, is critical for sample integrity.
Data Presentation
Table 1: Summary of Adverse Events (AEs) in the this compound-01 Study
| Adverse Event | This compound Treatment Group (N=150) | Placebo Group (N=150) |
| Any AE | 112 (74.7%) | 98 (65.3%) |
| Grade 3-4 AE | 23 (15.3%) | 15 (10.0%) |
| Serious AE | 8 (5.3%) | 5 (3.3%) |
| Nausea | 45 (30.0%) | 25 (16.7%) |
| Fatigue | 38 (25.3%) | 22 (14.7%) |
| Headache | 29 (19.3%) | 31 (20.7%) |
| Anemia | 15 (10.0%) | 7 (4.7%) |
| Neutropenia | 12 (8.0%) | 2 (1.3%) |
Experimental Protocols
This compound Biomarker ELISA Protocol
This protocol outlines the methodology for quantifying the primary pharmacodynamic biomarker, "BioMarker-X," in patient serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials:
-
BioMarker-X ELISA Kit (Catalog #this compound-BMX-KIT)
-
Patient serum samples, stored at -80°C
-
Coated 96-well strip plate
-
Detection Antibody
-
HRP-Conjugate
-
TMB Substrate
-
Stop Solution (0.2 M H₂SO₄)
-
Wash Buffer (1X PBS, 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Sample Preparation:
-
Thaw patient serum samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.
-
Dilute serum 1:100 in the provided Assay Diluent. Mix gently by inversion.
3. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standard or diluted sample to each well. Cover and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the biotinylated Detection Antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Repeat the aspiration and wash step as described above.
-
Add 100 µL of HRP-Conjugate to each well. Cover and incubate for 1 hour at room temperature.
-
Repeat the aspiration and wash step.
-
Add 100 µL of TMB Substrate to each well. Incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
4. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the concentration of BioMarker-X in the samples by interpolating their mean absorbance value from the standard curve.
-
Multiply the interpolated concentration by the dilution factor (100) to obtain the final concentration in the original serum sample.
Visual Guides
This section provides diagrams to illustrate key workflows and concepts relevant to the this compound trial.
Caption: Hypothetical signaling pathway targeted by the this compound drug.
Caption: Triage workflow for handling clinical trial protocol deviations.
References
Technical Support Center: LP10 (Liposomal Tacrolimus)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of LP10 in a research setting. This compound is a proprietary liposomal formulation of tacrolimus (B1663567).
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Improper storage and handling: Liposomes are sensitive to temperature fluctuations, which can affect their integrity and the encapsulation of the active ingredient. | Store this compound at the recommended temperature of 4°C and protect it from light. Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before use. |
| Incorrect dosage calculation: The concentration of active tacrolimus in the liposomal formulation may differ from non-liposomal tacrolimus. | Always refer to the product's certificate of analysis for the precise concentration of tacrolimus. | |
| Liposome (B1194612) aggregation: This can be caused by improper buffer conditions or storage. | Ensure the pH of your experimental buffer is compatible with the liposomal formulation. If aggregation is observed, it may be necessary to gently resuspend the solution, but avoid vigorous vortexing. | |
| Low cellular uptake of this compound. | Inappropriate cell line or experimental conditions: The mechanism of cellular uptake for liposomes can be cell-type dependent. | Research the endocytic pathways of your chosen cell line. Optimize incubation time and this compound concentration. Consider using positive controls for liposomal uptake. |
| Interference from serum components: Proteins in serum can sometimes interact with liposomes, affecting their stability and uptake. | If possible, conduct initial experiments in serum-free media or with reduced serum concentrations to assess potential interference. | |
| Difficulty in detecting the therapeutic effect of tacrolimus. | Insufficient release of tacrolimus from liposomes: The liposomal formulation is designed for sustained release, which may require longer incubation times to observe a biological effect. | Extend the duration of your experiment to allow for the gradual release of tacrolimus. You can also perform a time-course experiment to determine the optimal time point. |
| Assay incompatibility: Components of the liposomes may interfere with certain assay reagents. | Run appropriate controls, including empty liposomes (without tacrolimus), to identify any assay interference. |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: How should I store this compound upon arrival?
-
A: this compound should be stored in a refrigerator at 4°C.[1] It is also advisable to protect it from light.
-
-
Q: Can I freeze this compound for long-term storage?
-
A: It is generally not recommended to freeze liposomal formulations as the freeze-thaw process can disrupt the lipid bilayer and lead to leakage of the encapsulated drug.[2] For long-term storage, always refer to the manufacturer's specific instructions.
-
-
Q: How should I prepare this compound for an experiment?
-
A: Before use, allow the vial of this compound to warm to room temperature. Gently mix the solution by inverting the vial several times. Avoid vigorous shaking or vortexing, which can damage the liposomes.
-
Experimental Protocols
-
Q: What is a general protocol for treating cells with this compound?
-
A: The following is a general guideline. Optimization will be required for specific cell types and assays.
-
Culture your cells to the desired confluency.
-
Dilute the this compound stock solution to the desired final concentration in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment.
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period. Due to the sustained-release nature of liposomes, longer incubation times may be necessary compared to free tacrolimus.
-
After incubation, proceed with your specific downstream analysis.
-
-
-
Q: How can I determine the concentration of tacrolimus in my experimental samples?
Stability and Compatibility
-
Q: What is the stability of this compound in cell culture media?
-
A: While specific data for this compound in various media is not publicly available, liposomal formulations are generally designed to be stable in physiological buffers. However, the presence of serum proteins and other components in culture media can sometimes affect liposome stability. It is recommended to perform pilot experiments to assess stability under your specific experimental conditions.
-
-
Q: Is this compound compatible with common solvents like DMSO?
-
A: The active ingredient, tacrolimus, is often dissolved in DMSO for in vitro studies. However, since this compound is a pre-formulated aqueous liposomal suspension, the addition of organic solvents like DMSO should be done with caution as it may disrupt the liposome structure. If a solvent is necessary for a control experiment, ensure the final concentration is very low (typically <0.1%) and run a vehicle control.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | 4°C | [1] |
| Recommended Diluent | Sterile, isotonic buffer (e.g., PBS) or cell culture medium. | General Practice |
| Tacrolimus Concentrations in Clinical Trials | 0.25 mg, 0.5 mg, and 1.0 mg doses have been evaluated. | |
| Systemic Exposure in Clinical Trials | Minimal, with 76% of tacrolimus blood measurements below the detection limit (<1.0 ng/mL). |
Experimental Protocols
Protocol 1: In Vitro Assessment of Immunosuppressive Activity
This protocol provides a method to assess the on-target effect of this compound by measuring the inhibition of Interleukin-2 (IL-2) secretion from activated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound (Liposomal Tacrolimus)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Human IL-2 ELISA kit
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., empty liposomes if available, or the formulation buffer). Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Activation: Stimulate the T-cells by adding PMA (to a final concentration of 50 ng/mL) and ionomycin (to a final concentration of 1 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
ELISA: Measure the IL-2 concentration in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes a qualitative method to visualize the cellular uptake of fluorescently labeled liposomes. Note: This requires a fluorescently labeled version of this compound.
Materials:
-
Adherent cells (e.g., HeLa cells)
-
Fluorescently labeled this compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound at the desired concentration in complete medium. Incubate for various time points (e.g., 1, 4, 24 hours) to observe the kinetics of uptake.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Fixing: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells again with PBS and mount the coverslips on microscope slides. Visualize the cellular uptake of the fluorescent liposomes using a fluorescence microscope.
Visualizations
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: The signaling pathway of Tacrolimus, the active agent in this compound.
References
- 1. Tacrolimus Loaded Cationic Liposomes for Dry Eye Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and In Vitro Evaluation of Tacrolimus-Loaded Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
Technical Support Center: LP10 Experimental Guidance
Welcome to the LP10 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound, a liposomal formulation of tacrolimus (B1663567).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational liposomal formulation of tacrolimus. Tacrolimus is a potent immunosuppressant that primarily acts by inhibiting calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2). The liposomal formulation is designed to enhance the delivery and bioavailability of tacrolimus.
Q2: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What are the potential causes?
A2: Batch-to-batch variability can stem from several factors. It is crucial to assess the following:
-
This compound Storage and Handling: Ensure that this compound is stored under the recommended conditions (e.g., 2-8°C, protected from light) and that aliquots are used to avoid repeated freeze-thaw cycles if the product is frozen.[1] Improper storage can compromise the integrity of the liposomes and the stability of the active compound.
-
Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, and media formulation can all contribute to variability.[2] It is advisable to use cells within a defined passage number range and to standardize seeding density and treatment confluence.
-
Assay Protocol: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results. Adherence to a standardized protocol is critical.
Q3: Our experimental results show lower than expected efficacy of this compound. What troubleshooting steps can we take?
A3: Lower than expected efficacy can be due to several experimental variables:
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Incorrect Incubation Time: The duration of this compound treatment may not be sufficient for the desired biological effect. A time-course experiment can help identify the optimal incubation period.
-
Cell Health and Viability: Poor cell health can impact the cellular response to this compound. Always ensure that cells are healthy and have high viability before starting an experiment.
-
Reagent Quality: The quality of cell culture media, supplements, and assay reagents can influence the outcome. Use high-quality, tested reagents and check for any signs of contamination.
Q4: We are concerned about potential off-target effects of this compound in our experiments. How can we address this?
A4: While tacrolimus is a specific calcineurin inhibitor, off-target effects are a consideration with any bioactive compound. To investigate and mitigate potential off-target effects, consider the following:
-
Use of Controls: Include appropriate controls in your experiments, such as vehicle-treated cells (the liposome (B1194612) formulation without tacrolimus) and cells treated with a different calcineurin inhibitor.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.[3]
-
Rescue Experiments: If a specific off-target effect is suspected, attempt to rescue the phenotype by manipulating the putative off-target pathway.
-
Transcriptomic/Proteomic Analysis: Global expression profiling can provide an unbiased view of the cellular pathways affected by this compound treatment.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Readouts (e.g., Cytokine Levels, Reporter Gene Activity)
| Potential Cause | Troubleshooting Action |
| Inconsistent cell seeding density | Standardize cell counting and seeding protocols. Use a automated cell counter for improved accuracy. |
| Variation in cell confluency at treatment | Visually inspect and document cell confluency before adding this compound. Aim for a consistent confluency (e.g., 70-80%). |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent incubation times | Use a timer for all critical incubation steps. Stagger the addition of reagents to plates to ensure consistent timing. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Action |
| Different lots of this compound | If possible, use the same lot of this compound for a series of related experiments. If changing lots, perform a bridging experiment to compare the activity of the new lot to the old one. |
| Variation in cell passage number | Maintain a consistent range of passage numbers for your experiments. Cells at very low or high passage numbers can behave differently.[2] |
| Contamination of cell cultures | Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. |
| Changes in incubator conditions (CO2, temperature, humidity) | Regularly calibrate and monitor incubator settings. |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (liposomes without tacrolimus) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform your chosen assay to measure the biological response (e.g., ELISA for cytokine secretion, a reporter gene assay for transcription factor activity, or a cell viability assay).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Assessment of NFAT Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with an activating stimulus (e.g., PMA and ionomycin) in the presence or absence of various concentrations of this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against NFAT, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear localization of NFAT by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Visualizations
Caption: this compound signaling pathway illustrating the inhibition of calcineurin by tacrolimus.
Caption: Standard experimental workflow for assessing this compound bioactivity.
References
refining LP10 delivery methods for targeted application
Welcome to the technical support center for refining LP10 delivery methods. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful targeted application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for this compound delivery?
A1: For initial studies, we recommend two primary formulations: liposomes and lipid-polymer hybrid nanoparticles (LPHNPs). Liposomes offer excellent biocompatibility, while LPHNPs provide high stability and drug loading capacity.[1] The choice depends on the specific experimental goals, such as desired release kinetics and in vivo stability.
Q2: What is the expected encapsulation efficiency for this compound in these formulations?
A2: Encapsulation efficiency is highly dependent on the formulation parameters. For an optimized liposomal formulation of a lipophilic drug like this compound, you can expect an encapsulation efficiency of over 90%.[2][3] LPHNPs also offer high encapsulation efficiency due to their solid polymeric core.[4]
Q3: How can I improve the stability of my this compound formulation?
A3: To enhance stability, consider incorporating cholesterol into your lipid bilayer, which can rigidify the membrane.[5] For liposomal formulations, storage at 4°C can maintain stability for at least 60 days. Lyophilization, or freeze-drying, can also significantly improve the storage durability of liposomal formulations.
Q4: My in-vivo experiments show low efficacy. What are the potential causes?
A4: Low in-vivo efficacy can stem from several factors. These include poor formulation stability leading to premature drug release, rapid clearance from circulation, and inefficient targeting of the desired tissue. It is crucial to characterize the physicochemical properties of your nanoparticles, as factors like size and surface charge can significantly impact their biological fate.
Q5: How do I choose between passive and active targeting for this compound?
A5: Passive targeting relies on the natural accumulation of nanoparticles in certain tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. Active targeting involves decorating the nanoparticle surface with ligands (e.g., antibodies, aptamers) that bind to specific receptors on target cells. The choice depends on the target tissue and the availability of specific biomarkers. For tumors with a pronounced EPR effect, passive targeting may be sufficient. For other targets or to enhance specificity, active targeting is recommended.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency
Symptoms:
-
Less than 70% of this compound is encapsulated in the formulation.
-
High variability in drug loading between batches.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal lipid composition | Optimize the ratio of phospholipids (B1166683) to cholesterol. A lower ratio can sometimes lead to higher entrapment efficiency. For lipophilic drugs like this compound, using lipids with longer or more saturated acyl chains can enhance hydrophobic interactions and improve drug loading. |
| Inefficient preparation method | For liposomes, ensure the thin-film hydration method is performed correctly, followed by effective extrusion to achieve a uniform size distribution. For LPHNPs, the one-step nanoprecipitation method with spontaneous self-assembly of lipid and polymer components is a convenient and efficient approach. |
| Drug precipitation during formulation | Ensure that the organic solvent used to dissolve this compound and the polymer is fully miscible with the aqueous phase to prevent premature drug precipitation. |
Problem 2: Poor Formulation Stability
Symptoms:
-
Significant changes in particle size or polydispersity index (PDI) over a short period.
-
Visible aggregation or precipitation of the formulation.
-
Premature leakage of encapsulated this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate storage conditions | Store liposomal formulations at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation. |
| Suboptimal formulation components | The inclusion of cholesterol in liposomal formulations can increase membrane rigidity and stability. For LPHNPs, the lipid shell provides enhanced biocompatibility and stability. |
| High particle concentration | High concentrations can lead to increased particle collisions and aggregation. Diluting the formulation may improve stability. |
Problem 3: Inconsistent In-Vitro/In-Vivo Results
Symptoms:
-
High efficacy in cell culture but poor performance in animal models.
-
Rapid clearance of nanoparticles from circulation.
-
Off-target accumulation and toxicity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient PEGylation | Surface modification with polyethylene (B3416737) glycol (PEG) is crucial to prevent opsonization and rapid clearance by the mononuclear phagocyte system (MPS). Ensure adequate PEG density on the nanoparticle surface. |
| Inappropriate particle size or charge | Nanoparticle size and surface charge are critical for in-vivo performance. For tumor targeting, a size range of 50-100 nm is often optimal. A neutral or slightly negative surface charge can help reduce non-specific interactions. |
| Lack of targeting moiety (for active targeting) | If using active targeting, ensure the correct ligand is conjugated to the nanoparticle surface and that its density is optimized to avoid steric hindrance. |
| Poor experimental design | Ensure your experimental design includes proper controls, an adequate sample size to achieve statistical power, and accounts for potential confounding variables. |
Experimental Protocols
Protocol 1: this compound-Loaded Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound, soy phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: this compound-Loaded LPHNP Preparation by One-Step Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Dissolve lipids (e.g., phosphatidylcholine) and a PEGylated lipid in water. The solution can be heated above the phase transition temperature of the lipids.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under continuous stirring. This leads to the precipitation of the polymer and self-assembly of the lipids around the polymer core.
-
Solvent Evaporation: Remove the organic solvent by stirring the suspension at room temperature overnight.
-
Purification: Purify the LPHNPs by centrifugation or dialysis to remove unencapsulated drug and excess lipids.
Visualizations
Caption: Iterative workflow for this compound delivery system development.
Caption: A logical flow for troubleshooting common this compound delivery issues.
Caption: Targeted delivery and intracellular action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design, optimization and characterization of coenzyme Q10- and D-panthenyl triacetate-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Lipid–polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
managing side effects of LP10 in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of LP10 in animal studies. This compound is a liposomal formulation of tacrolimus (B1663567). While chronic toxicology studies in rats and dogs have shown no significant local and systemic toxicity with intravesical instillation of this compound, this guide offers troubleshooting advice and frequently asked questions to assist in study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound in animal studies?
A1: Chronic toxicology studies of this compound administered via intravesical instillation have been completed in both rats and dogs. The findings from these studies indicated that there was no significant local or systemic toxicity observed in either species. Key parameters assessed included morbidity, mortality, clinical observations, and weekly body weight. Additionally, full sets of standard tissues, including urinary tract tissues, were collected, weighed, and subjected to histopathology evaluations, which revealed no significant abnormalities.
Q2: What are the potential side effects of tacrolimus (the active ingredient in this compound) that I should be aware of in animal studies?
A2: While this compound itself has shown a favorable safety profile, it is important to be aware of the known dose-dependent side effects of tacrolimus observed in animal studies, which can include:
-
Nephrotoxicity: Changes in kidney function are a potential concern.
-
Metabolic Changes: This can include hyperglycemia.
-
Hematological Effects: Alterations in complete blood counts may be observed.
-
Gastrointestinal Issues: Symptoms such as diarrhea, nausea, and vomiting have been reported in some animal studies with systemic tacrolimus administration.
Q3: What clinical signs should I monitor for in animals during an this compound study?
A3: Routine cage-side observations are crucial. It is recommended to monitor for the following at least once or twice daily:
-
Changes in activity level (e.g., lethargy, hyperactivity).
-
Alterations in food and water consumption.
-
Changes in body weight.
-
Appearance of fur and skin.
-
Signs of pain or distress.
-
Changes in urine or feces.
Q4: How can I minimize the risk of systemic exposure to tacrolimus during intravesical instillation?
A4: Proper administration technique is key. Ensure the bladder is completely emptied before instillation to maximize contact time with the bladder wall and reduce the potential for systemic absorption. Following the specific protocol for instillation volume and duration is also critical.
Troubleshooting Guides
Issue 1: Observed Changes in Renal Function Parameters
-
Symptom: Elevated serum creatinine (B1669602) or blood urea (B33335) nitrogen (BUN) levels.
-
Possible Cause: Although not reported as a significant issue with intravesical this compound, systemic exposure to tacrolimus can be nephrotoxic.
-
Troubleshooting Steps:
-
Verify Dosing and Administration: Confirm that the correct dose was administered and that the intravesical instillation procedure was performed correctly to minimize systemic absorption.
-
Hydration: Ensure animals have adequate access to water. Dehydration can exacerbate renal issues.
-
Blood Level Monitoring: If systemic exposure is suspected, consider measuring tacrolimus blood levels.
-
Histopathology: At the end of the study, ensure a thorough histopathological examination of the kidneys is performed by a qualified pathologist.
-
Issue 2: Fluctuations in Blood Glucose Levels
-
Symptom: Hyperglycemia observed during routine blood monitoring.
-
Possible Cause: Systemic tacrolimus has been associated with impaired glucose metabolism.
-
Troubleshooting Steps:
-
Fasting State: Ensure that blood glucose measurements are taken from animals in a consistent fasting state to avoid diet-induced variations.
-
Dose Correlation: Analyze if the observed hyperglycemia correlates with the this compound dosage level.
-
Concomitant Medications: Review if any other administered substances could be contributing to altered glucose levels.
-
Experimental Protocols
Below is a representative protocol for a chronic toxicology study of intravesical this compound in rats, based on general FDA guidelines.
Table 1: Representative Chronic Toxicology Study Protocol for Intravesical this compound in Rats
| Parameter | Specification |
| Test System | Sprague-Dawley Rats |
| Number of Animals | 10 males and 10 females per group |
| Groups | Control (vehicle), Low Dose, Mid Dose, High Dose |
| Route of Administration | Intravesical Instillation |
| Frequency of Dosing | Once daily |
| Duration of Study | 28 days |
| Observations | Morbidity, mortality, clinical signs (twice daily), body weight (weekly), food consumption (weekly) |
| Clinical Pathology | Hematology and serum chemistry at baseline and termination |
| Necropsy | Gross pathology on all animals |
| Histopathology | Full tissue list, with special attention to the urinary tract |
Quantitative Data Summary
As the publicly available information on this compound toxicology studies states "no significant local and systemic toxicity," specific quantitative data on side effects is not available. The following table provides a template for the types of data that would be collected and analyzed in such a study.
Table 2: Template for Reporting Clinical Pathology Findings
| Parameter | Control Group (Mean ± SD) | Low Dose Group (Mean ± SD) | Mid Dose Group (Mean ± SD) | High Dose Group (Mean ± SD) |
| Hematology | ||||
| White Blood Cell Count | ||||
| Red Blood Cell Count | ||||
| Hemoglobin | ||||
| Hematocrit | ||||
| Platelet Count | ||||
| Serum Chemistry | ||||
| Creatinine | ||||
| Blood Urea Nitrogen (BUN) | ||||
| Alanine Aminotransferase (ALT) | ||||
| Aspartate Aminotransferase (AST) | ||||
| Glucose |
Visualizations
Below are diagrams illustrating key concepts relevant to this compound animal studies.
Validation & Comparative
A Comparative Analysis of LP10 in the Treatment of Oral Lichen Planus
This guide provides a comprehensive overview of the efficacy of LP10, a novel liposomal formulation of tacrolimus, for the treatment of Oral Lichen Planus (OLP). The data presented is primarily from a Phase 2a clinical trial. It is important to note that this was an open-label study and did not include a placebo arm for direct comparison. The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound.
Oral Lichen Planus is a chronic, T-cell-mediated autoimmune disease affecting the oral mucosa, with no current FDA-approved therapy.[1] this compound is being developed as a potential first-in-class therapy to address this unmet medical need.[2]
Efficacy Data from Phase 2a Clinical Trial
A multicenter, dose-ranging Phase 2a study was conducted to evaluate the safety and efficacy of this compound in 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[2][3] Patients administered a 3-minute this compound oral rinse twice daily for four weeks, followed by a two-week safety follow-up.[2] All three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated statistically significant improvements at the 4-week mark across multiple efficacy endpoints (p<0.05).[2]
| Efficacy Endpoint | Measurement Tool | Outcome at Week 4 |
| Investigator Assessment | Investigator Global Assessment (IGA) | Clear reductions in ulceration and erythema scores.[2] |
| Patient-Reported Pain and Sensitivity | Numerical Rating Scales (NRS) | Significant reductions in pain and sensitivity.[2][4] |
| Patient-Reported Symptoms | OLP Symptom Severity Measure (OLPSSM) | Meaningful improvement in overall symptom burden.[2][4] |
| Patient Global Response | Patient Global Response Assessment (GRA) | Not detailed in the search results. |
Sustained efficacy was observed, with all patients maintaining clinical benefit through the 2-week follow-up period.[2]
Safety and Tolerability
This compound was well-tolerated among all 27 patients who completed the treatment, with no serious adverse events reported.[2][3] The most common treatment-related adverse event was mild to moderate dry mouth, occurring in 18.5% of patients.[2][3] A key finding was the minimal systemic exposure to tacrolimus, with 76% of blood measurements below the detection limit (<1.0 ng/mL), underscoring the favorable safety profile of this topical formulation.[2][3]
Experimental Protocols
Phase 2a Clinical Trial Methodology
The Phase 2a study was a multicenter, dose-ranging, open-label trial conducted at five U.S. clinical sites.[2]
-
Participants: 27 adult patients (81.5% female, median age 62) with biopsy-confirmed symptomatic OLP who had failed previous standard therapies, including topical corticosteroids.[2]
-
Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus). They used a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4 weeks.[2][4]
-
Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]
-
Primary Endpoint: Safety and tolerability.[3]
-
Secondary Efficacy Endpoints: Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, Pain/Sensitivity Numerical Rating Scale (NRS), and OLP Symptom Severity Measure (OLPSSM).[2][4]
Mechanism of Action
This compound is a proprietary liposomal formulation of tacrolimus, a calcineurin inhibitor.[2] Its mechanism of action in OLP, a T-cell-mediated autoimmune disease, involves the inhibition of T-lymphocyte activation. Tacrolimus binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation to the nucleus and thereby inhibiting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).
References
- 1. lipella.com [lipella.com]
- 2. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LP10 and Topical Corticosteroids for Oral Lichen Planus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LP10 (liposomal tacrolimus) and topical corticosteroids for the treatment of oral lichen planus (OLP). This analysis is based on available clinical trial data and outlines the experimental protocols for key studies.
Oral lichen planus is a chronic inflammatory condition of the oral mucosa with a T-cell mediated autoimmune pathogenesis.[1] The management of symptomatic OLP primarily aims to reduce pain and inflammation, with high-potency topical corticosteroids considered the first-line treatment.[2][3] However, a novel formulation, this compound, a liposomal oral rinse of tacrolimus (B1663567), has emerged as a potential therapeutic alternative.[4][5]
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data from clinical studies on this compound and topical corticosteroids for the treatment of OLP. It is important to note that no direct head-to-head trials of this compound versus topical corticosteroids have been published. The data for this compound is from a Phase 2a multicenter, dose-ranging study.[4][6][7] Data for topical corticosteroids is derived from various studies and systematic reviews.
Table 1: Efficacy of this compound in Symptomatic Oral Lichen Planus (4-Week Treatment) [4][6][8]
| Efficacy Endpoint | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |
| Investigator Global Assessment (IGA) | 3.5 ± 0.51 | 1.8 ± 1.37 | < 0.0001 |
| Pain Numerical Rating Scale (NRS) | 6.8 ± 1.90 | 2.3 ± 2.53 | < 0.0001 |
| Sensitivity Numerical Rating Scale (NRS) | 7.2 ± 1.71 | 2.9 ± 2.29 | < 0.0001 |
| Reticulation/Erythema/Ulceration (REU) | 26.5 ± 10.4 | 13.2 ± 8.15 | < 0.0001 |
A notable finding from the this compound Phase 2a study was that all participants who had previously failed standard therapies, including topical corticosteroids, responded to the treatment.[7][8]
Table 2: Safety Profile of this compound [4][6][7][8]
| Safety Parameter | Observation |
| Serious Adverse Events | None reported |
| Systemic Absorption | Minimal; 75-76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL) |
| Most Common Treatment-Related Adverse Event | Dry mouth (18.5% of patients) |
| Discontinuation due to Adverse Events | None |
Table 3: Efficacy of Topical Corticosteroids in Oral Lichen Planus
| Study Drug | Comparator | Outcome |
| Clobetasol (B30939) propionate (B1217596), fluocinonide (B1672898), betamethasone, triamcinolone (B434) acetonide | Placebo | May be effective in reducing and stopping pain.[9] |
| Clobetasol ointment | Clobetasol ointment after systemic prednisone | Complete remission of signs in 69.6% of the topical-only group vs. 68.2% in the systemic + topical group (p=0.94).[3] |
| Topical Tacrolimus | Topical Corticosteroids | Some evidence suggests tacrolimus may be more effective than corticosteroids.[9][10] |
A systematic review suggests that topical steroids appear to be the most economical and efficacious option for OLP, followed by topical calcineurin inhibitors like tacrolimus.[11]
Mechanisms of Action
This compound (Tacrolimus)
This compound utilizes a novel sphingomyelin-liposomal formulation for administration as an oral rinse, which is designed to improve mucosal contact and drug delivery.[4] The active ingredient, tacrolimus, is a calcineurin inhibitor. It suppresses the immune response by inhibiting T-cell activation and the production of inflammatory cytokines.[2]
Topical Corticosteroids
Topical corticosteroids, such as clobetasol propionate and fluocinonide, are the first-line treatment for OLP.[2] Their primary mechanism is the suppression of T-cell mediated inflammation.[2] They bind to intracellular glucocorticoid receptors, which leads to the inhibition of pro-inflammatory gene transcription, reduction in T-cell proliferation, and decreased cytokine production.[2]
Signaling Pathway Diagrams
Experimental Protocols
This compound Phase 2a Clinical Trial (NCT06233591) [4][6][12]
-
Study Design: A multicenter, dose-ranging study involving 27 adult participants with symptomatic OLP.
-
Inclusion Criteria: Adults (≥18 years) with a biopsy-confirmed diagnosis of OLP within the last 10 years, moderate OLP (IGA score ≥ 3), and a pain and sensitivity NRS score of ≥ 3.[12]
-
Treatment Regimen: Participants received a 10 mL oral rinse of this compound at doses of 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was used for 3 minutes twice daily for 4 weeks.[6]
-
Efficacy Assessments:
-
Investigator Global Assessment (IGA)
-
Reticulation/Erythema/Ulceration (REU) score
-
Pain and Sensitivity Numerical Rating Scale (NRS)
-
Oral Lichen Planus Symptom Severity Measure (OLPSSM)
-
Patient Global Response Assessment (GRA)
-
-
Safety Assessments: Monitoring of adverse events, laboratory studies, and whole blood tacrolimus levels measured by liquid chromatography–tandem mass spectrometry (LC–MS/MS).[4]
Topical Corticosteroid Trials (General Protocol)
-
Study Design: Randomized controlled trials comparing a topical corticosteroid to a placebo or another active treatment.
-
Inclusion Criteria: Patients with symptomatic, histologically confirmed OLP.
-
Treatment Regimen: Application of a high-potency topical corticosteroid (e.g., clobetasol propionate 0.05% or fluocinonide 0.05% gel) to the affected areas, typically twice daily for a period ranging from 2 to 3 months.[2]
-
Efficacy Assessments:
-
Reduction in pain and burning sensation (often measured using a Visual Analog Scale or Numerical Rating Scale).
-
Clinical improvement in lesions (e.g., reduction in erythema and ulceration).
-
-
Safety Assessments: Monitoring for local and systemic side effects, such as oral candidiasis and mucosal atrophy.
Conclusion
Topical corticosteroids remain the established first-line therapy for symptomatic OLP, with evidence supporting their efficacy in pain reduction.[9] this compound, a novel liposomal tacrolimus oral rinse, has demonstrated significant improvements in both investigator-assessed and patient-reported outcomes in a Phase 2a trial, with a favorable safety profile and minimal systemic absorption.[4][8] Notably, this compound showed efficacy in patients who had previously failed corticosteroid therapy.[8] While direct comparative trials are lacking, the available data suggests that this compound is a promising emerging therapy for OLP, particularly for patients with refractory disease. Future head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound and topical corticosteroids.
References
- 1. wjoud.com [wjoud.com]
- 2. droracle.ai [droracle.ai]
- 3. Systemic and topical corticosteroid treatment of oral lichen planus: a comparative study with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial | springermedizin.de [springermedizin.de]
- 5. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 8. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticosteroids for treating oral lichen planus | Cochrane [cochrane.org]
- 10. Interventions for treating oral lichen planus: corticosteroid therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral lichen planus: comparative efficacy and treatment costs—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of a Novel Calcineurin Inhibitor: A Methodological Guide
An Objective Comparison with Standard-of-Care Agents
In the field of immunosuppressive therapy, calcineurin inhibitors (CNIs) are a cornerstone for preventing allograft rejection and managing autoimmune diseases.[1][2] Their mechanism involves the inhibition of calcineurin, a protein phosphatase that activates T-cells, thereby suppressing the immune response.[2][3] This guide provides a comparative framework for evaluating a novel calcineurin inhibitor, designated here as "LP10," against established CNIs such as Tacrolimus and Cyclosporin A.
Initial literature searches did not yield specific public data for a calcineurin inhibitor designated "this compound." Therefore, this guide will serve as a template, outlining the necessary data, experimental protocols, and comparative analyses required to evaluate a novel CNI against current standards of care.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
Calcineurin inhibitors exert their immunosuppressive effects by disrupting the Ca²⁺-calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.[4] Upon T-cell receptor stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to enter the nucleus. In the nucleus, NFAT promotes the transcription of key cytokines like Interleukin-2 (IL-2), which drives T-cell proliferation.
CNIs block this process. Cyclosporin A first binds to an intracellular protein called cyclophilin, while Tacrolimus and the novel CNI Voclosporin bind to FK-binding protein 12 (FKBP12). These drug-immunophilin complexes then bind to and inhibit calcineurin, preventing NFAT dephosphorylation and halting the immune cascade.
Figure 1. Calcineurin-NFAT signaling pathway and inhibition by this compound.
Comparative Data on Inhibitory Potency
The primary measure of a CNI's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the calcineurin phosphatase activity in vitro. A lower IC50 value indicates higher potency. The immunosuppressive activity is often assessed in cellular assays, such as the mixed lymphocyte reaction (MLR), which measures the T-cell proliferation in response to alloantigens.
Table 1: In Vitro Potency and Immunosuppressive Activity
| Compound | Target Immunophilin | Calcineurin Inhibition IC50 (nM) | T-Cell Proliferation IC50 (nM) (MLR Assay) |
|---|---|---|---|
| This compound (Hypothetical) | FKBP12 | Data Pending | Data Pending |
| Tacrolimus (FK506) | FKBP12 | ~0.5 - 2.0 | ~0.1 - 1.0 |
| Cyclosporin A | Cyclophilin A | ~7.0 | ~5.0 - 20.0 |
| Voclosporin | FKBP12 | ~0.8 | ~2.0 - 5.0 |
| Pimecrolimus | FKBP12 | ~5.0 - 20.0 | ~10.0 - 50.0 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments used to evaluate CNIs.
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compound.
Objective: To determine the IC50 value of this compound for calcineurin phosphatase activity.
Principle: The assay measures the amount of free phosphate (B84403) released by calcineurin from a specific phosphopeptide substrate (e.g., RII phosphopeptide). The reaction is stopped, and a malachite green-based reagent is added, which forms a colored complex with the free phosphate. The absorbance is read at ~620 nm and is proportional to the enzyme's activity.
Materials:
-
Recombinant human Calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)
-
This compound, Tacrolimus, Cyclosporin A (with Cyclophilin A)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate and reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Reaction Setup: In a 96-well plate, add assay buffer, calmodulin, CaCl₂, and the inhibitor dilutions.
-
Enzyme Addition: Add recombinant calcineurin to all wells except the "no-enzyme" control. Pre-incubate for 10-15 minutes at 30°C to allow inhibitor binding.
-
Reaction Initiation: Add the RII phosphopeptide substrate to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 15-30 minutes.
-
Detection: Stop the reaction by adding the Malachite Green solution.
-
Measurement: Read the absorbance at 620 nm.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Figure 2. Workflow for the in vitro calcineurin inhibition assay.
This cellular assay assesses the immunosuppressive effect of a compound on T-cell proliferation in response to allogeneic stimulation, mimicking an aspect of transplant rejection.
Objective: To determine the IC50 of this compound for inhibiting T-cell proliferation.
Principle: Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The "stimulator" cells are irradiated or treated with Mitomycin C to prevent their proliferation. The "responder" cells proliferate in response to the foreign antigens on the stimulator cells. The test compound's ability to inhibit this proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., WST-1).
Materials:
-
PBMCs from two healthy, unrelated donors
-
Complete RPMI-1640 medium
-
Mitomycin C or irradiator
-
This compound and control inhibitors
-
Proliferation detection reagent (e.g., ³H-thymidine or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Isolation: Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to inhibit proliferation. Wash the cells thoroughly.
-
Assay Setup: Plate the responder PBMCs (e.g., 1x10⁵ cells/well). Add serial dilutions of this compound or control inhibitors.
-
Co-culture: Add the treated stimulator PBMCs (e.g., 1x10⁵ cells/well) to initiate the reaction.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.
-
Proliferation Measurement:
-
For ³H-thymidine: Add the tracer for the final 18 hours of incubation, then harvest cells and measure radioactivity.
-
For WST-1: Add the reagent for the final 4 hours, then measure absorbance.
-
-
Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.
Logical Framework for Comparative Analysis
A thorough comparison requires a structured approach, moving from fundamental mechanism to cellular function and finally to potential clinical implications like toxicity.
Figure 3. Logical flow for the comparative analysis of a novel CNI.
Conclusion
The development of new calcineurin inhibitors like the hypothetical this compound aims to improve upon the therapeutic window of existing drugs, potentially offering greater potency, higher selectivity, or a more favorable safety profile (e.g., reduced nephrotoxicity). A rigorous comparative analysis, based on standardized experimental protocols and clear quantitative data, is critical for establishing the therapeutic potential of any new agent in this class. The framework provided here outlines the essential steps for such an evaluation, ensuring an objective comparison against the current gold standards, Tacrolimus and Cyclosporin A.
References
A Comparative Guide to Tacrolimus Formulations: LP10 Oral Rinse vs. Systemic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LP10, a novel topical liposomal tacrolimus (B1663567) formulation, with established systemic formulations of tacrolimus, including immediate-release (IR), extended-release (ER), and LCPT (MeltDose®) formulations. The information is intended to highlight the distinct characteristics, intended clinical applications, and pharmacokinetic profiles of these different drug delivery systems for researchers and professionals in drug development.
Overview of Tacrolimus Formulations
Tacrolimus is a potent calcineurin inhibitor widely used for immunosuppression.[1] Its therapeutic applications have led to the development of various formulations designed to optimize drug delivery for different clinical needs. These formulations can be broadly categorized into two groups: systemic and topical.
-
Systemic Formulations (IR, ER, LCPT): These are designed for oral administration to achieve systemic immunosuppression, primarily for the prophylaxis of organ rejection in transplant recipients.[2] They include immediate-release capsules and extended-release tablets and capsules.[3][4]
-
Topical Formulation (this compound): this compound is a novel liposomal tacrolimus oral rinse developed for the localized treatment of inflammatory mucosal conditions, specifically Oral Lichen Planus (OLP).[5][6] Its primary goal is to act directly on the oral mucosa with minimal systemic absorption.[5]
Comparative Data of Tacrolimus Formulations
The following tables summarize the key characteristics and pharmacokinetic parameters of this compound and various systemic tacrolimus formulations.
Table 1: General Characteristics of Tacrolimus Formulations
| Feature | This compound | Immediate-Release (IR) Tacrolimus | Extended-Release (ER) Tacrolimus | LCPT (Envarsus XR®) |
| Formulation Type | Liposomal Oral Rinse | Capsules, Granules for Oral Suspension | Capsules (e.g., Advagraf®) | Tablets (MeltDose® Technology) |
| Route of Administration | Topical (Oral Rinse) | Oral | Oral | Oral |
| Primary Indication | Symptomatic Oral Lichen Planus (OLP)[5] | Prophylaxis of organ rejection in transplantation[2] | Prophylaxis of organ rejection in transplantation[7] | Prophylaxis of organ rejection in transplantation[8] |
| Dosing Frequency | Twice daily[5] | Twice daily[9] | Once daily[7] | Once daily[8] |
| Drug Delivery Goal | Localized delivery to oral mucosa with minimal systemic exposure[5] | Rapid systemic absorption for immunosuppression[9] | Prolonged systemic drug release over 24 hours[7] | Improved bioavailability and consistent systemic exposure[8][10] |
Table 2: Pharmacokinetic Profile Comparison
| Pharmacokinetic Parameter | This compound (Oral Rinse) | Immediate-Release (IR) Tacrolimus | Extended-Release (ER) Tacrolimus | LCPT (Envarsus XR®) |
| Systemic Bioavailability | Minimal; designed to be low[5][11] | Low and variable (11-20%)[9] | Comparable to IR formulation[12] | ~50% greater than IR-Tacrolimus[8][10] |
| Time to Peak Concentration (Tmax) | Not applicable (local action) | 1-2 hours[9] | Delayed compared to IR[7] | Longer than IR and ER formulations[8][10] |
| Peak Concentration (Cmax) | Very low in systemic circulation (<1.0 ng/mL in 75% of measurements)[5] | Higher peak concentrations[10] | Lower Cmax compared to IR[7] | ~30% reduction in peak concentrations compared to IR[10] |
| Area Under the Curve (AUC) | Not applicable for systemic comparison | Standard for systemic exposure | Comparable to IR formulation[7] | Similar overall exposure (AUC) at a reduced dose compared to IR[10] |
| Systemic Trough Levels (Cmin) | Mean levels < 1.0 ng/mL[5] | Therapeutic monitoring required (target ranges vary) | Therapeutic monitoring required (target ranges vary) | Therapeutic monitoring required (target ranges vary) |
Experimental Protocols and Methodologies
The data presented in this guide are derived from various clinical studies. The methodologies for key experiments are summarized below.
This compound Phase 2a Clinical Trial for Oral Lichen Planus
-
Study Design: A multicenter, dose-ranging study evaluating the safety and efficacy of LP-10 in patients with symptomatic OLP.[5]
-
Treatment Protocol: Patients received a 10-mL oral rinse of LP-10 at concentrations of 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was administered for 3 minutes twice daily for 4 weeks.[5]
-
Pharmacokinetic Analysis: Tacrolimus blood levels were monitored to assess systemic absorption. The results showed that mean tacrolimus levels remained below 1.0 ng/mL in 75% of post-baseline measurements, with a maximum individual level of 4.5 ng/mL, well below the toxicity threshold of 15 ng/mL.[5]
-
Efficacy Assessment: Efficacy was measured by Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, and patient-reported outcomes on pain and sensitivity.[5]
Pharmacokinetic Studies of Systemic Tacrolimus Formulations
-
Study Design: Randomized, parallel-group, open-label, multicenter studies in de novo kidney or liver transplant recipients.[13][14]
-
Treatment Protocol: Patients were randomized to receive different formulations of tacrolimus (e.g., LCPT vs. IR-Tac or PR-Tac). Doses were adjusted to maintain target trough concentrations.[13][14]
-
Pharmacokinetic Analysis: 24-hour pharmacokinetic profiles were obtained on multiple days post-transplant. Blood samples were collected at various time points to determine Cmax, Tmax, and AUC.[13][14]
-
Bioequivalence Assessment: The pharmacokinetic parameters of different formulations were compared to assess for bioequivalence and differences in bioavailability.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action and clinical workflows for this compound and systemic tacrolimus formulations.
Caption: Drug delivery mechanisms of this compound vs. systemic tacrolimus formulations.
Caption: Clinical application workflows for this compound and systemic tacrolimus.
Tacrolimus Signaling Pathway
Tacrolimus, regardless of its formulation, exerts its immunosuppressive effects by inhibiting calcineurin. The following diagram illustrates this key signaling pathway.
Caption: Tacrolimus mechanism of action via calcineurin inhibition.
Conclusion
This compound represents a targeted approach to delivering tacrolimus for a localized inflammatory condition, with a formulation designed to maximize efficacy at the site of application while minimizing systemic exposure and associated toxicities. In contrast, systemic tacrolimus formulations are engineered for controlled release and absorption into the bloodstream to provide broad immunosuppression for the prevention of organ rejection. The choice of formulation is therefore critically dependent on the therapeutic objective. The distinct pharmacokinetic profiles and intended uses of these formulations underscore the importance of tailored drug delivery systems in optimizing therapeutic outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of Different Tacrolimus Formulations in the Early Post-Liver Transplant Period: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Once-Daily Tacrolimus in Solid-Organ Transplant Patients - ProQuest [proquest.com]
- 4. Frontiers | Tacrolimus—why pharmacokinetics matter in the clinic [frontiersin.org]
- 5. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of extended release tacrolimus in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tacrolimus Formulations - Renal Fellow Network [renalfellow.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 12. Population pharmacokinetics of immediate‐ and prolonged‐release tacrolimus formulations in liver, kidney and heart transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Prolonged-Release Once-Daily Formulations of Tacrolimus in De Novo Kidney Transplant Recipients: A Randomized, Parallel-Group, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Once‐Daily Extended‐Release Tacrolimus Tablets Versus Twice‐Daily Capsules in De Novo Liver Transplant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LP10 and Standard of Care in Managing Hemorrhagic Cystitis and Oral Lichen Planus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LP10 with the current standard of care for two distinct conditions: hemorrhagic cystitis (HC) and oral lichen planus (OLP). This analysis is based on available clinical trial data and aims to present an objective overview of efficacy, safety, and methodologies.
This compound: A Novel Formulation of Tacrolimus (B1663567)
This compound is a liposomal formulation of tacrolimus, a potent calcineurin inhibitor. Its mechanism of action involves binding to the immunophilin FKBP-12, creating a complex that inhibits the phosphatase activity of calcineurin. This ultimately suppresses T-lymphocyte activation and the production of inflammatory cytokines, key drivers in the pathophysiology of immune-mediated conditions like hemorrhagic cystitis and oral lichen planus.
Signaling Pathway of Tacrolimus (Active Ingredient in this compound)
Caption: Tacrolimus inhibits T-cell activation by blocking calcineurin.
Part 1: this compound vs. Standard of Care for Hemorrhagic Cystitis
Hemorrhagic cystitis (HC) is a severe inflammation of the bladder characterized by persistent hematuria. There is currently no FDA-approved drug treatment for HC, and the standard of care involves a stepwise approach to manage symptoms and control bleeding.
Standard of Care for Hemorrhagic Cystitis
The management of HC typically begins with conservative measures and progresses to more invasive therapies if bleeding persists.
Stepwise Treatment Approach for Hemorrhagic Cystitis:
-
Conservative Management:
-
Hydration and forced diuresis.
-
Continuous bladder irrigation to prevent clot formation.
-
-
Intravesical Therapies:
-
Hyaluronic Acid: Aims to regenerate the glycosaminoglycan layer of the bladder mucosa.
-
Formalin: Used in refractory cases, it acts by causing protein fixation in the capillaries. Due to its potential for significant side effects, it is often reserved for severe, intractable bleeding.
-
-
Systemic Therapies & Other Interventions:
-
Hyperbaric oxygen therapy.
-
In rare, severe cases, surgical intervention may be necessary.
-
Clinical Trial Data: this compound in Hemorrhagic Cystitis
A Phase 2a multicenter, dose-escalation study evaluated the safety and efficacy of intravesical this compound in 13 patients with refractory moderate to severe HC.
Experimental Protocol: this compound Phase 2a Trial (NCT01393223)
-
Study Design: Open-label, dose-escalation.
-
Participants: 13 male patients with a mean age of 67 years, with a history of prostate cancer (n=9), bladder cancer (n=2), or lymphoma (n=2). The mean duration of HC was 4 years.
-
Intervention: Up to two intravesical instillations of this compound at doses of 2 mg, 4 mg, or 8 mg of tacrolimus.
-
Primary Efficacy Outcomes:
-
Change from baseline in the number of bleeding sites on cystoscopy.
-
Change in microscopic urine analysis for red blood cells (RBCs).
-
Change in hematuria on dipstick.
-
-
Additional Efficacy Measures:
-
Urinary incontinence, frequency, and urgency assessed via a 3-day diary.
-
Cystoscopy global response assessment (GRA).
-
Data Presentation: this compound vs. Standard of Care for Hemorrhagic Cystitis
| Treatment | Study Design | Number of Patients | Key Efficacy Endpoints | Results | Adverse Events |
| This compound | Phase 2a, Open-label, Dose-escalation | 13 | Change in cystoscopic bleeding sites, hematuria, and urinary incontinence. | Significant improvements in bleeding on cystoscopy, RBC counts in urine, hematuria on dipstick, and urinary incontinence. A dose-dependent improvement was observed, particularly in the 4 mg and 8 mg groups.[1] | Well-tolerated. Three drug-related adverse events were reported: artificial urinary sphincter malfunction, dysuria, and bladder spasms. No treatment-related severe or serious adverse events.[1] |
| Intravesical Formalin | Retrospective Cohort | 8 | Resolution of hematuria during hospitalization. | 75% of patients achieved treatment success with a median time to resolution of four days.[2][3] | Risk of bladder dysfunction.[2][3] |
| Intravesical Formalin | Retrospective Cohort | 35 | Complete and partial response after a single instillation. | 89% complete response and 8% partial response. A 1% solution was as effective as higher concentrations with less morbidity.[4] | Minor complications in 54% of patients, and major complications in 31%, with 5 cases requiring urinary diversion.[4] |
| Intravesical Hyaluronic Acid | Prospective Pilot Study | 18 | Complete and partial remission at 6 and 12 months. | At 6 months, 87.5% of patients had complete remission. At 12 months, 77% maintained complete remission, and 23.3% had a partial response.[5] | No side effects were reported.[5] |
| Intravesical Hyaluronic Acid | Prospective Cohort | 30 | Reduction in pelvic pain, hematuria, and urinary frequency. | Significant reduction in pelvic pain intensity (-45.81%), hematuria (-26.87%), and total 24-hour voids (-23.92%).[6] | Two treatment-related adverse events (6.6%) of grade 1 hematuria were reported.[6] |
Experimental Workflow: this compound Phase 2a Clinical Trial
Caption: Workflow of the this compound Phase 2a trial for hemorrhagic cystitis.
Part 2: this compound vs. Standard of Care for Oral Lichen Planus
Oral lichen planus (OLP) is a chronic inflammatory condition affecting the mucous membranes of the mouth. The standard of care aims to reduce symptoms and manage the inflammatory process.
Standard of Care for Oral Lichen Planus
Topical corticosteroids are the cornerstone of treatment for symptomatic OLP.
First-Line Therapy:
-
High-Potency Topical Corticosteroids: Clobetasol (B30939) propionate (B1217596) 0.05% is a commonly prescribed first-line treatment, applied as a cream, gel, or ointment.[3][7]
Second-Line and Other Therapies:
-
For recalcitrant cases, other options include topical calcineurin inhibitors (like tacrolimus), systemic corticosteroids, retinoids, and other immunosuppressants.[7][8][9]
Clinical Trial Data: Standard of Care for Oral Lichen Planus
A randomized, placebo-controlled, double-blind study evaluated the efficacy of clobetasol propionate 0.05% in patients with symptomatic OLP.
Experimental Protocol: Clobetasol Propionate for OLP
-
Study Design: Randomized, placebo-controlled, double-blind.
-
Participants: 32 patients with symptomatic OLP.
-
Intervention: Topical application of clobetasol propionate 0.05% mixed with 4% hydroxyethyl (B10761427) cellulose (B213188) gel, compared to the gel alone (placebo).
-
Follow-up: 6 months.
-
Primary Outcomes: Improvement in symptoms and clinical signs.
Data Presentation: this compound (as Tacrolimus) vs. Standard of Care for Oral Lichen Planus
While a specific clinical trial for an this compound oral rinse formulation is in the planning stages, data for topical tacrolimus (the active ingredient in this compound) is available and provides a relevant comparison.
| Treatment | Study Design | Number of Patients | Key Efficacy Endpoints | Results |
| Clobetasol Propionate 0.05% | Randomized, Placebo-Controlled, Double-Blind | 32 | Symptom and clinical sign improvement. | Symptoms improved in 100% of clobetasol-treated patients vs. 50% in the placebo group. Clinical signs improved in 87.5% of the clobetasol group vs. 62.5% in the placebo group.[1][10] |
| Clobetasol Propionate 0.05% | Randomized Clinical Trial (vs. Photodynamic Therapy) | 29 | Complete remission at 3 months. | 62% of patients treated with clobetasol achieved complete remission at 3 months.[7] |
| Topical Tacrolimus 0.1% | Randomized, Double-Blind (vs. Clobetasol) | Not specified | Complete response rate. | Tacrolimus resulted in a higher complete response rate (70%) compared to clobetasol (40%).[11] |
| Topical Tacrolimus | Network Meta-Analysis | 34 studies | Clinical response rate and symptom reduction. | Compared to placebo, tacrolimus had the best clinical response rate and the best symptom-reducing effect among eight interventions.[12][13] |
Logical Relationship: Treatment Selection for Oral Lichen Planus
Caption: Treatment algorithm for symptomatic oral lichen planus.
Conclusion
This compound, as a liposomal formulation of tacrolimus, shows promise in the treatment of refractory hemorrhagic cystitis, a condition with no currently approved drug therapies. The Phase 2a trial demonstrated a favorable safety profile and a signal of efficacy, particularly at higher doses. For oral lichen planus, while direct clinical trial data for an this compound oral rinse is pending, existing evidence for topical tacrolimus suggests it is a potent second-line therapy for cases that are unresponsive to first-line topical corticosteroids. Further larger, controlled clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against the current standards of care for both conditions.
References
- 1. Randomized, placebo-controlled, double-blind trial of clobetasol propionate 0.05% in the treatment of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravesical formalin for hemorrhagic cystitis: A contemporary cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravesical formalin for hemorrhagic cystitis: A contemporary cohort | Canadian Urological Association Journal [cuaj.ca]
- 4. Intravesical formalin for hemorrhagic cystitis following irradiation of cancer of the cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravesical hyaluronic acid – effective option in the treatment of hemorrhagic cystitis - Instylan [instylan.com]
- 6. Intravesical instillation of high molecular weight sodium hyaluronate in radiation-induced cystitis: a prospective pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ISRCTN [isrctn.com]
- 9. Pharmacological Treatment of Oral Lichen Planus: A Review of Evaluated Therapeutics [journalomp.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy of topical administration for oral lichen planus: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
LP10 Phase 2a Trial Data for Oral Lichen Planus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparative analysis of the publicly available data from the Phase 2a clinical trial of LP10 for the treatment of Oral Lichen Planus (OLP). This compound, a proprietary liposomal tacrolimus (B1663567) oral rinse developed by Lipella Pharmaceuticals, has shown promising results in addressing this chronic inflammatory condition with no current FDA-approved therapies.[1][2] This document objectively compares this compound's performance with the standard of care and another investigational therapy, supported by experimental data.
Executive Summary
The Phase 2a trial of this compound met its primary safety and all secondary efficacy endpoints, demonstrating statistically significant improvements in both investigator- and patient-reported outcomes for symptomatic OLP.[1][3][4] The treatment was well-tolerated with minimal systemic absorption of tacrolimus.[1][3] A comparison with existing treatments and emerging therapies suggests this compound is a potentially strong candidate for OLP management.
Data Presentation: this compound vs. Competitors
The following tables summarize the quantitative data from the this compound Phase 2a trial and compare it with the standard of care (topical corticosteroids) and a competing drug in development, Rivelin®-CLO, a mucoadhesive clobetasol (B30939) patch.
Table 1: this compound Phase 2a Efficacy and Safety Data [4]
| Endpoint | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |
| Efficacy | |||
| Investigator Global Assessment (IGA) | 3.5 ± 0.51 | 1.8 ± 1.37 | < 0.0001 |
| Reticulation/Erythema/Ulceration (REU) Score | 26.5 ± 10.4 | 13.2 ± 8.15 | < 0.0001 |
| Pain Numerical Rating Scale (NRS) | 6.8 ± 1.90 | 2.3 ± 2.53 | < 0.0001 |
| Sensitivity Numerical Rating Scale (NRS) | 7.2 ± 1.71 | 2.9 ± 2.29 | < 0.0001 |
| Safety | |||
| Tacrolimus Blood Levels > 1.0 ng/mL | N/A | 25% of post-baseline measurements | N/A |
| Serious Adverse Events | 0 | 0 | N/A |
| Most Common Adverse Event | Dry Mouth (18.5% of patients) | N/A | N/A |
Table 2: Comparison with Standard of Care and Investigational Therapy
| Treatment | Mechanism of Action | Key Efficacy Finding | Key Safety/Tolerability Finding |
| This compound (Topical Tacrolimus) | Calcineurin inhibitor; inhibits T-cell activation and IL-2 production.[5] | Statistically significant improvement in IGA, REU, pain, and sensitivity scores (p < 0.0001).[4] | Minimal systemic absorption; mild to moderate dry mouth was the most common adverse event.[1][3] |
| Topical Corticosteroids (e.g., Clobetasol) | Anti-inflammatory and immunosuppressive. | Meta-analysis shows no significant difference in clinical resolution compared to topical tacrolimus.[6][7] | Potential for mucosal atrophy, oral candidiasis with long-term use. |
| Rivelin®-CLO (Mucoadhesive Clobetasol Patch) | Corticosteroid; anti-inflammatory. | Significant improvement in ulcer area (p=0.047) and pain (p=0.012) vs. placebo for the 20-μg dose.[1] | Mild/moderate adverse events; low incidence of candidiasis (2%).[1] |
Experimental Protocols
This compound Phase 2a Trial Protocol (NCT06233591) [3][8]
-
Study Design: A multicenter, open-label, dose-ranging study.
-
Participants: 27 adult subjects with a biopsy-confirmed diagnosis of symptomatic OLP, an Investigator Global Assessment (IGA) score of ≥ 3, and a pain and sensitivity Numerical Rating Scale (NRS) score of ≥ 3.[3][4] Patients who had failed previous tacrolimus treatment were excluded.[3]
-
Intervention: Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and administered a 10 mL this compound oral rinse for 3 minutes twice daily for 4 weeks.[4][8] A 4-week washout period was required for patients on prescription oral steroids or rinses.[8]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Efficacy was assessed by IGA, Reticulation/Erythema/Ulceration (REU) score, pain/sensitivity NRS, OLP Symptom Severity Measure (OLPSSM), and Patient Global Response Assessment (GRA).[4]
Mandatory Visualizations
Below are diagrams illustrating the signaling pathway of tacrolimus and the experimental workflow of the this compound Phase 2a trial.
Caption: Tacrolimus mechanism of action in T-cells.
Caption: this compound Phase 2a clinical trial workflow.
References
- 1. Efficacy and safety of a novel mucoadhesive clobetasol patch for treatment of erosive oral lichen planus: A phase 2 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nationalelfservice.net [nationalelfservice.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Glimpse Inside the Lichen Planus Pipeline - The Dermatology Digest [thedermdigest.com]
- 6. Efficacy and Safety of Topical Tacrolimus in Comparison with Topical Corticosteroids, Calcineurin Inhibitors, Retinoids and Placebo in Oral Lichen Planus: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Topical Tacrolimus in Comparison with Topical Corticosteroids, Calcineurin Inhibitors, Retinoids and Placebo in Oral Lichen Planus: An Updated Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial | springermedizin.de [springermedizin.de]
LP-10: A Comparative Guide to Long-Term Safety and Efficacy
LP-10, a proprietary liposomal formulation of the calcineurin inhibitor tacrolimus (B1663567), is an emerging therapy under development by Lipella Pharmaceuticals. It is being investigated for two distinct indications: Oral Lichen Planus (OLP), administered as an oral rinse, and Hemorrhagic Cystitis (HC), delivered via intravesical instillation. While long-term clinical data for LP-10 is still forthcoming as it advances through clinical trials, this guide provides a comprehensive comparison based on available Phase 2a data, long-term data for its active ingredient (tacrolimus) in similar applications, and current standard-of-care treatments for both conditions.
Oral Lichen Planus (OLP)
Oral Lichen Planus is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, leading to painful lesions and inflammation.[1] There is currently no FDA-approved therapy for OLP.[2]
LP-10 for OLP: Safety and Efficacy Data
A recently completed Phase 2a multicenter, dose-ranging study of LP-10 oral rinse in 27 adults with symptomatic OLP who had previously failed standard therapies demonstrated a favorable safety and efficacy profile over a 4-week treatment period.[3][4]
Safety Profile:
-
All 27 patients completed the 4-week treatment without any serious adverse events.[3][4]
-
The treatment was well-tolerated, with mild to moderate treatment-related adverse events reported. The most common was dry mouth, occurring in 18.5% of patients.[3][4]
-
Pharmacokinetic analysis confirmed minimal systemic exposure, with 76% of tacrolimus blood measurements below the detection limit (<1.0 ng/mL).[3]
Efficacy Outcomes:
-
Statistically significant improvements (p<0.05) were observed across all efficacy endpoints at the 4-week mark for all three dose groups (0.25 mg, 0.5 mg, and 1.0 mg).[3][4]
-
Investigator Global Assessment (IGA) showed clear reductions in ulceration and erythema scores.[3]
-
Patients reported meaningful reductions in pain and sensitivity.[3]
-
The therapeutic benefits were generally maintained through a 2-week follow-up period.[3][4]
Based on these results, Lipella Pharmaceuticals is preparing to advance LP-10 into a pivotal Phase 2b study.[3][4]
Comparison with Alternative Treatments for OLP
The current standard of care for OLP primarily involves topical corticosteroids to reduce inflammation.[3][5] For more severe or recalcitrant cases, other immunosuppressive agents are used off-label.
| Treatment | Mechanism of Action | Long-Term Efficacy | Common Long-Term Side Effects |
| LP-10 (Liposomal Tacrolimus) | Calcineurin inhibitor; inhibits T-cell activation. | Data limited to 4-week treatment + 2-week follow-up. Showed significant reduction in symptoms.[3][4] | Long-term data not yet available. Short-term: Dry mouth (18.5%). Minimal systemic absorption observed.[3][4] |
| Topical Corticosteroids (e.g., Clobetasol) | Anti-inflammatory; suppresses local immune response.[3] | Effective for many patients, but OLP is chronic and can be recalcitrant.[2][5] | Oral candidiasis (thrush), mucosal atrophy (thinning). |
| Topical Tacrolimus (Non-liposomal) | Calcineurin inhibitor; inhibits T-cell activation. | Effective in long-term use (mean 19.8 months). 14% complete resolution, 80% partial resolution.[2][6] Relapse is common after discontinuation.[7] | Local burning sensation (16%), transient taste disturbance (8%).[2][6] |
| Systemic Therapies (e.g., Prednisone, Retinoids) | Systemic immunosuppression or cell differentiation modulation.[3][8] | Reserved for severe, widespread, or refractory cases.[3] | Numerous systemic side effects, including increased risk of infection, metabolic changes, and others. |
Experimental Protocols
LP-10 Phase 2a Study for OLP:
-
Design: Multicenter, dose-ranging trial.
-
Participants: 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[3][4]
-
Intervention: Patients used a 3-minute LP-10 oral rinse twice daily for 4 weeks. Three dose cohorts were evaluated: 0.25 mg, 0.5 mg, and 1.0 mg.[3][4]
-
Follow-up: A 2-week safety follow-up was conducted after the treatment period.[3][4]
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Investigator Global Assessment (IGA), patient-reported pain and sensitivity, and OLP Symptom Severity Measure (OLPSSM).[3]
Visualizations
Caption: Experimental workflow for the LP-10 Phase 2a trial in Oral Lichen Planus.
Caption: Simplified signaling pathway for Tacrolimus in T-cell activation inhibition.
Hemorrhagic Cystitis (HC)
Hemorrhagic Cystitis is a severe inflammation of the bladder marked by sustained hematuria (blood in the urine). It is often a complication of cancer therapies like pelvic radiation and certain chemotherapies.[9][10] There is currently no FDA-approved drug treatment for HC.[9]
LP-10 for HC: Safety and Efficacy Data
Lipella Pharmaceuticals completed a Phase 2a, multicenter, dose-escalation clinical trial of intravesical LP-10 in 13 patients with moderate to severe refractory HC.[9][10][11]
Safety Profile:
-
No treatment-related severe or serious adverse events were reported.[11]
-
Only three drug-related adverse events were noted: artificial urinary sphincter malfunction, dysuria, and bladder spasms.[11]
-
Pharmacokinetic analysis showed minimal and brief systemic uptake of tacrolimus.[11][13]
Efficacy Outcomes:
-
Treatment resulted in significant improvements in cystoscopic bleeding, red blood cell counts in urine, and hematuria on dipstick.[11][14]
-
Urinary incontinence also showed dose-dependent improvements, particularly in the 4 mg and 8 mg dose groups.[11]
-
The benefit-risk profile from this study supports further clinical development, with a recommended dose of 4 mg.[11]
Comparison with Alternative Treatments for HC
Management of HC is typically stepwise, starting with conservative measures and escalating to more invasive procedures if bleeding persists.
| Treatment | Procedure/Mechanism | Efficacy | Common Side Effects / Complications |
| LP-10 (Liposomal Tacrolimus) | Intravesical instillation; local immunosuppression to reduce inflammation. | Phase 2a showed significant improvement in bleeding and urinary symptoms.[11][14] | Well-tolerated in Phase 2a. Dysuria, bladder spasms. Minimal systemic absorption.[11] |
| Supportive Care | Hydration, continuous bladder irrigation (CBI) to prevent clots.[15][16] | First-line approach; often effective for mild to moderate cases. | Catheter-related discomfort, bladder spasms, potential for infection. |
| Intravesical Instillations (Alum, Silver Nitrate, Formalin) | Chemical cauterization or hemostasis.[10][15][17] | Variable success rates. Formalin is reserved for severe, refractory cases due to toxicity. | Bladder irritation, pain (may require anesthesia), bladder fibrosis, potential for systemic toxicity (alum).[15][17] |
| Hyperbaric Oxygen (HBO) Therapy | Patient breathes 100% oxygen at high pressure to promote healing of damaged tissue. | Effective, particularly for radiation-induced HC, but requires multiple sessions.[9] | Barotrauma (ear or sinus pain), temporary vision changes, confinement anxiety. |
| Surgical Interventions (Fulguration, Embolization, Cystectomy) | Cauterization of bleeding points, blocking blood supply to the bladder, or bladder removal. | Reserved for intractable, life-threatening hemorrhage.[15][16] | Highly invasive with significant risks, including pain, infection, and loss of bladder function (cystectomy).[15][16] |
Experimental Protocols
LP-10 Phase 2a Study for HC:
-
Design: Multicenter, open-label, dose-escalation study.[10][11]
-
Participants: 13 patients with refractory moderate to severe sterile HC.[10][11]
-
Intervention: Up to two intravesical instillations of LP-10. Three dose groups were assessed: 2 mg, 4 mg, and 8 mg of tacrolimus.[10][11]
-
Primary Efficacy Outcomes: Changes from baseline in the number of bleeding sites on cystoscopy, microscopic urine analysis for red blood cells (RBCs), and hematuria on dipstick.[11][14]
-
Additional Measures: Urinary symptoms (incontinence, frequency, urgency) and cystoscopy global response assessment (GRA).[11]
Visualizations
Caption: Experimental workflow for the LP-10 Phase 2a dose-escalation trial in Hemorrhagic Cystitis.
Caption: Logical relationship of treatment escalation for severe Hemorrhagic Cystitis.
References
- 1. lipella.com [lipella.com]
- 2. Long-term efficacy and safety of topical tacrolimus in the management of ulcerative/erosive oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Long-term efficacy and safety of topical tacrolimus in the management of ulcerative/erosive oral lichen planus. | Semantic Scholar [semanticscholar.org]
- 7. Outcome and long-term treatment protocol for topical tacrolimus in oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic strategies for oral lichen planus: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. droracle.ai [droracle.ai]
- 11. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urologytimes.com [urologytimes.com]
- 13. Development of potential orphan drug therapy of intravesical liposomal tacrolimus for hemorrhagic cystitis due to increased local drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. canjurol.com [canjurol.com]
- 16. Hemorrhagic cystitis: A challenge to the urologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
A Comparative Guide to the Bioavailability of LP10 and Other Tacrolimus Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of various tacrolimus (B1663567) formulations, with a special focus on the novel liposomal oral rinse, LP10. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these formulations and their respective therapeutic applications.
Executive Summary
Tacrolimus is a cornerstone immunosuppressant for preventing organ rejection and treating various inflammatory conditions. Its narrow therapeutic index and variable pharmacokinetics have driven the development of multiple formulations aimed at optimizing its delivery and efficacy. This guide contrasts this compound, a locally acting oral rinse with minimal systemic absorption, against systemically absorbed immediate-release (IR) and extended-release (ER) oral formulations of tacrolimus.
This compound, a liposomal tacrolimus formulation developed by Lipella Pharmaceuticals, is designed for topical application within the oral cavity to treat conditions like oral lichen planus.[1][2][3] Its primary therapeutic goal is to achieve high local drug concentrations with minimal systemic exposure, thereby reducing the risk of systemic side effects. In stark contrast, oral tacrolimus formulations such as Prograf® (immediate-release), Astagraf XL®, and Envarsus XR® (extended-release) are engineered for high systemic bioavailability to achieve immunosuppression in solid organ transplant recipients.
This fundamental difference in their intended sites of action and pharmacokinetic goals is crucial for researchers and developers working with these compounds.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of this compound and various oral tacrolimus formulations. The data for this compound highlights its minimal systemic exposure, while the data for the oral formulations provide a basis for comparing their systemic bioavailability.
| Formulation | Active Ingredient | Dosing Form | Intended Use | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability | Key Findings |
| This compound | Liposomal Tacrolimus | Oral Rinse | Oral Lichen Planus | < 1.0 (in 75% of measurements) | N/A | N/A | Minimal Systemic Absorption | Designed for local action; 76% of blood measurements were below the detection limit in a Phase 2a trial.[1][3] |
| Prograf® | Tacrolimus | Immediate-Release Capsule | Organ Transplant Rejection Prophylaxis | 24.3 | 1.5 | 234.42 | ~17-22% | Twice-daily dosing leads to higher peak concentrations. |
| Astagraf XL® | Tacrolimus | Extended-Release Capsule | Organ Transplant Rejection Prophylaxis | 12.1 | 2.0 | 217.75 | Lower than Prograf® | Once-daily dosing with a delayed peak compared to Prograf®. |
| Envarsus XR® | Tacrolimus | Extended-Release Tablet | Organ Transplant Rejection Prophylaxis | 10.8 | 4.0 | 260.6 | Higher than Prograf® and Astagraf XL® | Once-daily dosing with a flatter pharmacokinetic profile and higher bioavailability. |
Experimental Protocols
This compound: Phase 2a Clinical Trial for Oral Lichen Planus
-
Study Design: A multicenter, open-label, dose-ranging study to evaluate the safety, tolerability, and efficacy of this compound in adult subjects with symptomatic Oral Lichen Planus (OLP).
-
Subject Population: Adult male and female subjects (≥ 18 years old) with a diagnosis of symptomatic OLP.
-
Dosing Regimen: Subjects received a 10 mL oral rinse of this compound containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus. The rinse was administered twice daily for four weeks.
-
Pharmacokinetic Analysis: Blood samples were collected to measure systemic tacrolimus concentrations and assess the extent of absorption.
-
Analytical Method: Tacrolimus concentrations in whole blood were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
ASTCOFF Study: Comparing Prograf®, Astagraf XL®, and Envarsus XR®
-
Study Design: A steady-state pharmacokinetic comparison of the three tacrolimus formulations in a randomized, two-arm, three-period crossover study.
-
Subject Population: Stable adult kidney transplant recipients.
-
Dosing Regimen: Each participant received each of the three formulations for a period of 7 days to reach steady-state. Doses were based on their pre-study tacrolimus dose.
-
Pharmacokinetic Analysis: On day 7 of each treatment period, serial blood samples were collected over a 24-hour interval to determine the pharmacokinetic profiles of each formulation.
-
Analytical Method: Whole blood tacrolimus concentrations were measured using a validated LC-MS/MS method.
Mandatory Visualizations
Signaling Pathway of Tacrolimus
Caption: Tacrolimus signaling pathway.
Experimental Workflow for Bioavailability Studies
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion
The comparison of this compound to other tacrolimus formulations underscores a critical principle in drug development: formulation design is dictated by the intended therapeutic application. This compound's liposomal oral rinse formulation is optimized for local delivery to the oral mucosa with the explicit goal of minimizing systemic absorption, which has been demonstrated in clinical trials. This makes it a promising candidate for treating localized inflammatory conditions without the systemic side effects associated with conventional tacrolimus therapy.
Conversely, oral tacrolimus formulations like Prograf®, Astagraf XL®, and Envarsus XR® are designed to maximize systemic bioavailability to ensure effective immunosuppression in transplant recipients. The choice between immediate-release and extended-release formulations in this context is guided by the desire to optimize the pharmacokinetic profile for improved patient adherence and potentially reduced toxicity.
For researchers and drug development professionals, it is imperative to consider these distinct formulation strategies and their resulting pharmacokinetic profiles when designing studies, interpreting data, and developing new therapeutic agents. The data and protocols summarized in this guide provide a foundational understanding for the continued innovation in tacrolimus delivery.
References
- 1. Comparing the pharmacokinetics of extended-release tacrolimus (LCP-TAC) to immediate-release formulations in kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of prolonged-release tacrolimus versus immediate-release tacrolimus in de novo liver transplantation: A randomized phase III substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
LP-10 for Oral Lichen Planus: A Comparative Analysis of an Emerging Therapy
An in-depth guide for researchers and drug development professionals on LP-10 (liposomal tacrolimus (B1663567) oral rinse), an investigational therapy for Oral Lichen Planus (OLP). This guide provides an indirect comparison with established OLP treatments, based on available Phase 2a clinical trial data for LP-10 and published literature for comparator therapies.
Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and carrying a potential for malignant transformation. Currently, there are no FDA-approved therapies for OLP, creating a significant unmet medical need for the estimated six million Americans affected by the condition.[1][2][3] The current standard of care primarily involves the off-label use of topical corticosteroids to manage symptoms.
LP-10, developed by Lipella Pharmaceuticals, is an investigational oral rinse formulation of liposomal tacrolimus. Tacrolimus is a calcineurin inhibitor that works by suppressing T-cell activation.[4] The proprietary liposomal delivery system of LP-10 is designed to enhance the local administration of tacrolimus to the oral mucosa while minimizing systemic absorption. This guide summarizes the findings from the LP-10 Phase 2a clinical trial and places them in the context of other therapeutic options for OLP.
Comparative Efficacy: An Indirect Analysis
Direct head-to-head clinical trials comparing LP-10 with other OLP treatments have not yet been published. The following tables provide an indirect comparison based on the results of the Phase 2a dose-ranging study of LP-10 and data from systematic reviews and clinical trials of other common OLP therapies.
Table 1: Efficacy of LP-10 vs. Standard OLP Treatments (Indirect Comparison)
| Treatment | Efficacy Measures | Notable Findings |
| LP-10 (Liposomal Tacrolimus Oral Rinse) | Statistically significant improvements in Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, Pain and Sensitivity Numerical Rating Scale (NRS), and OLP Symptom Severity Measure (OLPSSM) at Week 4 (p<0.05 for all). | All three dose groups (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated efficacy. Benefits were generally maintained through a 2-week follow-up period. All five patients who had previously failed corticosteroid therapy responded to LP-10. |
| Topical Corticosteroids (e.g., Clobetasol (B30939), Triamcinolone) | Considered the first-line treatment for symptomatic OLP. Effective in reducing pain and clinical signs of OLP. | A network meta-analysis found topical corticosteroids to be significantly effective in achieving clinical improvement of OLP. Complete remission of signs was observed in approximately 69.6% of patients treated with topical clobetasol in one study. |
| Other Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) | Effective in improving symptoms, particularly in steroid-resistant cases. | A network meta-analysis showed topical calcineurin inhibitors significantly improve clinical symptoms but also have a higher incidence of adverse effects. |
Table 2: Safety and Tolerability Profile (Indirect Comparison)
| Treatment | Key Safety Findings | Common Adverse Events |
| LP-10 (Liposomal Tacrolimus Oral Rinse) | No serious adverse events reported in the Phase 2a trial. Minimal systemic exposure, with 76% of tacrolimus blood measurements below the level of detection (<1.0 ng/mL). The maximum detected individual blood level was well below the toxicity threshold. | Mild to moderate treatment-related adverse events. The most common was dry mouth (18.5% of patients). |
| Topical Corticosteroids (e.g., Clobetasol, Triamcinolone) | Generally well-tolerated for short-term use. | The most common adverse effect with prolonged use is an increased risk of oral candidiasis (thrush). |
| Other Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) | Higher incidence of adverse effects compared to other topical treatments. | A significant burning sensation during the initial application phase is a known side effect. |
Experimental Protocols
LP-10 Phase 2a Clinical Trial (NCT06233591)
The Phase 2a study was a multicenter, open-label, dose-ranging trial designed to evaluate the safety, tolerability, and efficacy of LP-10 in patients with symptomatic OLP.
-
Study Population: 27 adult patients with a biopsy-confirmed diagnosis of moderate symptomatic OLP.
-
Intervention: Patients were assigned to one of three dose cohorts: 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus in a 10 mL oral rinse.
-
Administration: Patients used the oral rinse twice daily for four weeks, holding the rinse in their mouth for three minutes before spitting it out.
-
Primary Endpoint: The primary endpoint of the study was safety and tolerability.
-
Secondary Efficacy Endpoints:
-
Investigator Global Assessment (IGA)
-
Reticulation/Erythema/Ulceration (REU) score
-
Pain and Sensitivity Numerical Rating Scale (NRS)
-
OLP Symptom Severity Measure (OLPSSM)
-
Patient Global Response Assessment (GRA)
-
-
Follow-up: A follow-up visit was conducted two weeks after the final dose to assess sustained effects.
Visualizing the Science: Diagrams and Pathways
To better understand the experimental design and mechanism of action, the following diagrams have been generated.
Tacrolimus Signaling Pathway Explained
Oral Lichen Planus is understood to be a T-cell-mediated autoimmune disease. The therapeutic action of tacrolimus, the active agent in LP-10, centers on disrupting the activation pathway of these immune cells.
-
T-Cell Activation: The process begins when a T-cell receptor is activated, leading to a rise in intracellular calcium levels.
-
Calcineurin Activation: This calcium influx activates calcineurin, a crucial protein phosphatase.
-
NF-AT Dephosphorylation: Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor. This "switches on" NF-AT.
-
Nuclear Translocation and Gene Transcription: The activated NF-AT moves into the T-cell's nucleus, where it initiates the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
-
Immune Response: The release of IL-2 and other cytokines promotes the activation and proliferation of T-cells, driving the inflammatory response characteristic of OLP.
-
Inhibition by Tacrolimus: Tacrolimus disrupts this cascade. It binds to an intracellular protein called FKBP-12. This newly formed tacrolimus-FKBP12 complex then binds to and inhibits calcineurin. By blocking calcineurin's activity, tacrolimus prevents the activation of NF-AT, thereby halting the production of IL-2 and other inflammatory cytokines and suppressing the T-cell mediated immune response.
Conclusion
The results from the Phase 2a clinical trial position LP-10 as a promising candidate for the treatment of symptomatic Oral Lichen Planus. The proprietary liposomal oral rinse formulation demonstrated a favorable safety profile with minimal systemic absorption and showed statistically significant and clinically meaningful improvements across multiple efficacy endpoints. Notably, its efficacy in patients who had previously failed corticosteroid therapy suggests it could fill a critical treatment gap.
While direct comparative data is not yet available, this guide provides an essential overview for the scientific community by contextualizing the emerging data on LP-10 against the landscape of current OLP management strategies. As LP-10 advances to pivotal Phase 2b studies, further data will be crucial to definitively establish its role in the OLP treatment paradigm.
References
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: The following provides a general framework for the proper disposal of laboratory chemicals. The term "LP10" is not a standard chemical identifier and can refer to various products with different compositions and hazards. It is absolutely critical to identify the specific chemical and consult its unique Safety Data Sheet (SDS) for detailed and accurate disposal instructions. This guide is intended to supplement, not replace, the specific guidance provided in the SDS and by your institution's Environmental Health and Safety (EHS) department.
Essential Steps for Safe Chemical Disposal
Proper disposal of laboratory chemicals is not only a regulatory requirement but also a critical aspect of ensuring the safety of laboratory personnel and protecting the environment. The following step-by-step procedure outlines the general workflow for managing chemical waste in a research, scientific, or drug development setting.
Step 1: Waste Identification and Characterization
Before disposal, you must accurately identify the chemical waste. This involves:
-
Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical, including its hazards and disposal requirements.
-
Determining if it is a Hazardous Waste: Most laboratory chemicals are considered hazardous waste. Hazardous waste can be categorized as flammable, corrosive, reactive, or toxic.[1][2] Unidentified substances must be treated as hazardous until they can be properly identified.[1]
Step 2: Segregation of Chemical Waste
To prevent dangerous reactions, it is crucial to segregate chemical waste based on compatibility, not alphabetically.[3] Incompatible wastes, when mixed, can generate heat, toxic gases, or violent reactions.[1]
General Segregation Guidelines:
| Waste Category | Incompatible With | Storage Container |
| Flammable Solvents | Oxidizers, Corrosives | Grounded metal drums or approved safety cans |
| Halogenated Solvents | Non-halogenated solvents (in some collection schemes), reactive metals | Glass or HDPE bottles |
| Corrosive - Acids | Bases, Cyanides, Sulfides, Organic materials, Reactive metals | Glass or HDPE bottles (avoid steel containers) |
| Corrosive - Bases | Acids, Organic materials, Metals that react with bases | Glass or HDPE bottles |
| Oxidizers | Flammable/Combustible materials, Reducing agents, Organic materials | Glass or other inert material containers |
| Reactive Materials | Water, Air, or other specific materials (consult SDS) | Specialized, compatible containers |
| Toxic/P-Listed Wastes | Other chemical waste streams (often collected separately) | The original container or a designated, compatible container |
HDPE: High-Density Polyethylene
Step 3: Proper Containerization and Labeling
All chemical waste must be stored in appropriate, compatible containers that are in good condition with no leaks or cracks.[2]
-
Container Selection: Use containers made of materials that will not react with the waste.[1] For instance, acids should not be stored in steel containers.[1] Whenever possible, use the original manufacturer's container.
-
Labeling: Each waste container must be clearly labeled.[2][3] The label should include:
-
Container Management: Keep waste containers closed except when adding waste.[2] Do not fill containers beyond 90% capacity to allow for expansion.[1]
Step 4: Storage of Chemical Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel. Ensure secondary containment is used to capture any potential leaks or spills.
Step 5: Arranging for Disposal
Chemical waste cannot be disposed of in the regular trash or down the drain.[3][4] Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste.
-
Requesting a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form or using an online system.[3][4]
-
Empty Containers: Procedures for disposing of empty chemical containers vary. Some may require triple-rinsing, with the rinsate collected as hazardous waste, before the container can be discarded.[2] Containers that held acutely hazardous (P-listed) wastes must be disposed of as hazardous waste.[4]
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemicals.
Caption: A workflow diagram for the proper disposal of laboratory chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
Essential Safety and Logistical Information for Handling "LP10" Products
The designation "LP10" is applied to a variety of chemical products with distinct properties and applications. For researchers, scientists, and drug development professionals, it is crucial to identify the specific "this compound" product in use to ensure proper handling and safety protocols are followed. This guide provides essential safety and logistical information for several common laboratory-relevant substances identified as "this compound" or similar designations.
I. Product Identification and Properties
Due to the varied nature of products labeled "this compound," it is imperative to confirm the exact chemical identity before handling. The following table summarizes the key properties of four distinct "this compound" substances relevant to a laboratory setting.
| Product Name | Chemical Identity | CAS Number | Molecular/Chemical Formula | Physical State | Key Application |
| Talc this compound | Natural magnesium-silicate-hydrate | 14807-96-6 | Mg3Si4O10(OH)2 | White to off-white powder | Excipient, industrial coatings |
| EPO-LP (Liquid Pigment) LP-10 Ocean Blue | Mixture including Titanium Dioxide and Carbon Black | Mixture | Mixture | Gray colored liquid | Industrial flooring coloring agent |
| JMAC LP 10 | Silver chloride on Titanium Dioxide | 7783-90-6 (AgCl), 13463-67-7 (TiO2) | AgCl on TiO2 | White liquid dispersion | Antimicrobial preservative |
| LP-01 | Ionizable cationic lipid | 1799316-64-5 | C50H93NO9 | Oily Liquid | Lipid nanoparticle (LNP) drug delivery |
II. Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling any chemical substance. The following table outlines the recommended PPE for each identified "this compound" product.
| Product Name | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Talc this compound | Safety glasses with side-shields[1] | Impervious gloves[1] | Overalls, safety shoes or boots[1] | Dust mask/particulate respirator in case of inadequate ventilation or dust generation[1] |
| EPO-LP (Liquid Pigment) LP-10 Ocean Blue | Safety glasses or face shield[2] | Protective gloves[2] | Protective clothing[2] | May be needed if occupational exposure limits are exceeded or if aerosol/mist is formed[2] |
| JMAC LP 10 | Safety glasses | Protective gloves | Protective clothing | Not specified under normal use, ensure adequate ventilation |
| LP-01 | Safety glasses | Protective gloves | Lab coat | Not specified under normal use, handle in a well-ventilated area |
III. Handling, Storage, and Disposal
Proper operational and disposal plans are essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling Laboratory Chemicals
Caption: A generalized workflow for the safe handling of laboratory chemicals.
Operational and Disposal Plans:
| Product Name | Handling Procedures | Storage Conditions | Disposal Considerations |
| Talc this compound | Handle in a well-ventilated area to avoid dust generation. Avoid breathing dust and contact with eyes and skin.[1] | Store in a dry, well-ventilated place. Keep containers tightly closed. Protect from moisture.[1] | Recover or recycle if possible. Otherwise, dispose of in accordance with local, state, and federal regulations.[3] |
| EPO-LP (Liquid Pigment) LP-10 Ocean Blue | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid splashes or spray in enclosed areas. Provide adequate ventilation.[2] | Keep container closed in a dry and well-ventilated place. Avoid storage near extreme heat, ignition sources, or open flame. Keep out of reach of children.[2] | Dispose of contents/container in accordance with local/regional/national/international regulations. |
| JMAC LP 10 | Use biocides safely. Always read the label and product information before use.[4] Ensure thorough ventilation of stores and work areas.[5] | Store in a cool, dry, well-ventilated area. | Dispose of in accordance with local regulations. Avoid release to the environment. |
| LP-01 | For research use only. Avoid inhalation, ingestion, and contact with skin and eyes. | Store at -20°C for long-term stability.[6] | Dispose of in accordance with all applicable federal, state, and local environmental regulations. |
IV. First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Product Name | Inhalation | Skin Contact | Eye Contact | Ingestion |
| Talc this compound | Remove to fresh air. Get medical attention in case of serious respiratory problems.[7] | Wash with soap and water.[1] | Rinse with plenty of water. Seek medical attention if irritation persists.[7] | Do NOT induce vomiting. If large quantities are swallowed, call a physician.[8] |
| EPO-LP (Liquid Pigment) LP-10 Ocean Blue | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[2] | Remove contaminated clothing. Wash skin with soap and water. If irritation develops and persists, get medical attention.[2] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| JMAC LP 10 | Move to fresh air. | Wash with soap and water. | Rinse with plenty of water. | Consult a physician. |
| LP-01 | Move to fresh air. If breathing is difficult, give oxygen. | Wash off with soap and plenty of water. | Flush eyes with water as a precaution. | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
This guide is intended to provide essential, immediate safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for the exact "this compound" product you are handling for comprehensive safety information.
References
- 1. redox.com [redox.com]
- 2. res-tek.net [res-tek.net]
- 3. Lipid: LP-01 - CAS# 1799316-64-5 | CordenPharma [cordenpharma.com]
- 4. clariant.com [clariant.com]
- 5. download.basf.com [download.basf.com]
- 6. LP01, 1799316-64-5 | BroadPharm [broadpharm.com]
- 7. cfsnet.co.uk [cfsnet.co.uk]
- 8. habtoorresources.com [habtoorresources.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
